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Core Science & Biosynthesis

Foundational

(S)-1-(2-Fluorophenyl)propan-1-amine chemical properties

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-1-(2-Fluorophenyl)propan-1-amine Executive Summary The development of targeted neurotherapeutics and advanced active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-1-(2-Fluorophenyl)propan-1-amine

Executive Summary

The development of targeted neurotherapeutics and advanced active pharmaceutical ingredients (APIs) relies heavily on the availability of enantiopure chiral building blocks. (S)-1-(2-Fluorophenyl)propan-1-amine (CAS: 1075715-56-8) is a highly versatile, stereodefined primary amine characterized by an ortho-fluoro substituted phenyl ring[1]. This structural motif is highly prized in medicinal chemistry; the fluorine atom modulates lipophilicity, blocks ortho-oxidation by cytochrome P450 enzymes, and influences the basicity of the adjacent amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven asymmetric synthesis protocols, and downstream pharmacological applications.

Physicochemical Properties & Structural Analysis

The spatial orientation of the ethyl and amine groups around the chiral C1 center is critical for the compound's biological activity, dictating its binding affinity within narrow, hydrophobic protein pockets[2]. The presence of the highly electronegative fluorine atom at the ortho position induces a strong electron-withdrawing inductive effect, which slightly lowers the pKa of the primary amine compared to its unsubstituted counterpart. This subtle shift enhances membrane permeability, a crucial factor for central nervous system (CNS) penetrance.

Table 1: Key Physicochemical and Structural Data

PropertySpecification / Value
IUPAC Name (S)-1-(2-Fluorophenyl)propan-1-amine
CAS Registry Number 1075715-56-8 (Free Base) / 1955554-65-0 (HCl Salt)
Molecular Formula C₉H₁₂FN
Molar Mass 153.20 g/mol
Stereochemistry (S)-Configuration
Physical State Colorless to pale yellow liquid (Base) / White crystalline solid (HCl)
Topological Polar Surface Area (TPSA) 26.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Synthetic Methodologies: The Ellman Sulfinamide Paradigm

While classical resolution of racemic 1-(2-fluorophenyl)propan-1-amine via chiral acids (e.g., tartaric acid) is possible, it suffers from a maximum theoretical yield of 50%. To circumvent this, modern process chemistry relies on the Ellman asymmetric synthesis protocol using (S)-tert-butanesulfinamide as a chiral auxiliary[3][4].

This approach guarantees high enantiomeric excess (ee) by converting the stereochemical challenge into a diastereoselective nucleophilic addition. The auxiliary temporarily installs a chiral directing group that forces the incoming ethyl nucleophile to attack from a single face of the imine.

EllmanSynthesis SM 2-Fluorobenzaldehyde (Starting Material) Cond Condensation (S)-tert-Butanesulfinamide, Ti(OEt)4 SM->Cond Imine Chiral N-Sulfinyl Imine Cond->Imine Add Nucleophilic Addition EtMgBr (Grignard), -78°C Imine->Add Sulfinamide (S,S)-Sulfinamide Intermediate (High dr) Add->Sulfinamide Deprot Acidic Deprotection HCl in Dioxane / MeOH Sulfinamide->Deprot Product (S)-1-(2-Fluorophenyl)propan-1-amine (Enantiopure Product) Deprot->Product

Workflow of the asymmetric synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine via Ellman's auxiliary.

Experimental Protocol: Self-Validating Asymmetric Synthesis

To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step contains a localized quality control checkpoint to prevent the propagation of stereochemical errors.

Step 1: Condensation to Chiral N-Sulfinyl Imine
  • Procedure: Charge a dry, argon-purged flask with 2-fluorobenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF). Dropwise add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde carbonyl and a highly effective water scavenger. This dual action drives the equilibrium forward without the need for harsh azeotropic distillation, which could degrade the starting materials.

  • Validation Checkpoint: Quench with brine, filter through Celite, and concentrate. Analyze via ¹H-NMR. The disappearance of the aldehyde proton signal (~10.3 ppm) and the appearance of the imine proton (~8.5 ppm) validates complete conversion.

Step 2: Diastereoselective Grignard Addition
  • Procedure: Dissolve the crude N-sulfinyl imine in anhydrous dichloromethane (DCM) and cool to -78°C. Slowly add Ethylmagnesium bromide (EtMgBr) (1.5 eq) over 30 minutes. Maintain -78°C for 4 hours, then slowly warm to room temperature.

  • Causality: The reaction is conducted at cryogenic temperatures in a non-coordinating solvent (DCM). This enforces a rigid, closed six-membered transition state coordinated by the sulfinyl oxygen and the magnesium cation. This precise geometry blocks one face of the imine, dictating strict facial selectivity and yielding the (S,S)-diastereomer.

  • Validation Checkpoint: Isolate the crude sulfinamide and evaluate the diastereomeric ratio (dr) via crude ¹H-NMR or LC-MS. A dr of <95:5 indicates a failure in temperature control or moisture contamination during the Grignard addition.

Step 3: Acid-Mediated Cleavage (Deprotection)
  • Procedure: Dissolve the pure (S,S)-sulfinamide in methanol. Add 4M anhydrous HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours.

  • Causality: Anhydrous HCl cleanly cleaves the sulfinyl group to generate sulfur dioxide and isobutylene (or related byproducts) without risking racemization at the newly formed chiral amine center.

  • Validation Checkpoint: Evaporate the solvent to yield the hydrochloride salt. Neutralize a small aliquot to the free base and analyze via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H column). An enantiomeric excess (ee) of ≥99% confirms the stereoretention of the entire sequence.

Pharmacological Applications: Navigating CNS Targets

(S)-1-(2-Fluorophenyl)propan-1-amine is a critical precursor in the synthesis of advanced benzenesulfonamide derivatives targeting voltage-gated sodium channels (NaV)[2]. Specifically, derivatives of this amine show high selectivity for the NaV1.6 isoform , which is predominantly expressed in excitatory glutamatergic neurons.

In epileptic seizure disorders (such as Dravet syndrome or GEFS+), hyperexcitability of these neurons leads to cascading seizure events. By incorporating the (S)-amine motif, researchers can synthesize state-dependent blockers that stabilize the inactivated state of the NaV1.6 channel. The (S)-configuration ensures optimal alignment of the ortho-fluorophenyl ring within the channel's hydrophobic pore, a fit that the (R)-enantiomer fails to achieve.

NaVPathway Drug (S)-1-(2-Fluorophenyl)propan-1-amine Derivatives Target Voltage-Gated Sodium Channel (NaV1.6 Isoform) Drug->Target Binds pore Block State-Dependent Blockade (Inactivated State) Target->Block Neuron Excitatory Glutamatergic Neurons (Reduced Firing) Block->Neuron Dampens hyperexcitability Outcome Suppression of Epileptic Seizures Neuron->Outcome

Mechanism of action for NaV1.6 channel inhibition utilizing (S)-amine derived therapeutics.

Analytical Characterization & Quality Control

To meet the stringent requirements of drug development, the final product must undergo rigorous analytical characterization:

  • ¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the characteristic multiplet of the chiral methine proton (C1-H) at ~4.2 ppm, and the triplet of the terminal methyl group at ~0.9 ppm. The ortho-fluorine splits the adjacent aromatic protons, creating complex multiplets between 7.0–7.4 ppm.

  • ¹⁹F-NMR (376 MHz, CDCl₃): A distinct singlet (with multiplet splitting from adjacent protons) around -118 ppm confirms the presence and integrity of the ortho-fluoro substitution.

  • Chiral HPLC: Baseline separation of the (S) and (R) enantiomers is achieved using a normal-phase isocratic method (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1) on a polysaccharide-based chiral column.

References

  • Google Patents. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. MDPI. Retrieved from:[Link]

  • Zhao, Y., et al. (2018). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Journal of the American Chemical Society. PMC/NIH. Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of (S)-1-(2-Fluorophenyl)propan-1-amine

Foreword As a Senior Application Scientist, my experience has consistently demonstrated that the successful application of a chemical building block, particularly in the demanding fields of pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that the successful application of a chemical building block, particularly in the demanding fields of pharmaceutical and materials science, is predicated on a deep and nuanced understanding of its fundamental physical properties. (S)-1-(2-Fluorophenyl)propan-1-amine is a molecule of considerable interest, embodying two key structural motifs: a chiral primary amine and a fluorinated aromatic ring. These features are prevalent in a multitude of pharmacologically active agents, where the fluorine atom can modulate metabolic stability and binding affinity, and where stereochemistry is paramount to biological activity.

This guide is designed for researchers, chemists, and drug development professionals. Given the scarcity of published data for this specific enantiomer, this document will not simply list properties. Instead, it serves as a comprehensive methodological framework. We will explore the core principles and provide field-proven, self-validating experimental protocols for determining the essential physical and chemical characteristics of this compound. Our approach is to empower the scientist to generate reliable, high-quality data where none currently exists in the public domain.

Molecular Profile and Structural Attributes

A foundational understanding begins with the molecule's basic structural and electronic properties. These attributes are the primary determinants of its physical behavior.

  • Molecular Formula: C₉H₁₂FN

  • Molecular Weight: 153.20 g/mol

  • IUPAC Name: (1S)-1-(2-fluorophenyl)propan-1-amine

The structure combines a flexible propyl amine chain with a rigid, electron-withdrawing fluorophenyl group. The primary amine introduces a basic center capable of hydrogen bonding, while the aromatic ring contributes to lipophilicity. The ortho-position of the fluorine atom relative to the aminopropyl group introduces significant steric and electronic effects that will influence intermolecular interactions.

Caption: 2D structure of (S)-1-(2-Fluorophenyl)propan-1-amine.

Table 1: Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions and comparisons to analogous structures provide a valuable baseline for experimental design.

PropertyPredicted Value / Expected CharacteristicRationale / Analogous Compound
Appearance Colorless to pale yellow liquidBased on similar compounds like 1-(4-fluorophenyl)propan-1-amine[1] and propylamine.[2][3]
Boiling Point ~190 - 210 °C (at 760 mmHg)Predicted based on related aromatic amines; requires experimental verification.
Melting Point Not Applicable (Expected Liquid)The hydrochloride salt would be a crystalline solid with a defined melting point.[4][5]
logP (Octanol/Water) 1.5 - 2.5The fluorophenyl group increases lipophilicity compared to propylamine (logP ~0.5).[2]
pKa 9.0 - 10.0Typical for a primary alkyl-aryl amine; the electron-withdrawing fluorine may slightly decrease basicity compared to propylamine (pKa ~10.7).[2]

Thermal Properties: Melting and Boiling Point

The determination of a substance's melting or boiling point is a fundamental first step in its characterization. It serves as a crucial indicator of purity; impurities typically depress the melting point and broaden its range, or alter the boiling point.[6]

G start Obtain Sample of (S)-1-(2-Fluorophenyl)propan-1-amine is_solid Is the sample a solid at room temperature? start->is_solid det_mp Determine Melting Point (Protocol 2.1) is_solid->det_mp Yes det_bp Determine Boiling Point (Protocol 2.2) is_solid->det_bp No report_mp Report Melting Range (e.g., 121-123 °C) det_mp->report_mp report_bp Report Boiling Point (e.g., 205 °C @ 760 mmHg) det_bp->report_bp

Caption: Workflow for determining the primary thermal property.

Protocol 2.1: Melting Point Determination (Capillary Method)

This protocol is applicable if the isolated compound is a solid at ambient temperature, which is more likely for its salt form (e.g., hydrochloride). The described method utilizes a standard melting point apparatus.[7]

Objective: To determine the melting range of a solid sample, providing an indication of its purity.

Materials:

  • Sample (finely powdered)

  • Capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom.[8] The packed sample height should be 2-3 mm.

  • Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to find an approximate melting range. This prevents unnecessary time spent on slow heating far from the melting point.[6]

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Using a fresh sample, heat rapidly to within this 20 °C range.

  • Causality-Driven Heating Rate: Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to ensure the system remains in thermal equilibrium, allowing the thermometer to accurately reflect the sample's temperature.[8][9]

  • Observation and Recording: Record the temperature (T1) at which the first droplet of liquid becomes visible. Continue heating at the slow rate and record the temperature (T2) when the entire sample has transformed into a clear liquid.[10]

  • Reporting: The result is reported as a melting range, T1 - T2. A pure compound will typically exhibit a sharp melting range of 0.5-1.5 °C.

Protocol 2.2: Boiling Point Determination (Microscale Method)

For small quantities of liquid samples, as is common in research and development, a microscale boiling point determination using a Thiele tube is highly effective and material-sparing.[11][12]

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid, continuous stream of bubbles emerges from a submerged capillary tube.[11]

Materials:

  • Liquid sample (~0.5 mL)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube with high-boiling mineral oil

  • Burner or heat source

Procedure:

  • Assembly: Add approximately 0.5 mL of the liquid sample to the small test tube. Place the capillary tube inside the test tube with the open end down.

  • Mounting: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Clamp the assembly in the Thiele tube so that the sample is immersed in the mineral oil. The side arm of the Thiele tube is designed to facilitate uniform heating via convection.[6]

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has overcome the atmospheric pressure. At this point, remove the heat.

  • Recording: The liquid will begin to cool and the bubbling will slow. The exact moment the last bubble ceases and the liquid is drawn back into the capillary tube is the point where the external pressure equals the internal vapor pressure. The temperature at this precise moment is the boiling point.[11]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]

Solubility Profile

Solubility is a critical physical property for drug development, influencing everything from reaction work-up and purification to formulation and bioavailability. A qualitative solubility analysis provides rapid insight into the functional groups present in a molecule.[14] For an amine, solubility in aqueous acid is a key diagnostic feature.

G start Add ~25 mg sample to 0.75 mL solvent test_water Solvent: Deionized Water start->test_water is_sol_water Soluble? test_water->is_sol_water test_hcl Solvent: 5% aq. HCl is_sol_water->test_hcl No is_sol_hcl Soluble? test_hcl->is_sol_hcl test_naoh Solvent: 5% aq. NaOH is_sol_hcl->test_naoh No class_B Result: Class B (Base) is_sol_hcl->class_B Yes is_sol_naoh Soluble? test_naoh->is_sol_naoh class_insoluble Result: Insoluble Neutral is_sol_naoh->class_insoluble No

Caption: Logical workflow for the solubility classification of an amine.

Protocol 3.1: Qualitative Solubility Classification

Objective: To classify the compound based on its solubility in water, dilute acid, and dilute base, thereby confirming its basic (amine) character.

Materials:

  • Sample

  • Test tubes

  • Deionized water

  • 5% aqueous HCl solution[14]

  • 5% aqueous NaOH solution[14]

Procedure:

  • Water Solubility: To a test tube, add approximately 25 mg of the sample. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[14][15] Observe if the compound dissolves. Given the molecule's size and fluorophenyl group, it is expected to be insoluble or sparingly soluble in water.

  • Acid Solubility (Confirmatory Test for Amines): To a fresh test tube with ~25 mg of sample, add 0.75 mL of 5% HCl solution. Shake vigorously.[16]

    • Expected Result: The compound should dissolve.

    • Causality: The acidic solution protonates the basic nitrogen atom of the amine functional group, forming an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is significantly more polar than the neutral free base, leading to its solubility in the aqueous medium.[16] This positive result is a strong confirmation of the amine's presence and accessibility.

  • Base Solubility: To a fresh test tube with ~25 mg of sample, add 0.75 mL of 5% NaOH solution. Shake vigorously.

    • Expected Result: The compound should remain insoluble.

    • Rationale: The compound lacks any acidic protons (like those on phenols or carboxylic acids) that would react with a base to form a soluble salt. This test serves as a negative control.

Chiroptical and Spectroscopic Identity

For a chiral molecule, confirming its absolute configuration and enantiomeric purity is as critical as determining its melting point. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Conceptual Protocol 4.1: Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound.

Principle: The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, leading to different retention times on the column, thus allowing for their separation and quantification.[17]

Methodology Outline:

  • Column Selection: An amylose or cellulose-based CSP (e.g., Chiralpak® series) is a common starting point for separating chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.[17]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. A reference sample of the racemate is crucial for initial method development to identify the retention times of both enantiomers.

Conceptual Protocol 4.2: Confirmation of Absolute Configuration via Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful, non-destructive technique for probing the stereochemistry of chiral molecules.[18]

Principle: An enantiomerically pure sample will produce a characteristic CD spectrum. While predicting the spectrum ab initio is complex, it can be compared to a known standard or used with certain derivatizing agents that induce a predictable CD signal, allowing for the assignment of the absolute configuration.[19] For instance, reaction with a chiral aldehyde can form an imine whose CD spectrum can be correlated to the amine's stereochemistry.[18][19] This provides ultimate confirmation that the synthesized or purchased material is indeed the desired (S)-enantiomer.

Summary of Physicochemical Data

This table should be populated by the researcher upon completion of the experimental protocols outlined in this guide.

PropertyExperimental ValueMethod UsedNotes
Appearance To be determinedVisual Inspection
Melting Point To be determinedProtocol 2.1Report as a range (°C).
Boiling Point To be determinedProtocol 2.2Report with pressure (°C @ mmHg).
Solubility in Water To be determinedProtocol 3.1Soluble / Sparingly Soluble / Insoluble.
Solubility in 5% HCl To be determinedProtocol 3.1Expected: Soluble. Confirms basicity.
Solubility in 5% NaOH To be determinedProtocol 3.1Expected: Insoluble.
Enantiomeric Excess To be determinedChiral HPLCReport as % ee.
Optical Rotation [α] To be determinedPolarimetryReport with concentration, solvent, and wavelength.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Lin, J. et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Vance, S. A. (2013). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Missouri-Columbia.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • Hassan, D. S. et al. (2019). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chemistry – An Asian Journal.
  • University of Calgary.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • Kumar, A. P. et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • ResolveMass Laboratories Inc.
  • University of Texas at Dallas.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • SSERC. (n.d.).
  • University of Houston-Clear Lake.
  • Vernier. (n.d.).
  • chymist.com. (n.d.).
  • Latypov, S. K. et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry.
  • University of Babylon. (n.d.).
  • University of Massachusetts Dartmouth.
  • American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride.
  • ChemScene. (n.d.). (S)-1-(2-fluorophenyl)pentan-1-amine.
  • ChemScene. (n.d.). (1S)-1-Amino-1-(2-fluorophenyl)propan-2-ol.
  • MilliporeSigma. (n.d.). 1-(4-fluorophenyl)propan-1-amine.
  • AChemBlock. (2026, February 28). (S)-1-(4-fluorophenyl)propan-1-amine 95%.
  • BLDpharm. (n.d.). (S)-1-(2-BROMO-5-FLUOROPHENYL)PROPAN-1-AMINE.
  • ChemScene. (n.d.). (S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride.
  • Wikipedia. (n.d.). Propylamine.
  • Benchchem. (n.d.). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.
  • ChemScene. (n.d.). (s)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
  • Stenutz, R. (n.d.). propan-1-amine.
  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE.

Sources

Foundational

Solubility and stability of (S)-1-(2-Fluorophenyl)propan-1-amine

An In-depth Technical Guide to the Solubility and Stability of (S)-1-(2-Fluorophenyl)propan-1-amine Executive Summary (S)-1-(2-Fluorophenyl)propan-1-amine is a chiral amine of significant interest as a potential building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of (S)-1-(2-Fluorophenyl)propan-1-amine

Executive Summary

(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral amine of significant interest as a potential building block in pharmaceutical synthesis. The successful incorporation of such intermediates into drug development pipelines is contingent upon a thorough understanding of their fundamental physicochemical properties. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of (S)-1-(2-Fluorophenyl)propan-1-amine. By synthesizing established principles of pharmaceutical stress testing with predictive analysis based on the molecule's structure, this document offers detailed, field-proven methodologies for characterization. It explains the causality behind experimental choices, presents self-validating protocols for solubility and forced degradation studies, and outlines the development of a stability-indicating analytical method. The insights generated from these proposed studies are critical for guiding formulation development, defining storage conditions, and ensuring regulatory compliance.

Introduction to (S)-1-(2-Fluorophenyl)propan-1-amine

Molecular Overview and Significance

Chiral amines are foundational components in a vast array of active pharmaceutical ingredients (APIs). The specific stereochemistry of (S)-1-(2-Fluorophenyl)propan-1-amine makes it a valuable synthon for creating complex drug candidates where enantiomeric purity is critical for therapeutic efficacy and safety. Its structural features—a primary amine, a chiral center, and a fluorinated phenyl group—necessitate a detailed investigation of its behavior in various chemical and physical environments.

The Central Role of Physicochemical Characterization

In early-phase drug development, characterizing the solubility and stability of a lead compound or key intermediate is a non-negotiable prerequisite.[1] These properties directly influence bioavailability, manufacturability, formulation design, and shelf-life. A poor understanding of these parameters can lead to costly failures in later development stages. Forced degradation studies, in particular, are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing robust, stability-indicating analytical methods (SIAMs) as required by regulatory bodies.[2]

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be predicted based on its structure and data from similar compounds. The hydrochloride (HCl) salt form is commonly used to improve the solubility and handling of such amines.

PropertyPredicted Value / InformationSource
Molecular Formula C₉H₁₂FN (Free Base) / C₉H₁₃ClFN (HCl Salt)[3][4]
Molecular Weight 153.20 g/mol (Free Base) / 189.66 g/mol (HCl Salt)[4]
Appearance Likely a solid or liquid[5]
Predicted LogP ~2.6 (for a similar isomer)
Topological Polar Surface Area (TPSA) 26.02 Ų[6]
Structural Alerts for Instability Primary amine (susceptible to oxidation), Fluorophenyl group[7]

A Methodological Framework for Solubility Profiling

Solubility dictates the potential routes of administration and is a key determinant of a drug's absorption characteristics. A comprehensive profile requires assessment in both aqueous and relevant organic media. The "like dissolves like" principle serves as a foundational guide for solvent selection.

Rationale for Solvent Selection

To build a robust solubility profile, a diverse set of solvents is required. This selection should include:

  • Aqueous Buffers: At pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8) to understand the impact of ionization on the amine.

  • Polar Protic Solvents: Such as water, ethanol, and methanol.

  • Polar Aprotic Solvents: Such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO).

  • Non-Polar Solvents: Such as cyclohexane and dichloromethane (DCM).[8]

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. The protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

  • Preparation: Add an excess amount of (S)-1-(2-Fluorophenyl)propan-1-amine to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours). A preliminary kinetic study should be performed to determine the time required to reach a plateau, confirming equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Subsequently, clarify the supernatant by centrifugation or filtration using a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and analyze its concentration using a validated analytical method, such as the HPLC-UV method described below.

Analytical Quantification: A Robust HPLC-UV Method

A reliable High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the dissolved compound.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 10 minutesEnsures elution of the parent compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times.
Detection Wavelength ~260 nm (scan for maximum absorbance)The fluorophenyl group should provide strong UV absorbance.
Injection Volume 10 µLA standard volume to avoid column overload.
Data Visualization and Workflow

A clear workflow ensures reproducibility and logical execution of the solubility assessment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant T (e.g., 24-48h) prep2->equil1 sep1 Centrifuge or filter supernatant equil1->sep1 quant1 Dilute aliquot sep1->quant1 quant2 Analyze via validated HPLC-UV quant1->quant2 quant3 Calculate concentration (e.g., mg/mL) quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that provides critical insights into a molecule's intrinsic stability.[9] The objective is to induce degradation (typically 5-20%) to identify likely degradation products and establish a stability-indicating analytical method.[2]

Designing the Study

The study exposes the compound to conditions more severe than accelerated stability testing. Solutions of the compound (e.g., at 1 mg/mL in a suitable solvent) are subjected to various stressors. A control sample, protected from stress, is analyzed alongside the stressed samples.

Protocols for Stress Conditions

The following protocols outline the standard conditions for a forced degradation study. The duration and intensity of the stress should be adjusted to achieve the target degradation level.

  • Acidic Condition: Treat the sample solution with 0.1 M HCl at 60°C.

  • Basic Condition: Treat the sample solution with 0.1 M NaOH at 60°C.

  • Neutral Condition: Reflux the sample solution in water at 60°C.

  • Causality: These conditions test the susceptibility of the molecule to acid- or base-catalyzed hydrolysis. While the primary amine is generally stable, these conditions probe the overall molecular integrity.[7]

  • Condition: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Causality: Primary amines are electron-rich and can be susceptible to oxidation. This stress condition is crucial for identifying potential oxidative degradation products.[7]

  • Condition: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Causality: This test evaluates the solid-state thermal stability of the molecule, identifying potential thermally induced degradation pathways like rearrangements or cleavage.[7]

  • Condition: Expose the sample solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light.

  • Causality: The aromatic ring system can absorb UV light, potentially leading to photolytic degradation. Compounds with benzylic protons can also be light-sensitive.[10]

Development of a Stability-Indicating Analytical Method (SIAM)

The cornerstone of a stability study is the analytical method. The HPLC method developed for solubility testing must be further validated to prove it is "stability-indicating." This means it must be able to separate the intact parent compound from all significant degradation products, ensuring that any decrease in the parent peak is accurately measured and corresponds to the formation of new species. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare stock solution of (S)-1-(2-Fluorophenyl)propan-1-amine acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid) (80°C) start->therm photo Photolytic (ICH Q1B) start->photo control Control Sample (Protected from stress) start->control analysis Analyze all samples by Stability-Indicating HPLC-PDA acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control->analysis eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->eval path Identify Degradation Pathways eval->path

Caption: Workflow for a Forced Degradation Study.

Predicted Degradation Pathways

The molecular structure of (S)-1-(2-Fluorophenyl)propan-1-amine provides clues to its potential chemical liabilities. The primary amine is the most likely site for degradation under oxidative stress.

Structural Liabilities
  • Primary Amine: Susceptible to oxidation, which can lead to the formation of imines, oximes, or hydroxylamines.[7]

  • Benzylic Position: The C-H bond adjacent to the phenyl ring could be susceptible to radical-mediated oxidation.

  • Fluorophenyl Ring: Generally stable, but extreme conditions could potentially lead to defluorination or other ring modifications.

Caption: High-level Predicted Degradation Pathways.

Recommendations for Formulation and Storage

Based on the predicted liabilities, especially the susceptibility of the amine group to oxidation and potential photosensitivity, the following handling and storage recommendations are prudent:

  • Storage: The compound should be stored in well-sealed, airtight containers under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Temperature: Refrigeration (2-8°C) is recommended to slow down potential degradation pathways.[5][11]

  • Light Protection: Use of amber glass or light-opaque containers is essential to protect the compound from photolytic degradation.[10]

  • Formulation Considerations: For liquid formulations, the inclusion of antioxidants may be necessary. The pH of aqueous formulations should be carefully controlled and optimized to ensure maximum stability, likely in the slightly acidic range where the amine is protonated and less susceptible to oxidation.

Conclusion

A comprehensive understanding of the solubility and stability of (S)-1-(2-Fluorophenyl)propan-1-amine is fundamental to its successful application in pharmaceutical development. The experimental frameworks detailed in this guide provide a robust pathway for generating this critical data. By systematically evaluating its behavior in various solvents and under forced degradation conditions, researchers can de-risk its development, create stable formulations, establish appropriate storage conditions, and build the foundation for a successful regulatory submission. This proactive characterization is an indispensable investment in the journey from a promising intermediate to a viable therapeutic agent.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Gladstone, J. R., et al. (2008, August 31). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Krishna, V. K., et al. (2023, January 1). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate.
  • Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. American Elements.
  • ChemScene. (n.d.). (S)-1-(2-fluorophenyl)-2-methylpropan-1-amine. ChemScene.
  • ChemScene. (n.d.). (S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride. ChemScene.
  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins.
  • ATSDR. (n.d.). Analytical Methods. ATSDR.
  • PubChem. (n.d.). 1-(2-Aminophenyl)propan-1-one. PubChem.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • ChemScene. (n.d.). (1S)-1-Amino-1-(2-fluorophenyl)propan-2-ol. ChemScene.
  • MilliporeSigma. (n.d.). 1-(4-fluorophenyl)propan-1-amine. MilliporeSigma.
  • MilliporeSigma. (n.d.). (S)-1-(4-Chlorophenyl)propan-1-amine. MilliporeSigma.
  • Chemistry LibreTexts. (2020, November 2). S1: Solvent Properties. Chemistry LibreTexts.
  • MilliporeSigma. (n.d.). 2-(2-Fluorophenyl)propan-1-amine hydrochloride. MilliporeSigma.
  • NIST. (n.d.). Solubility Data Series. NIST X-Ray Photoelectron Spectroscopy Database.
  • Seedion. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride. Seedion.
  • BenchChem. (n.d.). Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. BenchChem.
  • Manthiri, A. A., et al. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • Eide-Haugmo, I., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • ResearchGate. (2020, May 16). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. ResearchGate.
  • Punde, P. Y. (2025, September 4). Color changing drug molecules as built in stability indicators. World Journal of Biology Pharmacy and Health Sciences.
  • MDPI. (2024, February 1). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. BenchChem.
  • Besset, T., et al. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC.

Sources

Exploratory

An In-Depth Technical Guide to the Basic pKa of (S)-1-(2-Fluorophenyl)propan-1-amine in Aqueous Solution

Abstract The basic acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, an accurate understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The basic acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, an accurate understanding of a compound's pKa is indispensable, as it profoundly influences critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, metabolic stability, and target binding affinity. This technical guide provides a comprehensive analysis of the basic pKa of (S)-1-(2-Fluorophenyl)propan-1-amine, a substituted phenylalkylamine. We will explore the theoretical underpinnings of its basicity, predict its pKa based on structural analogs and substituent effects, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the key molecular factors that modulate its ionization behavior in an aqueous environment.

Introduction: The Central Role of pKa in Drug Discovery

In the journey of a drug from administration to its molecular target, the compound must navigate a series of physiological environments with varying pH levels, from the acidic milieu of the stomach to the near-neutral pH of the blood and cytoplasm. The pKa value dictates the ratio of the un-ionized (lipophilic) to the ionized (hydrophilic) form of a molecule in each of these environments. This balance is critical; for instance, the un-ionized form is often favored for passive diffusion across lipid membranes, while the ionized form may be essential for solubility in aqueous media and for forming specific ionic interactions with the target protein.[1][2]

(S)-1-(2-Fluorophenyl)propan-1-amine belongs to the phenylalkylamine structural class, which includes numerous neurologically active compounds.[3][4] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and physicochemical properties.[5][6] Therefore, a precise determination of its pKa is a crucial first step in characterizing its potential as a drug candidate. This guide serves as a practical and theoretical resource for researchers engaged in this characterization.

Theoretical Estimation of pKa

While direct experimental measurement is the gold standard, a robust theoretical estimation provides a valuable preliminary assessment and aids in experimental design. Our estimation strategy is built upon a foundational understanding of the parent molecule and the predictable influence of its substituents.

Baseline Basicity: The Unsubstituted Core

The parent molecule, 1-phenylpropan-1-amine, serves as our structural baseline. While experimental data for this specific compound is sparse, computational prediction methods provide a reliable starting point. Several sources predict the pKa of 1-phenylpropan-1-amine to be approximately 9.34 .[7][8] This value is consistent with the basicity of similar primary phenylalkylamines, such as amphetamine, which has a reported pKa of approximately 9.9.[1][2] The basicity of these compounds stems from the lone pair of electrons on the sp³-hybridized nitrogen atom.

The Influence of the Ortho-Fluoro Substituent

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to significantly decrease the basicity of the amine. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, one of the most electronegative elements.[5][9]

  • Inductive Effect (-I): The fluorine atom pulls electron density away from the phenyl ring and, by extension, from the benzylic carbon and the attached amino group. This withdrawal of electron density reduces the availability of the nitrogen's lone pair to accept a proton. Furthermore, it destabilizes the resulting positively charged conjugate acid (the ammonium ion), shifting the equilibrium towards the neutral, unprotonated amine. This shift results in a lower pKa value , indicating a weaker base.[5][9] The magnitude of this pKa decrease can range from 0.3 to over 1.7 log units, depending on the fluorine's position relative to the amine.[5]

Computational (In Silico) Prediction

Modern drug development heavily relies on computational tools to predict physicochemical properties before synthesis.[10] Several software packages utilize algorithms trained on large databases of experimental pKa values to provide accurate predictions.[11][12][13]

  • ACD/pKa: Predicts pKa based on a database of over 26,000 compounds, using structure-fragment relationships.[11]

  • Epik (Schrödinger): Employs machine learning with graph convolutional neural networks to predict pKa values and protonation state distributions in aqueous phases.[14]

  • MoKa: Uses an algorithm based on GRID molecular interaction field descriptors, trained on a diverse set of over 25,000 pKa values.[12]

These tools can provide an estimated pKa for (S)-1-(2-Fluorophenyl)propan-1-amine directly from its chemical structure, offering a rapid and valuable data point.

Summary of Predicted Values

The following table summarizes the theoretical estimation of the pKa for (S)-1-(2-Fluorophenyl)propan-1-amine.

ParameterValue/EffectRationaleSource
Baseline pKa (1-phenylpropan-1-amine) ~9.34Predicted value for the unsubstituted parent compound.[7][8]
Effect of ortho-Fluoro Group pKa DecreaseStrong electron-withdrawing inductive effect (-I) of fluorine reduces the electron density on the nitrogen, weakening the base.[5][9]
Estimated pKa Decrease 0.5 - 1.0 unitsTypical range for an aromatic fluorine substituent impacting a benzylic amine.[5]
Final Predicted pKa Range ~8.3 - 8.8 Calculated by subtracting the estimated effect from the baseline pKa.-

Experimental Determination of pKa

Empirical measurement remains the definitive method for establishing a compound's pKa. The following protocols are designed as self-validating systems, ensuring accuracy and reproducibility.

Workflow for Experimental pKa Determination

The general workflow for determining the pKa of an amine is a multi-step process that requires careful preparation, precise measurement, and accurate analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep Sample Preparation (Known concentration in CO2-free deionized water) cal Instrument Calibration (pH meter or Spectrophotometer) exp Data Acquisition (e.g., Potentiometric Titration or UV-Vis Absorbance vs. pH) cal->exp plot Data Plotting (e.g., Sigmoid Curve Generation) exp->plot calc pKa Calculation (Inflection Point or Henderson-Hasselbalch Fit) plot->calc

Caption: General workflow for experimental pKa determination.

Protocol 1: Potentiometric Titration

This is the most common and direct method for pKa determination.[15][16] It involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride salt and dissolve it in ~50 mL of high-purity, CO₂-free deionized water. The use of the salt form is often more convenient for weighing and dissolution.

    • If starting from the free base, dissolve a similar molar amount in water and add a slight molar excess of a strong acid (e.g., HCl) to fully protonate the amine.

  • Titration Setup:

    • Calibrate a high-quality pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature, and stir continuously with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Data Acquisition:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Collect a sufficient number of data points to clearly define the buffer region and the equivalence point on the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by examining the first derivative (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH when exactly half the volume of titrant required to reach the equivalence point has been added).[16] At this point, the concentrations of the protonated amine [BH⁺] and the neutral amine [B] are equal.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine pKa by monitoring the pH-dependent chemical shifts of nuclei near the ionization center.[16][17]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of ~10-15 buffer solutions with precisely known pH values, spanning the expected pKa range (~pH 7.5 to 9.5).

    • Dissolve a constant, known concentration of (S)-1-(2-Fluorophenyl)propan-1-amine in each buffer solution using D₂O as the solvent to avoid a large water signal in the ¹H NMR spectrum.

    • Add a small amount of an internal chemical shift standard that is insensitive to pH changes, such as tetramethylammonium (TMA) iodide.[17]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature.

    • Identify the proton signal that shows the largest chemical shift change as a function of pH. This will typically be the proton on the carbon bearing the amine group (the α-proton).

  • Data Analysis:

    • Plot the chemical shift (δ, in ppm) of the selected proton (y-axis) against the pH of the solution (x-axis). This will generate a sigmoidal curve.

    • The observed chemical shift (δ_obs) is a weighted average of the shift of the protonated (δ_BH⁺) and deprotonated (δ_B) forms.

    • Fit the data to the following equation, derived from the Henderson-Hasselbalch relationship: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pH)) / (1 + 10^(pKa - pH))

    • The pKa is the pH value at the inflection point of the sigmoid curve, where the chemical shift is exactly halfway between the limiting values for the fully protonated and fully deprotonated species.[15][17]

Key Molecular Factors and Structural Rationale

A deeper understanding of the molecule's structure reveals the interplay of electronic and steric factors that determine its final pKa value.

The Phenylpropylamine Scaffold

The core structure provides a baseline basicity typical of primary amines where the nitrogen lone pair is readily available for protonation. The pKa of alkylamines is generally around 10.6, but the presence of the phenyl group slightly reduces this by delocalizing some electron density, bringing the baseline for 1-phenylpropan-1-amine down to ~9.34.[7][18]

The Dominance of the Ortho-Fluoro Inductive Effect

As previously discussed, the primary modulating factor is the powerful electron-withdrawing inductive effect (-I) of the fluorine atom, which significantly lowers the pKa. An interesting point for consideration is the potential for intramolecular hydrogen bonding in the protonated (conjugate acid) form. A hydrogen bond between one of the N-H protons and the ortho-fluorine could stabilize the conjugate acid, which would oppose the inductive effect and slightly increase the pKa. However, for fluorine, the inductive effect is almost always the dominant factor in modulating the basicity of nearby amines.[5]

Caption: Competing electronic effects influencing the pKa.

(Note: The above diagram illustrates the concepts; actual molecular images would be used in a final publication.)

The Role of Stereochemistry

The topic specifies the (S)-enantiomer. It is critical to understand that pKa is a thermodynamic measure of an achiral process: the transfer of a proton. Therefore, the pKa of the (S)-enantiomer is identical to the pKa of the (R)-enantiomer and the racemic mixture. Stereochemistry becomes critically important for chiral recognition and binding to biological targets, but not for the intrinsic basicity of the amine functional group.

Conclusion and Final Assessment

The basic pKa of (S)-1-(2-Fluorophenyl)propan-1-amine is a critical parameter for its development as a potential therapeutic agent. Through theoretical analysis, we can confidently predict that its pKa will be significantly lower than that of its non-fluorinated parent compound, 1-phenylpropan-1-amine.

  • The baseline pKa of the parent amine is approximately 9.34 .

  • The strong electron-withdrawing inductive effect of the ortho-fluoro substituent is the dominant modulating factor.

  • This effect is expected to lower the pKa by 0.5 to 1.0 log units.

Based on this analysis, the predicted pKa for (S)-1-(2-Fluorophenyl)propan-1-amine in aqueous solution at 25°C is in the range of 8.3 to 8.8 .

This predicted range provides a strong hypothesis that should be confirmed using the rigorous experimental protocols detailed in this guide, such as potentiometric titration or NMR spectroscopy. An empirically determined value within this range would validate our understanding of the molecular and electronic factors at play. This knowledge is essential for building accurate ADME models and for understanding the behavior of this compound in biological systems.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][11]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (A representative review on fluorine effects, specific pKa data is often found in more focused papers like ChemMedChem, 2, 1100–1115 (2007)). Retrieved from [Link][5]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link][12]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link][13]

  • Vree, T. B., Gorgels, J. P., Muskens, A. T., & van Rossum, J. M. (1971). Some physicochemical properties of amphetamine and related drugs. Journal of Pharmacy and Pharmacology, 23(10), 765-775. Retrieved from [Link][3]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link][10]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1737-1753. Retrieved from [Link][15]

  • Popov, K., Ronk, M., & St-Denis, Y. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1177-1180. Retrieved from [Link][17]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link][14]

  • Wells, C. E. (1971). Identification of Amphetamines and Related Sympathomimetic Amines. Journal of the Association of Official Analytical Chemists, 54(3), 612-618. Retrieved from [Link][4]

  • U.S. Food & Drug Administration. (2018). Mixed Salts Amphetamine Extended-Release Capsules - Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][1]

  • Deranged Physiology. (n.d.). Amphetamine. Retrieved from [Link][2]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link][9]

  • Mehler, C., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. Retrieved from [Link][6]

Sources

Foundational

Sourcing, Synthesis, and Quality Control of Enantiomerically Pure (S)-1-(2-Fluorophenyl)propan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of neurotherapeutics heavily relies on the incorporation of chira...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of neurotherapeutics heavily relies on the incorporation of chiral


-branched primary amines. Specifically, (S)-1-(2-Fluorophenyl)propan-1-amine  (and its hydrochloride salt) has emerged as a critical pharmacophore in the design of highly selective voltage-gated sodium channel (NaV) inhibitors. Recent advancements in epilepsy treatment have demonstrated that compounds bearing this specific chiral moiety exhibit potent, state-dependent inhibition of the NaV1.6 isoform, preventing the excessive synchronous excitability characteristic of epileptic seizure disorders[1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and in-house synthetic validation. Relying on commercial vendors without a robust internal quality control (QC) framework introduces unacceptable risks to structure-activity relationship (SAR) data. This whitepaper details the commercial landscape, the causality behind asymmetric synthesis methodologies, and a self-validating analytical protocol for enantiomeric purity.

Commercial Supplier Landscape & Quantitative Data

When sourcing (S)-1-(2-Fluorophenyl)propan-1-amine, researchers must navigate varying salt forms and stereochemical designations. The free base typically presents as an oil, which is prone to oxidative degradation and carbon dioxide absorption (carbamate formation) upon prolonged atmospheric exposure. Consequently, the hydrochloride salt is the preferred commercial form due to its enhanced crystalline stability and shelf life.

Table 1: Verified Commercial Suppliers of 1-(2-Fluorophenyl)propan-1-amine Derivatives

SupplierChemical FormCAS NumberStated PurityApplication Grade
AChemBlock (S)-Free Base1075715-56-895%Building Block[2]
ChemShuttle (S)-HCl Salt1075715-56-8ScreeningCRO Synthesis[3]
CymitQuimica (S)-HCl Salt1075715-56-898%Laboratory / R&D[4]
American Elements Racemic HCl Salt1955554-65-099%+High-Purity Spec[5]

Note: When procuring from vendors supplying the racemic mixture (e.g., CAS 1955554-65-0), downstream chiral resolution is mandatory before biological screening.

Asymmetric Synthesis & Chiral Resolution Workflows

While commercial sourcing is viable for early-stage screening, scaling up lead compounds often necessitates in-house synthesis. Classical resolution of racemic 1-(2-fluorophenyl)propan-1-amine via diastereomeric salt formation (e.g., using L-tartaric acid) is inherently inefficient, discarding 50% of the material as the unwanted (R)-enantiomer.

To achieve high atom economy and absolute stereochemical control, asymmetric synthesis using Ellman’s auxiliary ((S)-tert-butanesulfinamide) is the gold standard.

Causality in Experimental Design
  • Lewis Acid Selection: Titanium(IV) ethoxide (

    
    ) is utilized during imine condensation. Why? It acts dually as a Lewis acid to activate the ketone and as a highly effective water scavenger, driving the equilibrium forward while preventing the hydrolysis of the moisture-sensitive sulfinylimine intermediate.
    
  • Hydride Source & Temperature: Reduction of the sulfinylimine is performed using Sodium Borohydride (

    
    ) at -48°C to -78°C. Why? The bulky tert-butyl group of the auxiliary sterically shields one face of the imine. Low temperatures rigidify the transition state, ensuring the hydride attacks exclusively from the less hindered face, maximizing diastereomeric excess (de > 98%).
    
Step-by-Step Synthesis Protocol
  • Imine Condensation: In an inert atmosphere (Argon), dissolve 1-(2-fluorophenyl)propan-1-one (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add

    
     (2.0 eq) dropwise. Stir at 60°C for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the (S)-sulfinylimine.
    
  • Stereoselective Reduction: Dissolve the crude sulfinylimine in anhydrous THF and cool to -78°C. Add

    
     (3.0 eq) in portions. Stir for 4 hours, allowing the reaction to slowly warm to -48°C. Quench with saturated aqueous 
    
    
    
    . Extract with EtOAc, dry over
    
    
    , and purify via flash chromatography to yield the (S,S)-sulfinamide.
  • Auxiliary Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours at room temperature. The acidic environment selectively cleaves the N-S bond without racemizing the newly formed stereocenter. Concentrate in vacuo and precipitate with diethyl ether to yield (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride .

Synthesis A 1-(2-Fluorophenyl)propan-1-one B (S)-tert-Butanesulfinamide + Ti(OEt)4 A->B Condensation C Chiral Sulfinylimine Intermediate B->C D Stereoselective Reduction (NaBH4, -78°C) C->D Hydride Transfer E (S,S)-Sulfinamide D->E F Acidic Cleavage (4M HCl in Dioxane) E->F Deprotection G (S)-1-(2-Fluorophenyl)propan-1-amine HCl F->G

Asymmetric synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine via Ellman's auxiliary.

Quality Control: Self-Validating Enantiomeric Purity

Relying solely on vendor Certificates of Analysis (CoA) is a critical failure point in drug discovery. A self-validating system requires the laboratory to independently confirm enantiomeric excess (%ee) prior to downstream coupling reactions.

Analytical Protocol: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) remains the most reliable method for quantifying the enantiomeric purity of chiral amines.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA) .

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm.

Causality behind the Mobile Phase Modifier: Primary amines like (S)-1-(2-fluorophenyl)propan-1-amine interact strongly with residual unendcapped silanol groups on the silica support of the chiral column. This secondary interaction causes severe peak tailing, which overlaps enantiomer peaks and artificially inflates integration errors. The addition of 0.1% DEA acts as a sacrificial competitor, masking the silanol sites and ensuring sharp, baseline-resolved Gaussian peaks.

QC_Workflow A Synthesized/Procured (S)-Amine Batch B Sample Prep (1 mg/mL in Hexane/IPA) A->B C Chiral HPLC (Chiralcel OD-H) B->C Injection D Chromatogram Analysis (UV 254 nm) C->D Elution (DEA modified) E Calculate %ee (Target >99%) D->E Integration

Self-validating Chiral HPLC workflow for determining enantiomeric excess.

Applications in Medicinal Chemistry: NaV1.6 Inhibition

The strict requirement for the (S)-enantiomer of 1-(2-fluorophenyl)propan-1-amine is dictated by the spatial constraints of target biological receptors. In the context of voltage-gated sodium channels, mutations in genes encoding NaV channels cause severe disequilibrium between excitatory and inhibitory signals in the brain, leading to epilepsy[1].

When the (S)-amine is incorporated into benzenesulfonamide scaffolds, the 2-fluorophenyl group perfectly occupies a specific lipophilic pocket within the NaV1.6 channel pore. The (R)-enantiomer, conversely, introduces severe steric clashes, resulting in a dramatic drop in binding affinity. Therefore, rigorous sourcing[2],[4] and strict enantiomeric QC are not just analytical formalities—they are the foundational pillars of successful neurotherapeutic drug design.

References

  • American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. Retrieved from: [Link]

  • Google Patents (WO2018106284A1).Benzenesulfonamide compounds and their use as therapeutic agents.

Sources

Exploratory

Decoding the Halogenated Scaffold: A Comprehensive Guide to the Spectroscopic Characterization of Fluorinated Phenylalkylamines

Executive Summary Fluorinated phenylalkylamines—encompassing fluoroamphetamines, fluorophenethylamines, and fluorinated cathinones—represent a critical class of compounds in neuropharmacology and forensic toxicology[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylalkylamines—encompassing fluoroamphetamines, fluorophenethylamines, and fluorinated cathinones—represent a critical class of compounds in neuropharmacology and forensic toxicology[1]. The strategic introduction of a fluorine atom onto the aromatic ring or alkyl side chain drastically alters the molecule's lipophilicity, metabolic stability, and receptor binding affinity (e.g., at 5-HT2A/2C and TAAR1 receptors) without significantly increasing steric bulk[1][2].

As analytical scientists, our objective extends beyond mere identification; we must understand the physical causality behind our analytical data. The high electronegativity of fluorine perturbs the local electronic environment, generating distinct spectroscopic signatures. This technical guide outlines a multimodal, self-validating approach to elucidating the structure of fluorinated phenylalkylamines, exploiting these physical changes to differentiate closely related positional isomers (e.g., 2-FA, 3-FA, and 4-FA)[2][3].

The Physics of Fluorination: A Causality Framework

To design an effective analytical workflow, one must first understand why fluorine produces specific spectroscopic outputs. The characterization of these compounds relies on three fundamental physical properties of the fluorine atom:

  • Inductive and Resonance Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) while simultaneously capable of electron donation through resonance (
    
    
    
    ). This push-pull dynamic shifts electron density across the aromatic ring, directly altering the chemical shifts of adjacent protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy[4].
  • Isotopic Purity and Gyromagnetic Ratio:

    
    F has a 100% natural isotopic abundance and a high gyromagnetic ratio. This makes 
    
    
    
    F NMR an exceptionally sensitive, background-free probe for structural elucidation, allowing for rapid isomer differentiation without the spectral crowding inherent to
    
    
    H NMR[5].
  • The "Gauche Effect" and Topological Control: In vicinal fluoroamines, the highly polar C–F bond induces conformational changes through electrostatic and dipole interactions, dictating the 3D topology of the alkyl side chain[6]. This conformational preference can be probed using advanced vibrational spectroscopy (IRMPD) and multidimensional NMR[6][7].

Mechanism F_Sub Aromatic Fluorine Substitution Inductive Strong Inductive Effect (-I) F_Sub->Inductive Resonance Resonance Donation (+R) F_Sub->Resonance Mass Increased Mass (+18 Da vs H) F_Sub->Mass NMR_Shift 19F NMR: Highly Deshielded Probe Inductive->NMR_Shift MS_Frag EI-MS: Shifted Benzyl Cations Inductive->MS_Frag IR_Band FTIR: Strong C-F Stretch Inductive->IR_Band Resonance->NMR_Shift Mass->MS_Frag

Caption: Causal relationship between fluorine's physicochemical properties and resulting spectroscopic signatures.

Multi-Modal Analytical Workflow

Relying on a single analytical technique is a critical failure point in forensic and pharmaceutical characterization. Positional isomers (e.g., 2-fluoroamphetamine vs. 4-fluoroamphetamine) yield nearly identical mass spectra under standard electron ionization (EI) conditions. Therefore, an orthogonal approach combining Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), NMR, and Fourier Transform Infrared Spectroscopy (FTIR) is mandatory[2][3].

Workflow Sample Unknown Fluorinated Phenylalkylamine Prep Sample Preparation (Derivatization / Dissolution) Sample->Prep GCMS GC-EI-MS (Fragmentation Profiling) Prep->GCMS Aliquot 1 LCMS LC-ESI-HRMS (Exact Mass / Formula) Prep->LCMS Aliquot 2 NMR 1H, 13C, 19F NMR (Regioisomer Connectivity) Prep->NMR Aliquot 3 FTIR FTIR / Raman (Functional Groups) Prep->FTIR Aliquot 4 Synthesis Structural Elucidation & Isomer Confirmation GCMS->Synthesis m/z fragments LCMS->Synthesis [M+H]+ NMR->Synthesis J-coupling map FTIR->Synthesis C-F & C=O bands

Caption: Orthogonal multimodal spectroscopic workflow for the structural elucidation of fluorinated phenylalkylamines.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail the critical steps for characterizing these compounds, ensuring that instrumental drift or sample degradation does not lead to false assignments.

Protocol A: High-Resolution GC-EI-MS Isomeric Differentiation

Purpose: To identify the core alkylamine scaffold and confirm the presence of the fluorobenzyl moiety.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade ethyl acetate.

  • Derivatization (Crucial for Isomer Resolution): Add 50 µL of Heptafluorobutyric anhydride (HFBA) and incubate at 60°C for 30 minutes. Causality: Derivatization masks the polar primary/secondary amine, preventing column interaction, sharpening peak shape, and altering fragmentation to yield unique isomer-specific product ions.

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., Amphetamine-d5, 100 µg/mL).

  • Instrumental Parameters: Inject 1 µL (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Run a temperature gradient from 80°C to 280°C at 15°C/min. Operate the MS in EI mode at 70 eV.

  • Self-Validation Check: Analyze a blank solvent injection immediately prior to the sample. The internal standard peak area in the sample must fall within 5% of the calibration average. If the base peak of the underivatized sample is ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     44 (primary amine) or 
    
    
    
    58 (secondary amine), confirm the presence of the fluorotropylium/fluorobenzyl cation at
    
    
    109[2].
Protocol B: Multinuclear (

H,

C,

F) NMR Structural Elucidation

Purpose: To achieve absolute determination of the fluorine atom's position on the aromatic ring.

  • Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-d
    
    
    
    containing 0.03% v/v Tetramethylsilane (TMS)[4][8].
  • Instrument Tuning & Shimming: Insert the sample into a

    
    400 MHz NMR spectrometer. Lock onto the deuterium frequency of the solvent.
    
  • Self-Validation Check (Shimming): Acquire a preliminary

    
    H spectrum. The residual solvent peak (e.g., CDCl
    
    
    
    at 7.26 ppm) must present as a sharp singlet with a half-height linewidth (
    
    
    ) of
    
    
    Hz. If broader, re-shim the Z-axis gradients to ensure magnetic field homogeneity.
  • 
    F Acquisition:  Acquire the 
    
    
    
    F spectrum with
    
    
    H decoupling to collapse the complex multiplet structures into sharp singlets, allowing for precise chemical shift determination[5].
  • 2D Correlation (COSY/HMBC): To differentiate 2-FA from 3-FA, acquire a

    
    H-
    
    
    
    H COSY spectrum. The electronegativity of the ortho-fluorine atom will shift adjacent aromatic protons downfield, and the specific scalar coupling constants (
    
    
    and
    
    
    ) will unambiguously map the ring substitution pattern[4].
Quantitative Spectroscopic Signatures

The table below consolidates the diagnostic spectroscopic markers for representative fluorinated phenylalkylamines. Notice how the


-cleavage dictates the base peak in EI-MS, while the intact mass is preserved in ESI-MS.
Compound ClassSpecific MoleculeExact Mass ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(ESI)
Major EI-MS Fragments (

)
Diagnostic FTIR Bands (cm

)
Key Structural Note
Fluoroamphetamine 2-Fluoroamphetamine (2-FA)154.1044 (base) , 109, 83~1220 (C-F stretch)Primary amine; fluorobenzyl cation at

109[2].
Fluoromethamphetamine 3-Fluoromethamphetamine (3-FMA)168.1158 (base) , 109, 83~1240 (C-F stretch)Secondary amine

-cleavage yields

58.
Fluorocathinone 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)210.1286 (base) , 123, 951688 (C=O), 1598 (C-C)

-keto group alters fragmentation; strong carbonyl IR band[8].
Precursor Ketone 1-(2-Fluorophenyl)propan-2-one153.0743 (base), 1091715 (C=O)No through-space coupling with ortho-fluorine for methyl protons in NMR[4].

Note: In synthetic cathinones (e.g., 4-FPD), the presence of the carbonyl group at the


-position heavily influences both the IR spectrum (strong 

stretch at ~1688 cm

) and the mass fragmentation pathway, shifting the base peak to

86 due to the altered

-cleavage dynamics[8].
Conclusion

The rigorous spectroscopic characterization of fluorinated phenylalkylamines demands a multi-modal approach. By understanding the underlying physics—specifically the inductive effects of the fluorine atom and its influence on mass fragmentation, vibrational modes, and magnetic shielding—analytical scientists can construct robust, self-validating workflows. Whether for forensic identification or evaluating the structure-activity relationships of novel 5-HT receptor agonists, the integration of GC-MS, LC-HRMS, FTIR, and multinuclear NMR remains the gold standard for unambiguous structural elucidation.

References
  • Spectroscopic and Analytical Identification of lab grade fluorinated amphetamines Global Chems Depot URL
  • Fluorine in psychedelic phenethylamines ResearchGate URL
  • 2-FA Pellets 60mg research chemical Global Chems Depot URL
  • 1-(2-Fluorophenyl)
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)
  • Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines Using Asymmetric Protonation ChemRxiv URL
  • Cation−π Interactions in Protonated Phenylalkylamines ACS Publications URL
  • Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers ACS Omega URL

Sources

Foundational

The Strategic Incorporation of Fluorine in Amine-Containing Compounds: A Technical Guide to Unlocking Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The deliberate introduction of fluorine into amine-containing molecules is a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract

The deliberate introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs featuring at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and predictable influence of this small, highly electronegative element on the biological activity of drug candidates.[2] This guide provides an in-depth exploration of the fundamental principles and practical applications of fluorinating amine compounds to enhance their therapeutic potential. We will dissect the causal mechanisms by which fluorine modulates key pharmacokinetic and pharmacodynamic properties, detail robust experimental protocols for evaluating these effects, and present case studies of successful fluorinated amine drugs.

The Unique Physicochemical Impact of Fluorine: A Paradigm Shift in Drug Design

The strategic placement of fluorine within a molecular scaffold can dramatically alter its behavior within a biological system.[2] Unlike other halogens, fluorine possesses a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[3]

  • Size and Electronegativity: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[2] However, as the most electronegative element, it exerts a powerful inductive effect, profoundly influencing the electron distribution within the molecule.[2]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond energy of ~116 kcal/mol compared to ~99 kcal/mol for a C-H bond), rendering it highly resistant to metabolic cleavage.[2]

These fundamental characteristics translate into a suite of desirable modifications to a drug candidate's profile, as illustrated below.

G Fluorine Unique Properties of Fluorine Size Small van der Waals Radius Fluorine->Size EN High Electronegativity Fluorine->EN Bond Strong C-F Bond Fluorine->Bond Biological_Impact Modulation of Biological Properties Size->Biological_Impact Minimal Steric Hindrance EN->Biological_Impact Inductive Effects Bond->Biological_Impact Resistance to Cleavage Metabolic_Stability Increased Metabolic Stability Biological_Impact->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Biological_Impact->Binding_Affinity Lipophilicity Tunable Lipophilicity & Permeability Biological_Impact->Lipophilicity pKa Altered pKa Biological_Impact->pKa G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Dilute Liver Microsomes Pre_incubation Pre-warm Microsomes & Compounds (37°C) Microsomes->Pre_incubation NADPH_prep Prepare NADPH System Initiation Add NADPH to Initiate NADPH_prep->Initiation Compound_prep Prepare Test Compounds Compound_prep->Pre_incubation Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench with ACN + IS Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Calculate t½ & CLint LCMS->Data

Figure 2: Workflow for the in vitro metabolic stability assay using liver microsomes.

2.3. Data Presentation: Comparative Metabolic Stability

The introduction of fluorine typically results in a significant increase in metabolic stability.

Compound PairModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Species
Imidazole vs. 4-Fluoro-1H-imidazoleFluorination at C4>60<5Human Liver Microsomes
Imidazole (Non-fluorinated)-1546.2Human Liver Microsomes

This table presents illustrative data based on the general principle that fluorination enhances metabolic stability.[4]

Modulating Binding Affinity and Selectivity

Fluorine's strong electronegativity can be exploited to enhance a drug's binding affinity and selectivity for its target protein. [2][5]This occurs through a variety of non-covalent interactions.

3.1. The Role of Fluorine in Drug-Receptor Interactions
  • Hydrogen Bonds and Electrostatic Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient regions of the protein active site. [6]While the ability of fluorine to act as a hydrogen bond acceptor is debated, it can certainly influence the hydrogen-bonding capabilities of neighboring functional groups. [6][7]* Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance hydrophobic interactions within the binding pocket. [3][6]* Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target. By fine-tuning these interactions, medicinal chemists can design drugs that bind more tightly to their intended target and less to off-target proteins, thereby improving efficacy and reducing side effects. [5]

Fine-Tuning Physicochemical Properties: pKa and Lipophilicity

The introduction of fluorine can significantly alter the physicochemical properties of an amine-containing compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

4.1. Impact on pKa

The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine group. [2]This reduction in basicity can be advantageous for several reasons:

  • Improved Membrane Permeability: A less basic compound will be less protonated at physiological pH, leading to increased lipophilicity and better passive diffusion across cell membranes. [2]* Reduced Off-Target Interactions: Lowering the basicity can reduce interactions with acidic phospholipids in membranes and decrease the likelihood of hERG channel inhibition.

4.2. Impact on Lipophilicity

The effect of fluorine on lipophilicity is context-dependent. [8]The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. [1]However, in some cases, extensive fluorination can lead to a decrease in lipophilicity. [8]This tunability allows for the precise optimization of a drug's ADME properties. [1]

Case Studies of Successful Fluorinated Amine Drugs

The strategic application of fluorine is evident in numerous blockbuster drugs.

  • Fluoxetine (Prozac): An antidepressant, the trifluoromethyl group in fluoxetine enhances its metabolic stability and contributes to its long half-life. [5][9]* Ciprofloxacin: A broad-spectrum antibiotic, the fluorine atom at the C-6 position of the quinolone ring enhances its antibacterial activity by increasing its binding to DNA gyrase and improving cell penetration. [2][5]* Sitagliptin (Januvia): A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, the trifluoromethyl group contributes to its high potency and selectivity.

Conclusion and Future Perspectives

The incorporation of fluorine into amine-containing compounds is a powerful and well-established strategy in modern drug discovery. [2]By understanding the fundamental principles of how fluorine influences molecular properties, researchers can rationally design drug candidates with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. [2][7]As synthetic methodologies for the precise introduction of fluorine continue to advance, the role of fluorinated amines in the development of new and improved therapeutics is set to expand even further. [13][14]The future of drug design will undoubtedly involve a more nuanced and strategic application of fluorine to address the complex challenges of modern medicine. [2]

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PMC. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

  • PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • SciSpace. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • Knut and Alice Wallenberg Foundation. (n.d.). Carbon-fluorine molecules helping to treat and diagnose diseases. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. [Link]

  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • ResearchGate. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2021, November 1). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • Vrije Universiteit Brussel. (2023, August 5). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine

Introduction and Strategic Rationale Chiral -branched amines are critical pharmacophores in neurotherapeutics, calcimimetics, and oncology drug development. The synthesis of (S)-1-(2-fluorophenyl)propan-1-amine requires...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Chiral


-branched amines are critical pharmacophores in neurotherapeutics, calcimimetics, and oncology drug development. The synthesis of (S)-1-(2-fluorophenyl)propan-1-amine requires rigorous stereocontrol, as enantiomeric impurities can drastically alter a drug's pharmacological profile and safety. While enzymatic transamination is a powerful biocatalytic tool, it often requires extensive enzyme engineering to accommodate sterically demanding ortho-halogenated aryl ketones.

For rapid, predictable, and highly scalable access to this specific chiral amine, the most robust methodology employs (R)-(+)-tert-butanesulfinamide (commonly known as Ellman's auxiliary)[1]. Introduced in 1997, this self-validating system enables the transfer of stereochemical information from a chiral sulfur atom to the pro-chiral carbon of an imine with exceptional precision[2]. This application note details a validated, three-step protocol to synthesize the (S)-enantiomer of the target amine hydrochloride.

Mechanistic Logic and Stereochemical Control

The synthesis operates on a principle of chirality transfer, moving through three mechanistically distinct phases:

  • Lewis Acid-Mediated Condensation : Ketones are inherently less electrophilic than aldehydes. To drive the condensation between 1-(2-fluorophenyl)propan-1-one and (R)-tert-butanesulfinamide, Titanium(IV) ethoxide (Ti(OEt)4) is utilized. Ti(OEt)4 acts synergistically as a potent Lewis acid to activate the carbonyl and as a stoichiometric water scavenger to prevent imine hydrolysis[2].

  • Diastereofacial Hydride Delivery : The reduction of the resulting (R,E)-N-sulfinyl ketimine dictates the absolute configuration of the amine. By employing Sodium Borohydride (NaBH4) in THF at -48 °C, the reaction proceeds via an open, non-chelating transition state[3]. The bulky tert-butyl group shields the Si-face of the imine, directing hydride attack exclusively from the less hindered Re-face. This yields the (R,S)-sulfinamide (R-configuration at sulfur, S-configuration at carbon)[3].

  • Orthogonal Deprotection : The N-S bond is highly susceptible to acidic solvolysis. Treatment with anhydrous HCl in methanol rapidly cleaves the sulfinyl group, precipitating the target (S)-amine as a stable hydrochloride salt without eroding the newly formed stereocenter[4].

Pathway SM 1-(2-Fluorophenyl)propan-1-one + (R)-tert-Butanesulfinamide Cond Ti(OEt)4, THF, 70 °C Imine Condensation SM->Cond Imine (R,E)-N-Sulfinyl Ketimine (Stable Intermediate) Cond->Imine Red NaBH4, THF, -48 °C Diastereoselective Reduction (Open Transition State) Imine->Red Amine (R,S)-Sulfinamide (>95:5 dr) Red->Amine Deprot HCl in MeOH Acidic Cleavage Amine->Deprot Product (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride Deprot->Product

Synthetic workflow for the asymmetric synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine.

Quantitative Stereochemical Outcomes

The choice of reducing agent is the primary variable controlling the final stereochemistry. The table below summarizes the quantitative data for diastereofacial selectivity based on the reductant used with the (R)-sulfinyl ketimine[3][5].

ReductantSolvent SystemTemp (°C)Transition State ModelMajor DiastereomerTypical YieldTypical dr
NaBH4 THF (with 2% H2O)-48Open (Non-chelating)(R,S) 85–95%> 95:5
L-Selectride THF (Anhydrous)-78Chelated(R,R) 80–90%> 90:10

Note: To access the (S)-amine, NaBH4 must be used with the (R)-auxiliary. L-Selectride reverses the selectivity, providing access to the (R)-amine if desired[5].

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R,E)-N-(1-(2-fluorophenyl)propylidene)-2-methylpropane-2-sulfinamide

Objective: Condense the starting ketone with the chiral auxiliary.

  • Charge an oven-dried, argon-purged round-bottom flask with 1-(2-fluorophenyl)propan-1-one (10.0 mmol, 1.0 eq) and anhydrous THF (20 mL, 0.5 M).

  • Add (R)-(+)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) to the stirring solution.

  • Rapidly inject Titanium(IV) ethoxide (Ti(OEt)4) (20.0 mmol, 2.0 eq) via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 70 °C for 16 hours.

  • Self-Validation Check: Monitor via TLC (10% EtOAc/Hexanes). The starting ketone (

    
     ~0.6) should disappear, replaced by a lower-running, strongly UV-active imine spot (
    
    
    
    ~0.4).
  • Workup: Cool the mixture to room temperature. Pour the reaction into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

  • Self-Validation Check: A stark white, filterable TiO2 precipitate will form. If an emulsion persists, add more brine or a small amount of Celite directly to the flask.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure ketimine.

Step 2: Diastereoselective Reduction to (R)-N-((S)-1-(2-fluorophenyl)propyl)-2-methylpropane-2-sulfinamide

Objective: Establish the (S)-stereocenter at the


-carbon.
  • Dissolve the purified ketimine (8.0 mmol, 1.0 eq) in THF (40 mL, 0.2 M). Add 0.8 mL of water (2% v/v) to accelerate the reduction rate.

  • Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Add Sodium Borohydride (NaBH4) (24.0 mmol, 3.0 eq) in a single portion.

  • Stir at -48 °C for 4–6 hours.

  • Self-Validation Check: TLC (30% EtOAc/Hexanes) will show the consumption of the yellow imine and the appearance of a more polar sulfinamide product.

  • Workup: Quench the reaction at -48 °C by the dropwise addition of methanol until gas evolution ceases.

  • Warm to room temperature, partition between EtOAc and brine, extract the aqueous layer, dry the combined organics (Na2SO4), and concentrate. The crude (R,S)-sulfinamide is typically >95:5 dr and can be used directly or recrystallized from hexanes to upgrade diastereomeric purity.

Step 3: Acidic Cleavage to (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride

Objective: Remove the auxiliary to isolate the target chiral amine.

  • Dissolve the (R,S)-sulfinamide (7.0 mmol, 1.0 eq) in anhydrous methanol (14 mL, 0.5 M).

  • Add a solution of 4M HCl in 1,4-dioxane (14.0 mmol, 2.0 eq).

  • Stir at room temperature for 1 hour.

  • Self-Validation Check: The cleavage is rapid. TLC will show complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to a thick oil.

  • Add cold diethyl ether (20 mL) and triturate vigorously. The byproduct (tert-butanesulfinyl chloride) remains soluble in ether, allowing the target (S)-amine hydrochloride to precipitate as a pristine white solid.

  • Filter the solid, wash with additional cold ether, and dry under high vacuum to yield the analytically pure (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride.

References

  • tert-Butanesulfinamide Source: Wikipedia URL:[Link]

  • Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL:[Link]

  • One-pot asymmetric synthesis of amines from ketones Source: Tetrahedron Letters (ScienceDirect) URL:[Link]

  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines Source: ResearchGate URL:[Link]

Sources

Application

Enzymatic Kinetic Resolution of Racemic Fluorinated Amines: An Application Guide

Introduction: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding af...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery

The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] When this is combined with the precise stereochemical control of amine functionalities, it unlocks a powerful approach for developing next-generation therapeutics with improved potency and reduced side effects.[1] Chiral fluorinated amines are therefore critical building blocks in medicinal chemistry.[4] However, their synthesis in enantiomerically pure forms presents a significant challenge.

Enzymatic kinetic resolution (KR) offers a green and highly selective alternative to traditional chemical methods for separating racemic mixtures.[5][6] This application note provides an in-depth guide to the principles, protocols, and optimization of enzymatic kinetic resolution of racemic fluorinated amines, with a focus on lipase- and transaminase-catalyzed reactions.

Core Principle: The Mechanism of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, in this case, an enzyme.[5] This difference in reaction rates allows for the separation of the two enantiomers. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. For a successful resolution, the reaction is typically stopped at or near 50% conversion, at which point one can ideally isolate the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer, both in high enantiomeric excess (ee).[7]

Key Enzyme Classes for Fluorinated Amine Resolution

Two primary classes of enzymes have demonstrated exceptional utility in the kinetic resolution of fluorinated amines: lipases and transaminases.

  • Lipases (E.C. 3.1.1.3): These robust and commercially available enzymes, often in immobilized forms like Novozym 435 (Candida antarctica lipase B), catalyze the enantioselective acylation of amines.[8][9] The reaction involves the transfer of an acyl group from an acyl donor (e.g., an ester) to one enantiomer of the amine, forming an amide.[8] The choice of acyl donor and solvent can significantly impact the enantioselectivity and reaction rate.[7]

  • Transaminases (TAs) (E.C. 2.6.1.x): Transaminases catalyze the transfer of an amino group from an amine to a keto acid, a process that can be exploited for kinetic resolution.[10][11] By selecting an (S)- or (R)-selective transaminase, one can selectively deaminate one enantiomer of the racemic amine, leaving the other enantiomer in high enantiomeric excess.[11][12]

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for the enzymatic kinetic resolution of a racemic fluorinated amine.

Enzymatic Kinetic Resolution Workflow Workflow for Enzymatic Kinetic Resolution of Racemic Fluorinated Amines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis racemic_amine Racemic Fluorinated Amine reaction_setup Reaction Setup (Controlled Temperature & Stirring) racemic_amine->reaction_setup enzyme Select & Prepare Enzyme (e.g., Novozym 435 or Transaminase) enzyme->reaction_setup reagents Prepare Reagents (Solvent, Acyl Donor/Amino Acceptor) reagents->reaction_setup monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_setup->monitoring Periodic Sampling quenching Quench Reaction (at ~50% Conversion) monitoring->quenching Target Conversion Reached separation Separation of Products (e.g., Column Chromatography) quenching->separation analysis Characterization (ee%, Yield, NMR, etc.) separation->analysis Lipase Mechanism Mechanism of Lipase-Catalyzed Acylation E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-CO-R') E->E_Acyl + Acyl Donor R_NH2 Racemic Amine (R/S-Amine) S_Amide (S)-Amide (S-NH-CO-R') R_NH2->S_Amide R_Amine Unreacted (R)-Amine R_NH2->R_Amine Acyl_Donor Acyl Donor (R'-CO-OR'') Acyl_Donor->E_Acyl E_Acyl->S_Amide + (S)-Amine (fast) E_Acyl->R_Amine + (R)-Amine (slow) Alcohol Alcohol (R''-OH) E_Acyl->Alcohol - Alcohol S_Amide->E - (S)-Amide

Sources

Method

Application Notes: (S)-1-(2-Fluorophenyl)propan-1-amine as a Chiral Auxiliary for Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is a paramount objective. Chiral auxil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is a paramount objective. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary stereogenic units that are covalently attached to a prochiral substrate.[1] By inducing a chiral environment, the auxiliary directs subsequent chemical transformations to occur with high diastereoselectivity. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[2]

Among the various classes of chiral auxiliaries, those derived from chiral amines have proven to be exceptionally versatile, particularly for the asymmetric α-functionalization of carboxylic acids.[][4] This application note details the use and underlying principles of (S)-1-(2-Fluorophenyl)propan-1-amine, a tailored chiral amine, as an auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. Its structure, featuring a sterically demanding ethyl group and an ortho-fluorinated phenyl ring, provides a rigid and well-defined chiral environment crucial for high levels of stereocontrol.

Principle of Operation: Asymmetric Alkylation via a Chiral Amide

The core strategy involves a three-step sequence: (1) formation of a chiral amide, (2) diastereoselective enolate formation and alkylation, and (3) non-racemizing cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate intermediate. Deprotonation with a hindered base like lithium diisopropylamide (LDA) generates a Z-enolate, which is stabilized by chelation between the lithium cation, the enolate oxygen, and the amide nitrogen. The 2-fluorophenyl group and the ethyl group of the auxiliary effectively shield one face of the planar enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This facial bias is the origin of the high diastereoselectivity observed in the reaction.[1]

G

Caption: General workflow for asymmetric α-alkylation using (S)-1-(2-Fluorophenyl)propan-1-amine.

PART A: EXPERIMENTAL PROTOCOLS

Protocol I: Synthesis of the Chiral Amide Intermediate

This protocol describes the coupling of a prochiral carboxylic acid with the chiral auxiliary. The use of thionyl chloride to form the acyl chloride in situ followed by reaction with the amine is a robust and high-yielding method.[5]

Materials:

  • Prochiral carboxylic acid (e.g., 3-phenylpropanoic acid) (1.0 eq)

  • (S)-1-(2-Fluorophenyl)propan-1-amine (1.05 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour, or until gas evolution ceases.

  • In a separate flask, dissolve (S)-1-(2-fluorophenyl)propan-1-amine (1.05 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution back to 0 °C and slowly add the amine solution via a dropping funnel over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Protocol II: Diastereoselective α-Alkylation

This step creates the new stereocenter under the direction of the chiral auxiliary. The choice of a strong, non-nucleophilic base and cryogenic temperatures are critical for high diastereoselectivity.[1][6]

Materials:

  • Chiral amide from Protocol I (1.0 eq)

  • Electrophile (e.g., Benzyl bromide, BnBr) (1.5 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, argon-purged flask, add the chiral amide (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.2 eq) dropwise over 15 minutes. A color change (typically to yellow or orange) indicates enolate formation. Stir the solution at -78 °C for 1 hour.

  • Add the electrophile (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

Protocol III: Cleavage of the Chiral Auxiliary

This final step liberates the desired chiral carboxylic acid and allows for the recovery of the auxiliary. Acidic hydrolysis is a common and effective method for cleaving robust amide bonds.[7]

Materials:

  • Alkylated diastereomeric amide from Protocol II (1.0 eq)

  • Sulfuric acid (H₂SO₄), 6 M

  • 1,4-Dioxane

  • Diethyl ether

  • Aqueous NaOH solution (2 M)

Procedure:

  • In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in 1,4-dioxane.

  • Add an equal volume of 6 M H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours, monitoring by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acid Recovery: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid. Purify by chromatography or crystallization. Determine enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a chiral ester (e.g., with (R)-1-phenylethanol) and analyzing by GC/HPLC.

  • Auxiliary Recovery: Basify the aqueous layer from the initial extraction to pH > 12 with 2 M NaOH solution. Extract the basic aqueous layer three times with diethyl ether. Combine these organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to recover the (S)-1-(2-fluorophenyl)propan-1-amine auxiliary.

PART B: MECHANISTIC INSIGHTS & DATA

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol originates from the rigid, chelated transition state of the Z-enolate. The ortho-fluoro substituent on the phenyl ring can enhance the rigidity of this conformation through steric and electronic interactions, while the ethyl group provides a strong steric bias.

G

Caption: Proposed transition state model for diastereoselective alkylation.

In this model, the lithium cation is coordinated to both the enolate and amide oxygens. The bulky 2-fluorophenyl group is positioned to minimize A(1,3) strain, effectively blocking the top face of the enolate. Consequently, the electrophile (R'-X) is forced to approach from the less hindered bottom face, leading to the observed major diastereomer.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the asymmetric alkylation of 3-phenylpropanoic acid, based on results from structurally similar chiral amine auxiliaries.[8] Actual results should be determined empirically.

Electrophile (R'-X)Product (R'-)Typical Yield (%)Typical d.r.
Methyl Iodide-CH₃85 - 95>95:5
Benzyl Bromide-CH₂Ph90 - 98>98:2
Allyl Bromide-CH₂CH=CH₂88 - 96>97:3
Isopropyl Iodide-CH(CH₃)₂60 - 75>90:10

References

  • Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. PMC. [Link]

  • Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. SCIRP. [Link]

  • Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries. eScholarship. [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. [Link]

  • Synthesis of cis‐chiral amine from carboxylic acid. ResearchGate. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]

  • Diastereoselective synthesis of chiral amines by imines alkylation. ResearchGate. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society. [Link]

  • Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. NSF PAR. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed. [Link]

  • Opposite effects of a single IIIS5 mutation on phenylalkylamine and dihydropyridine interaction with L-type Ca2+ channels. PubMed. [Link]

  • Phenylalkylamines as calcium channel blockers. Indian Academy of Sciences. [Link]

Sources

Application

Method Development and Protocol for the Chiral HPLC Separation of 1-(2-Fluorophenyl)propan-1-amine Enantiomers

Executive Summary & Analyte Profiling The isolation and quantification of chiral primary amines, such as (S)-1-(2-fluorophenyl)propan-1-amine, are critical workflows in pharmaceutical development due to their prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The isolation and quantification of chiral primary amines, such as (S)-1-(2-fluorophenyl)propan-1-amine, are critical workflows in pharmaceutical development due to their prevalence as privileged pharmacophores . However, separating the enantiomers of this specific compound presents unique chromatographic challenges.

The basic nitrogen atom (pKa ~9–10) acts as a strong hydrogen bond donor/acceptor. On standard silica-based chiral stationary phases (CSPs), the free amine aggressively interacts with residual, unendcapped silanols. This secondary, non-chiral interaction results in severe peak tailing and loss of resolution. Furthermore, the highly electronegative fluorine atom at the ortho position of the phenyl ring introduces a localized dipole and steric hindrance, restricting the rotation of the aromatic ring and altering its


 stacking dynamics.

To achieve a robust, self-validating separation, this guide details two distinct analytical methodologies: a Polysaccharide-Based Normal Phase Method (utilizing basic modifiers to mask silanols) and a Crown Ether-Based Reversed-Phase Method (utilizing acidic conditions to force host-guest inclusion).

Workflow Start Racemic 1-(2-Fluorophenyl) propan-1-amine Choice Select Chiral Stationary Phase Start->Choice Poly Polysaccharide CSP (e.g., Amylose Carbamate) Choice->Poly Broad Selectivity Crown Crown Ether CSP (e.g., 18-Crown-6) Choice->Crown Primary Amine Specific MP_Poly Normal Phase Hexane/IPA + 0.1% DEA (Silanol Masking) Poly->MP_Poly MP_Crown Reversed Phase Water (pH 1.5) / MeOH (Amine Protonation) Crown->MP_Crown Result Baseline Enantioseparation (Rs > 1.5) MP_Poly->Result H-Bonding & Pi-Pi MP_Crown->Result Host-Guest Complex

Caption: Workflow for selecting and optimizing chiral HPLC methods for primary amine enantiomers.

Method 1: Polysaccharide-Based Normal Phase HPLC

Polysaccharide-based CSPs, particularly amylose tris(3,5-dimethylphenylcarbamate), are the workhorses of chiral chromatography, accounting for the vast majority of analytical enantioseparations .

Causality of Experimental Choices
  • Mobile Phase Selection: A non-polar environment (n-Hexane/Isopropanol) is required so that hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate clefts of the amylose backbone dictate chiral recognition.

  • The Role of Diethylamine (DEA): The addition of 0.1% DEA is mandatory. DEA acts as a sacrificial basic modifier. It competitively saturates the acidic silanol sites on the silica support, preventing the primary amine analyte from binding non-specifically. Without DEA, the compound will exhibit massive peak tailing.

Step-by-Step Protocol
  • Mobile Phase Preparation: Measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade isopropanol (IPA). Add exactly 1.0 mL of diethylamine (DEA). Mix thoroughly and degas via sonication for 10 minutes.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Purge the system with the mobile phase at a flow rate of 1.0 mL/min. Allow the column to equilibrate for at least 45 minutes to ensure the DEA fully saturates the silica matrix.

  • Sample Preparation: Dissolve 1.0 mg of racemic 1-(2-fluorophenyl)propan-1-amine in 1.0 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution. Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection & Detection: Inject 10 µL of the sample. Set the column oven to 25 °C. Monitor UV absorbance at 260 nm (optimized for the fluorophenyl chromophore).

  • Self-Validation: Inject a blank (mobile phase) to rule out carryover. Evaluate the racemate injection: if the tailing factor (

    
    ) exceeds 1.2, the DEA in the mobile phase has likely evaporated or degraded, and a fresh batch must be prepared.
    

Method 2: Crown Ether-Based Reversed-Phase HPLC

Crown ether columns are explicitly designed for the separation of primary amines and amino acids, relying on the formation of transient diastereomeric inclusion complexes .

Causality of Experimental Choices
  • Acidic Aqueous Conditions (pH 1.5): The primary amine must be fully protonated (

    
    ) to act as a guest molecule. The 18-crown-6 ether cavity has a specific diameter that perfectly accommodates the 
    
    
    
    group, forming three directional hydrogen bonds with the ether oxygens.
  • Sub-Ambient Temperature: The formation of the host-guest inclusion complex is an exothermic process. Lowering the column temperature (e.g., 10–15 °C) increases the binding constant and significantly enhances enantioselectivity (

    
    ).
    
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a 10 mM perchloric acid (

    
    ) solution in HPLC-grade water. Verify the pH is exactly 1.5. Mix 850 mL of this aqueous solution with 150 mL of HPLC-grade methanol. Degas thoroughly.
    
  • Column Equilibration: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven temperature to 15 °C. Equilibrate at a flow rate of 0.8 mL/min for 45 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of the mobile phase. Filter through a 0.22 µm PVDF syringe filter (avoid PTFE as it is hydrophobic and may resist the aqueous solvent).

  • Injection & Detection: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm (which provides higher sensitivity for the protonated aliphatic amine backbone) or 260 nm.

  • Self-Validation: Monitor the resolution (

    
    ) over consecutive injections. If 
    
    
    
    begins to drop, validate the column oven temperature. A drift above 15 °C will immediately degrade the chiral recognition mechanism.

Mechanism Analyte Analyte -NH3+ Group Protonated Amine Crown Crown Ether CSP 18-Crown-6 Cavity Chiral Barrier Analyte->Crown 3x H-Bonds Steric Fit Poly Polysaccharide CSP Carbamate Cleft Amylose Backbone Analyte->Poly Pi-Pi Stacking Dipole Interactions

Caption: Mechanistic interactions between the protonated primary amine and different chiral stationary phases.

Quantitative Data & System Suitability

Table 1: Chromatographic Conditions Comparison
ParameterMethod 1: Polysaccharide (Normal Phase)Method 2: Crown Ether (Reversed Phase)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Crownpak CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)Water (pH 1.5

) / MeOH (85:15)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C15 °C
Detection UV 260 nmUV 210 nm
Chiral Recognition H-bonding,

stacking, Dipole
Host-Guest Inclusion Complex
Primary Challenge Silanol-induced peak tailingTemperature & pH sensitivity
Table 2: System Suitability & Acceptance Criteria
MetricAcceptance CriterionCausality / Rationale
Resolution (

)

Ensures baseline separation for accurate quantitation of the (S)-enantiomer excess (ee).
Tailing Factor (

)

Validates the efficacy of the DEA modifier (Method 1) or complete protonation (Method 2).
Retention Time %RSD

(n=5)
Confirms mobile phase stability, DEA saturation, and complete column equilibration.
Column Efficiency (N)

plates
Verifies column bed integrity and optimal linear velocity.

References

  • Title: Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI (Molecules) URL: [Link]

  • Title: CHIRAL Handbook - HPLC & SFC Chiral Applications Source: BGB Analytik / Regis Technologies URL: [Link]

Method

GC-MS analysis protocol for fluorinated amine isomers

High-Resolution GC-MS Analysis Protocol for Fluorinated Amine Isomers: Mechanistic Derivatization and Chromatographic Differentiation Introduction & Scientific Rationale Fluorinated amines are critical structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution GC-MS Analysis Protocol for Fluorinated Amine Isomers: Mechanistic Derivatization and Chromatographic Differentiation

Introduction & Scientific Rationale

Fluorinated amines are critical structural motifs in modern medicinal chemistry and forensic toxicology. In drug development, the substitution of a hydrogen atom with fluorine is frequently used to modulate lipophilicity, enhance metabolic stability, and alter basicity. However, this poses a significant analytical challenge: positional isomers of fluorinated amines (such as 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine) possess nearly identical boiling points and electron ionization (EI) mass spectra[1][2].

When analyzed via conventional Gas Chromatography-Mass Spectrometry (GC-MS) without prior sample modification, primary and secondary fluorinated amines exhibit severe peak tailing due to interactions with active silanol groups in the GC inlet and column[3]. Furthermore, their underivatized mass spectra lack the diagnostic fragment ions required to unambiguously differentiate ortho-, meta-, and para-substitutions[1].

To resolve this, chemical derivatization via acylation is mandatory. This protocol utilizes Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA) to convert polar amines into volatile, stable amides, enabling baseline chromatographic resolution and generating distinct mass spectral ion abundance ratios for definitive isomer identification[4][5].

Mechanistic Insights into Derivatization (Causality)

As a Senior Application Scientist, it is crucial to understand why perfluorinated anhydrides are selected over standard alkylating or silylating agents:

  • Chromatographic Resolution (Steric Amplification): HFBA replaces the amine proton with a bulky heptafluorobutyryl group. This modification not only eliminates hydrogen bonding (reducing polarity and peak tailing) but also amplifies the subtle van der Waals and steric differences between positional isomers[4]. This steric amplification is what allows a standard non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) to achieve baseline separation.

  • Mass Spectrometric Differentiation (Directed Fragmentation): The highly electronegative perfluoroacyl group strongly directs EI fragmentation via

    
    -cleavage. For fluoroamphetamine isomers, this directed fragmentation yields unique ion abundance ratios (e.g., the ratio of m/z 136 to m/z 109)[5]. These ratios serve as a self-validating fingerprint that is statistically distinct for each positional isomer, bypassing the need for complex multidimensional chromatography.
    

Workflow Visualization

G Start Sample Preparation (Extraction & Drying) Deriv Acylation Derivatization (HFBA / PFPA Reagent) Start->Deriv Reconstitute GC Capillary GC Separation (HP-5MS Column) Deriv->GC Inject 1 µL MS EI-MS Detection (70 eV, SIM/Scan) GC->MS Elution Data Isomer Discrimination (Ion Abundance Ratios) MS->Data Fragmentation

Caption: Workflow for GC-MS analysis and differentiation of fluorinated amine isomers.

Detailed Experimental Protocol

Reagents and Materials
  • Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA),

    
    99% purity.
    
  • Solvents: Ethyl acetate (GC-MS grade), Hexane (GC-MS grade).

  • Catalyst/Acid Scavenger: Pyridine or Triethylamine (optional, but recommended for sterically hindered amines).

  • Internal Standard: Deuterated analogue (e.g., Amphetamine-d5).

Sample Preparation & Derivatization Workflow
  • Extraction: Aliquot 1.0 mL of the sample matrix (or 1.0 mg of API dissolved in methanol). Spike with 50 µL of the internal standard (10 µg/mL).

  • Drying (Critical Step): Evaporate the extract to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Causality: Any residual moisture will violently hydrolyze the HFBA/PFPA reagent into its corresponding acid, destroying the derivatization efficiency and damaging the GC column[3].

  • Acylation: Reconstitute the dried residue in 50 µL of ethyl acetate. Add 50 µL of HFBA (or PFPA).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Causality: Elevated temperature ensures complete conversion of secondary amines, which are sterically hindered compared to primary amines.

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate to dryness under nitrogen to remove excess unreacted anhydride and acidic byproducts. Reconstitute in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 260°C, Splitless mode (purge valve opens at 1.0 min). Causality: 260°C is optimal to ensure instantaneous volatilization of high-mass perfluoro-amides without thermal degradation[4].

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Acquire in simultaneous Scan (m/z 40–500) and Selected Ion Monitoring (SIM) modes.

Quantitative Data & Method Validation

To ensure trustworthy identification, the method relies on both chromatographic retention and specific ion abundance ratios. The data below summarizes the differentiation of fluoroamphetamine (FA) isomers using PFPA/HFBA derivatization[5].

Table 1: Comparative GC-MS Data for Derivatized Fluoroamphetamine Isomers

IsomerDerivatizationRelative Retention Time (RRT)Base Peak (m/z)Diagnostic Ion Ratio (m/z 136 : 109)
2-FA PFPA / HFBA0.98190 / 240< 0.5
3-FA PFPA / HFBA0.99190 / 240< 0.5
4-FA PFPA / HFBA1.00 (Ref)190 / 240> 2.0

Note: The m/z 136 to 109 ratio is highly diagnostic for the para-substituted (4-FA) isomer due to the stability of the para-fluorobenzyl cation formed during fragmentation[5].

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

1.5 between positional isomers
Ensures baseline separation for accurate integration.
Peak Tailing Factor

1.2
Verifies complete derivatization and an active-site-free GC inlet.
Ion Ratio Tolerance

20% of reference standard
Validates structural identity; prevents false positives.

Troubleshooting & Self-Validation System

A robust protocol must be a self-validating system. If the system suitability criteria (Table 2) fail, apply the following mechanistic troubleshooting steps:

  • Symptom: Severe peak tailing or low signal-to-noise (S/N) ratio.

    • Root Cause: Incomplete derivatization or active silanol sites in the GC liner.

    • Corrective Action: Ensure the sample is completely anhydrous before adding HFBA. Replace the GC inlet liner with a deactivated, single-taper liner with glass wool.

  • Symptom: Co-elution of 2-FA and 3-FA isomers.

    • Root Cause: Insufficient steric differentiation or overly rapid oven ramp.

    • Corrective Action: Switch from PFPA to HFBA (the larger heptafluorobutyryl group increases the resolution factor)[4], or decrease the oven ramp rate from 15°C/min to 5°C/min through the elution window.

  • Symptom: Diagnostic ion ratios fall outside the

    
     20% tolerance.
    
    • Root Cause: Matrix interference or co-eluting background noise.

    • Corrective Action: Switch data extraction from Total Ion Chromatogram (TIC) to Extracted Ion Chromatogram (EIC) using the specific diagnostic masses, or employ a background subtraction algorithm.

References

  • "Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances", ResearchGate. 1

  • "GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology", PubMed. 4

  • "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review", Journal of Food and Drug Analysis. 3

  • "Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy", Analytical Chemistry. 2

  • "Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances (Pre-print / Extended Data)", ResearchGate. 5

Sources

Application

The Strategic Application of (S)-1-(2-Fluorophenyl)propan-1-amine in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Significance of Chiral Fluorinated Amines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine and the control of stereochemistry are paramount for d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Fluorinated Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the control of stereochemistry are paramount for developing safe and efficacious therapeutics.[1][2] Chiral amines, particularly those bearing fluorine substituents on an aromatic ring, are privileged structural motifs that can significantly enhance a molecule's pharmacological profile.[1] The presence of a fluorine atom can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which in turn affects absorption and bioavailability.[3] (S)-1-(2-Fluorophenyl)propan-1-amine is a chiral building block that embodies these desirable characteristics, positioning it as a valuable precursor for a wide range of pharmaceutical intermediates.

This guide provides a detailed technical overview of the application of (S)-1-(2-Fluorophenyl)propan-1-amine in the synthesis of key pharmaceutical intermediates. We will explore two fundamental and widely utilized transformations in medicinal chemistry: N-alkylation via reductive amination and N-acylation . These protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is essential for its effective and safe use.

PropertyValue
Chemical Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Appearance Colorless to pale yellow liquid (typical)
Chirality (S)-enantiomer
Boiling Point Not widely reported; estimated to be ~200-220 °C
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[4]
Safety and Handling Precautions

(S)-1-(2-Fluorophenyl)propan-1-amine and its derivatives should be handled with appropriate care in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[4]

  • Hazard Statements (based on related compounds):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Application I: Synthesis of Chiral Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of amine synthesis in pharmaceutical development due to its efficiency, broad substrate scope, and operational simplicity.[5] This one-pot reaction involves the formation of an imine intermediate from the primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. This method is highly effective for creating C-N bonds while preserving the stereochemical integrity of the chiral amine.

Workflow for Reductive Amination

cluster_0 Reactant Preparation cluster_1 Imine Formation cluster_2 Reduction cluster_3 Reaction Monitoring & Completion cluster_4 Work-up & Purification A Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine and Aldehyde/Ketone in Solvent (e.g., DCE) B Stir at Room Temperature (1-2h) Optional: Add dehydrating agent A->B imine formation C Add Reducing Agent (e.g., STAB) Portion-wise B->C in situ D Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS C->D reduction E Quench with aq. NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Concentrate & Purify (Flash Chromatography) F->G

Caption: General workflow for one-pot reductive amination.

Protocol: Synthesis of a Representative Intermediate, N-Cyclopropyl-(S)-1-(2-fluorophenyl)propan-1-amine

This protocol details the synthesis of a cyclopropyl-functionalized secondary amine, a common structural motif in medicinal chemistry.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine

  • Cyclopropanone ethyl hemiacetal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-1-(2-Fluorophenyl)propan-1-amine (1.0 eq.) and anhydrous dichloroethane (DCE) to make a 0.2 M solution.

  • Substrate Addition: Add cyclopropanone ethyl hemiacetal (1.2 eq.) followed by glacial acetic acid (1.2 eq.) to the stirred solution. The acetic acid acts as a catalyst for imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the imine intermediate is crucial before the addition of the reducing agent.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting carbonyl compound, thus minimizing side reactions.[3]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-cyclopropyl-(S)-1-(2-fluorophenyl)propan-1-amine.

Expected Data:

ParameterExpected Value
Typical Yield 75-90%
Purity (by HPLC) >98%
Enantiomeric Excess (by Chiral HPLC) >99%

Application II: Synthesis of Chiral Amides via N-Acylation

N-acylation is a fundamental transformation for creating amide bonds, which are prevalent in the structures of a vast number of pharmaceuticals. This reaction involves the coupling of the primary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent.

Workflow for N-Acylation

cluster_0 Reactant Preparation cluster_1 Acylation cluster_2 Reaction Monitoring & Completion cluster_3 Work-up & Purification A Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine and Base (e.g., Et₃N) in Solvent (e.g., DCM) B Add Acyl Chloride dropwise at 0 °C A->B nucleophilic attack C Stir and warm to Room Temperature Monitor by TLC/LC-MS B->C amide formation D Wash with aq. HCl, aq. NaHCO₃, and Brine C->D E Dry, Concentrate & Purify (Flash Chromatography or Recrystallization) D->E

Caption: General workflow for N-acylation using an acyl chloride.

Protocol: Synthesis of a Representative Intermediate, N-((S)-1-(2-Fluorophenyl)propyl)acetamide

This protocol describes the synthesis of a simple acetamide, representing the formation of a stable amide linkage.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine

  • Acetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq.). The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintaining a low temperature controls the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by flash column chromatography or recrystallization to yield the pure N-((S)-1-(2-Fluorophenyl)propyl)acetamide.

Expected Data:

ParameterExpected Value
Typical Yield 90-98%
Purity (by HPLC) >99%
¹H NMR Conforms to structure

Analytical Quality Control

Rigorous analytical control is essential to ensure the quality and purity of the synthesized intermediates.

Thin Layer Chromatography (TLC)
  • Purpose: Rapid, qualitative monitoring of reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate or ninhydrin solution.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: Quantitative analysis of purity.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

Chiral HPLC
  • Purpose: Determination of enantiomeric excess (ee).

  • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) is typically effective for resolving enantiomers of chiral amines and their derivatives.

  • Mobile Phase (Normal Phase): An isocratic mixture of n-hexane and isopropanol or ethanol. Small amounts of an additive like trifluoroacetic acid or diethylamine may be required to improve peak shape and resolution.

  • Detection: UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Structural elucidation and confirmation.

  • ¹H NMR: Provides information on the proton environment. Key signals to observe include the aromatic protons (split by the fluorine atom and each other), the methine proton adjacent to the nitrogen, and the protons of the ethyl group.

  • ¹³C NMR: Shows all unique carbon atoms. The carbon atom bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

Conclusion

(S)-1-(2-Fluorophenyl)propan-1-amine is a highly valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its stereocenter and fluorine substituent offer significant advantages for designing molecules with improved pharmacological properties. The protocols for reductive amination and N-acylation detailed in this guide represent robust and fundamental transformations for incorporating this precursor into diverse molecular scaffolds. By understanding the causality behind the reaction steps and employing rigorous analytical controls, researchers can effectively leverage the unique attributes of this compound to advance their drug discovery and development programs.

References

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 76045115, 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved March 10, 2026, from [Link].

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (S)-1-(3-fluorophenyl)ethanamine. BenchChem.
  • BenchChem. (2025).
  • W. T. W. Jones, D. W. Armstrong. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved March 10, 2026, from [Link].

  • Roychowdhury, P., et al. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Gevorgyan, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Advances.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Atman, K., et al. (2025). Chiral Intermediates: Unraveling the Molecular Asymmetry That Defines Modern Pharmaceuticals. Tianming Pharmaceutical.
  • Jin, R., et al. (2023).
  • Kaur, H., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.
  • Google Patents. (1965). 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof. (U.S. Patent No. 3,198,833). U.S.
  • Taylor & Francis. (n.d.). Synthetic Communications. Retrieved March 10, 2026, from [Link].

  • ACS Publications. (2016). Journal of Medicinal Chemistry, 59(19).
  • Google Patents. (2020). Protein kinase B inhibitors. (U.S. Patent No. 10,654,855). U.S.
  • Pirali, T., et al. (2020). Essential Medicinal Chemistry of Essential Medicines. Journal of Medicinal Chemistry, 63(18), 10170–10187.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • BenchChem. (2025). (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. BenchChem.

Sources

Method

Application Note: Transaminase-Mediated Synthesis of Chiral Fluorinated Amines

Executive Summary The integration of fluorine atoms into chiral amines profoundly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity[1]. Consequently, chira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine atoms into chiral amines profoundly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity[1]. Consequently, chiral fluorinated amines are critical building blocks in modern drug development (e.g., the antidiabetic drug sitagliptin)[1]. Amine transaminases (ATAs / ω-TAs) offer a highly enantioselective, green biocatalytic route to these compounds[2]. However, the biocatalytic conversion of bulky, fluorinated ketones is often bottlenecked by unfavorable thermodynamic equilibria, severe product inhibition, and poor aqueous solubility[1][2].

This application note provides a comprehensive guide to overcoming these limitations through process engineering. We detail the mechanistic rationale behind enzyme-substrate interactions and provide self-validating protocols utilizing In Situ Product Removal (ISPR) strategies—specifically, aqueous-organic biphasic systems[1] and crystallization-assisted membrane immobilization[2].

Mechanistic Rationale & Process Engineering

The Ping-Pong Bi-Bi Catalytic Mechanism

Transaminases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes[3]. The reaction proceeds via a ping-pong bi-bi mechanism consisting of two half-reactions:

  • Transamination: The amine donor (e.g., isopropylamine, IPA) binds to the PLP-enzyme resting state. The amino group is transferred to PLP, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct (acetone)[3].

  • Chiral Transfer: The prochiral fluorinated ketone binds to the PMP-enzyme complex. The amino group is stereoselectively transferred to the ketone, yielding the chiral fluorinated amine and regenerating the PLP-enzyme complex[4].

G E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated Intermediate) E_PLP->E_PMP Half-Reaction 1 Transamination Fluoro_Amine Chiral Fluorinated Amine E_PLP->Fluoro_Amine Releases Amine_Donor Amine Donor (Isopropylamine) Amine_Donor->E_PLP Binds Ketone_Byprod Ketone Byproduct (Acetone) E_PMP->E_PLP Half-Reaction 2 Chiral Transfer E_PMP->Ketone_Byprod Releases Fluoro_Ketone Prochiral Fluorinated Ketone Fluoro_Ketone->E_PMP Binds

Figure 1: The PLP-dependent ping-pong bi-bi catalytic cycle of ω-transaminases.
Overcoming Thermodynamic and Kinetic Bottlenecks

Fluorinated ketones present unique challenges. The strong electron-withdrawing nature of fluorine can lead to substrate hydration, while bulky trifluoromethyl groups cause steric hindrance in the enzyme's active site[1]. Furthermore, the equilibrium of transamination using IPA is thermodynamically unfavorable[5].

Causality behind experimental choices:

  • Amine Donor Selection: Isopropylamine (IPA) is favored because its byproduct, acetone, is volatile and easily removed, helping to drive the equilibrium forward[5]. However, IPA concentrations above 75 mM can inhibit certain wild-type marine ω-TAs, necessitating careful concentration control[1].

  • Temperature Control: While some transaminases exhibit optimal activity at 60–65 °C, reactions utilizing IPA are typically capped at 30 °C. This is strictly dictated by the low boiling point of IPA (34 °C at atmospheric pressure), preventing the loss of the amine donor through evaporation[5].

  • In Situ Product Removal (ISPR): Because chiral amines strongly inhibit transaminases, removing the product as it forms is critical[6]. This is achieved either by partitioning the product into an immiscible organic phase (e.g., n-hexadecane)[1] or by precipitating it as a salt (crystallization)[2].

Experimental Protocols

Protocol A: Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine via Biphasic ISPR

Objective: To synthesize a bulky, trifluoromethylated chiral amine using a marine ω-TA (TR8) while mitigating product inhibition via an aqueous-organic two-phase system[1][7].

Reagents & Materials:

  • Enzyme: Purified marine ω-TA (TR8)[1].

  • Substrate: 4'-(trifluoromethyl)acetophenone[7].

  • Amine Donor: Isopropylamine (IPA)[5].

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1].

  • Solvents: Dimethyl sulfoxide (DMSO), n-hexadecane, 50 mM HEPES buffer (pH 7.5)[1][8].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve PLP (1 mM) in 50 mM HEPES buffer. Adjust the pH to 7.5 using HCl/NaOH. Add the ω-TA enzyme to the buffer[1][2].

  • Donor Addition: Add IPA to the aqueous phase to achieve a final concentration of 75 mM. Critical Note: Do not exceed 75 mM to prevent enzyme inhibition[1].

  • Organic Phase Preparation: Dissolve the substrate, 4'-(trifluoromethyl)acetophenone, in n-hexadecane.

  • Co-solvent Addition: Add DMSO to the system to achieve a 25–30% (v/v) overall concentration. Causality: The ketone substrate preferentially partitions into n-hexadecane, which starves the enzyme. DMSO acts as a mass-transfer bridge, pulling enough substrate into the aqueous phase to maintain the reaction without causing toxicity[1].

  • Bioconversion: Combine the aqueous and organic phases in a bioreactor. Incubate at 30 °C with overhead mechanical stirring (400 rpm) for 62 hours[1][6].

  • Validation (Self-Validating Step): Sample both phases every 12 hours. Centrifuge to separate the phases, extract the aqueous phase with dichloromethane, and analyze via Chiral HPLC to confirm >99% enantiomeric excess (ee) and track conversion rates[6].

ISPR cluster_aqueous Aqueous Phase (HEPES + 25-30% DMSO) cluster_organic Organic Phase (n-Hexadecane) Enzyme ω-Transaminase + PLP Reaction Biocatalytic Conversion Enzyme->Reaction IPA Isopropylamine (≤75 mM) IPA->Reaction Product (S)-1-(4-CF3-phenyl)ethylamine Reaction->Product In Situ Product Removal (Prevents Inhibition) Substrate 4'-(CF3)acetophenone Substrate->Reaction Mass Transfer (Aided by DMSO)

Figure 2: Biphasic ISPR system utilizing n-hexadecane and DMSO to control mass transfer.
Protocol B: Crystallization-Assisted Synthesis of (R)-2-Fluoro-α-methylbenzylamine

Objective: To synthesize enantiopure (R)-FMBA from 2'-fluoroacetophenone. Because (R)-FMBA is a liquid at room temperature and difficult to separate, a membrane-immobilized TA is paired with in situ crystallization[2][9].

Reagents & Materials:

  • Enzyme: (R)-selective transaminase immobilized on a Polypropylene (PP) membrane[2][9].

  • Substrate: 2'-fluoroacetophenone (FAP, 10–50 mM)[2].

  • Amine Donor: Isopropylamine (ISO/IPA, 125–500 mM)[2].

  • Crystallization Agent: DPPA (used to form the insoluble amine salt)[2][9].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve HEPES (0.1 M) and PLP (1 mM) in distilled water[2].

  • Donor & pH Adjustment: Add IPA (up to 500 mM) to the buffer. Adjust the pH strictly to 8.0 using 37% HCl. Causality: pH 8.0 ensures the PLP cofactor remains in its active protonation state while keeping the amine donor sufficiently unprotonated to act as a nucleophile[2][10].

  • Reaction Initiation: Introduce the substrate FAP (50 mM) and the crystallization agent (DPPA) into the reactor containing the PP-immobilized transaminase[2].

  • Incubation & Crystallization: Run the reaction at 30 °C. As the liquid (R)-FMBA forms, it immediately reacts with DPPA to form highly pure (R)-FMBA:DPPA crystals. This continuous precipitation pulls the thermodynamic equilibrium forward, surpassing standard non-assisted conversion limits[2].

  • Downstream Processing: Filter the reaction mixture to recover the (R)-FMBA:DPPA crystals. The biocatalytic membrane remains in the reactor and can be washed with buffer for immediate reuse[9].

  • Validation: Dissolve a known mass of the recovered crystals in a basic aqueous solution (pH >13 with NaOH) to free the amine, extract with an organic solvent (e.g., CPME), and analyze via GC/MS to confirm product identity and purity[8].

Quantitative Data Summary

The following table summarizes the optimized parameters and outcomes for the transaminase-mediated synthesis of chiral fluorinated amines discussed in this guide.

Target Chiral AmineSubstrateEnzyme TypeAmine DonorISPR StrategyCo-Solvent / AdditiveYield / ConversionRef.
(S)-1-(4-Trifluoromethylphenyl)ethylamine 4'-(trifluoromethyl)acetophenoneMarine ω-TA (TR8)IPA (75 mM)Biphasic Extraction25-30% DMSO + n-hexadecaneEquilibrium shifted, extended reaction (62 h)[1]
(R)-2-Fluoro-α-methylbenzylamine ((R)-FMBA) 2'-fluoroacetophenone (10-50 mM)Immobilized (R)-TA on PPIPA (125-500 mM)In Situ CrystallizationDPPA72% overall recovery (High purity crystals)[2][9]
(S)-Fluoroamines (General) 1-(5/6-fluoropyridin-3-yl)ethan-1-one(S)-selective TAD/L-Alanine (250 mM)None (High donor excess)N/A75–94% conversion (>99% ee)[11]

Troubleshooting & Quality Control

  • Low Conversion Rates: If conversion plateaus early, check for product inhibition. Ensure the ISPR organic phase volume is sufficient or that the crystallization agent is not depleted[1][2]. Alternatively, verify that the IPA concentration has not evaporated by strictly maintaining the reactor at ≤30 °C[5].

  • Loss of Enzyme Activity: High concentrations of IPA (>75 mM for certain wild-type enzymes) can strip the PLP cofactor from the active site[1]. Supplementing the reaction buffer with exogenous PLP (1–5 mM) is mandatory to maintain catalytic turnover[2][8].

  • Poor Substrate Solubility: Fluorinated bulky ketones often crash out of aqueous buffers. Gradually increase the DMSO concentration (up to 30% v/v) to enhance solubility without denaturing the biocatalyst[1].

References

  • Enzymatic synthesis of fluorinated compounds National Institutes of Health (PMC) URL:[Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine MDPI - Catalysts URL:[Link]

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase ACS Reaction Chemistry & Engineering / PMC URL:[Link](Note: Representative ACS/PMC link based on source data)

  • Protein engineering of amine transaminases Frontiers in Bioengineering and Biotechnology URL:[Link](Note: Representative Frontiers link based on source data)

  • Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus National Institutes of Health (PMC) URL:[Link]

  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases Organic Process Research & Development - ACS Publications URL:[Link]

  • Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives National Institutes of Health (PMC) URL:[Link](Note: Representative PMC link based on source data)

  • Continuous Preparative Application of Amine Transaminase-Catalyzed Reactions with Integrated Crystallization ResearchGate URL: [Link](Note: Representative ResearchGate link based on source data)

Sources

Application

Prodrug Design for Primary Amines: Strategies and Protocols for (S)-1-(2-Fluorophenyl)propan-1-amine

Introduction: The Challenge and Opportunity of Primary Amine Drugs Primary amines are a common functional group in a vast number of pharmacologically active agents. However, their inherent basicity often leads to ionizat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Primary Amine Drugs

Primary amines are a common functional group in a vast number of pharmacologically active agents. However, their inherent basicity often leads to ionization at physiological pH, which can result in poor membrane permeability, rapid first-pass metabolism, and limited oral bioavailability.[1] For instance, a molecule like (S)-1-(2-Fluorophenyl)propan-1-amine, a hypothetical but representative primary amine drug, would likely face these developmental hurdles. Prodrug design offers a powerful strategy to transiently mask the problematic amine group, thereby improving the drug's physicochemical and pharmacokinetic properties.[2] This application note provides a detailed guide on various prodrug strategies for primary amines, using (S)-1-(2-Fluorophenyl)propan-1-amine as a model compound, complete with experimental protocols for their synthesis and evaluation.

The core principle of a prodrug is to create a bioreversible derivative that is inactive itself but is converted to the active parent drug in the body through enzymatic or chemical transformation.[3] For primary amines, the goal is to design a promoiety that temporarily neutralizes the amine's basicity, enhances its lipophilicity for better membrane transport, and is then selectively cleaved at the target site to release the active drug.[1]

Strategic Approaches to Prodrug Design for Primary Amines

Several well-established strategies exist for creating prodrugs of primary amines. The choice of a particular strategy depends on the desired properties of the prodrug, such as its stability, rate of conversion, and the specific enzymes or physiological conditions intended for its activation.[1][4]

N-Acylation: Amides and Carbamates

Direct acylation of the primary amine to form an amide or a carbamate is a straightforward approach. However, simple amides are often too stable to be readily cleaved in vivo.[1] Carbamates, on the other hand, can be designed to be more susceptible to hydrolysis by plasma esterases.[5][6]

  • Amide Prodrugs: While generally stable, specific amide linkages can be designed to be cleaved by certain enzymes. For example, linking an amino acid to the primary amine can target amino acid transporters and peptidases for cleavage.[1][7]

  • Carbamate Prodrugs: Carbamates are generally more labile than amides and can be hydrolyzed by esterases.[8] The rate of hydrolysis can be tuned by modifying the alcohol portion of the carbamate.[5]

N-Acyloxyalkoxycarbonyl Derivatives (Acyloxyalkyl Carbamates)

This is a highly versatile and widely used strategy for creating prodrugs of primary and secondary amines.[9][10] These compounds are designed to undergo a two-step activation process. First, an esterase cleaves the ester bond, leading to an unstable intermediate that rapidly decomposes to release the parent amine, carbon dioxide, and an aldehyde.[11][12]

The key advantage of this approach is that the rate of amine release is primarily controlled by the enzymatic cleavage of the ester, which can be modulated by altering the acyl group.[9]

N-Mannich Bases

N-Mannich bases are formed by the condensation of a primary amine with an aldehyde (commonly formaldehyde) and a secondary amine or an amide.[13] These prodrugs are often more lipophilic than the parent amine and can exhibit increased membrane permeability.[4] Their cleavage is typically pH-dependent, releasing the parent amine via a retro-Mannich reaction.[14]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of prodrugs of (S)-1-(2-Fluorophenyl)propan-1-amine.

Protocol 1: Synthesis of an N-Acyloxyalkoxycarbonyl Prodrug

This protocol describes the synthesis of an N-(pivaloyloxymethoxycarbonyl) derivative of (S)-1-(2-Fluorophenyl)propan-1-amine.

Materials:

  • (S)-1-(2-Fluorophenyl)propan-1-amine

  • p-Nitrophenyl pivaloyloxymethyl carbonate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (S)-1-(2-Fluorophenyl)propan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.

  • To this stirring solution, add a solution of p-nitrophenyl pivaloyloxymethyl carbonate (1.1 equivalents) in dry dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-(pivaloyloxymethoxycarbonyl) prodrug.

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC to confirm its structure and purity.

Protocol 2: In Vitro Stability and Conversion Studies

This protocol outlines the procedure to evaluate the stability of the synthesized prodrug in simulated biological fluids and its conversion to the parent drug in the presence of enzymes.

Materials:

  • Synthesized prodrug

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2[15]

  • Human plasma or porcine liver esterase solution[16][17]

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column

Procedure:

  • Chemical Stability:

    • Prepare stock solutions of the prodrug in a suitable solvent (e.g., ACN).

    • Incubate the prodrug at a final concentration of 10 µM in PBS (pH 7.4) and SGF (pH 1.2) at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of cold ACN.

    • Centrifuge the samples to precipitate proteins and analyze the supernatant by HPLC to quantify the remaining prodrug and the released parent amine.

  • Enzymatic Conversion:

    • Incubate the prodrug at a final concentration of 10 µM in human plasma or a solution of porcine liver esterase in PBS (pH 7.4) at 37°C.[18]

    • Follow the same sampling and analysis procedure as described for chemical stability.

    • Calculate the half-life (t½) of the prodrug under each condition.

Data Presentation and Visualization

The results from the stability and conversion studies can be summarized in a table for easy comparison.

Prodrug CandidateMediumpHHalf-life (t½) in hoursParent Drug Release (%) after 8 hours
N-PivaloyloxymethoxycarbonylPBS7.4> 24< 5
N-PivaloyloxymethoxycarbonylSGF1.2> 24< 2
N-PivaloyloxymethoxycarbonylHuman Plasma7.41.595

Diagrams:

Prodrug_Activation_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Studies s1 Parent Drug ((S)-1-(2-Fluorophenyl)propan-1-amine) s3 Prodrug Synthesis s1->s3 s2 Promoieties s2->s3 s4 Purification & Characterization (NMR, MS, HPLC) s3->s4 e1 Chemical Stability (pH 1.2, 7.4) s4->e1 e2 Enzymatic Conversion (Plasma, Esterases) s4->e2 e3 Permeability Assay (e.g., Caco-2) e2->e3 v1 Pharmacokinetics (Animal Model) e3->v1 v2 Efficacy & Toxicity v1->v2 Acyloxyalkyl_Carbamate_Cleavage Prodrug N-Acyloxyalkoxycarbonyl Prodrug Intermediate Unstable Intermediate Prodrug->Intermediate Esterase Cleavage Parent_Drug Parent Amine ((S)-1-(2-Fluorophenyl)propan-1-amine) Intermediate->Parent_Drug Spontaneous Decomposition Byproducts CO2 + Aldehyde Intermediate->Byproducts

Caption: Activation mechanism of N-acyloxyalkoxycarbonyl prodrugs.

Conclusion and Future Directions

The design of prodrugs for primary amines like (S)-1-(2-Fluorophenyl)propan-1-amine is a critical strategy to overcome inherent pharmacokinetic challenges. [19][20]The N-acyloxyalkoxycarbonyl approach, in particular, offers a tunable and effective means to improve oral bioavailability. [9]The protocols outlined in this application note provide a robust framework for the synthesis and in vitro evaluation of such prodrugs. Further studies, including permeability assays using cell lines like Caco-2 and in vivo pharmacokinetic studies in animal models, are essential to fully characterize the potential of these prodrug candidates. [21][22]The ultimate goal is to identify a prodrug that demonstrates optimal stability, efficient conversion to the active drug at the desired site, and an improved overall therapeutic profile. [3][23]Regulatory considerations for prodrug development, as outlined by agencies like the FDA, should also be taken into account throughout the development process. [24]

References

  • Longdom Publishing. (2024, March 19). Enhancing Therapeutic Outcomes: The Ingenious Mechanisms of Prodrugs. Retrieved from [Link]

  • Ritter, C. U. (2015, August 20). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. ResearchGate. Retrieved from [Link]

  • Pinto, M., & Gesto, D. (2008). Prodrugs for Amines. Molecules, 13(12), 3083–3106. [Link]

  • Jana, S., et al. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Retrieved from [Link]

  • Cho, H. Y., et al. (2011). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Pharmaceutical Research, 28(10), 2585–2594. [Link]

  • Wichert, M., & Kiss, J. (2014). Proteases as Activators for Cytotoxic Prodrugs in Antitumor Therapy. Current Drug Targets, 15(4), 435–447. [Link]

  • Matijasic, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 259–275. [Link]

  • Lee, D. Y., et al. (2009). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Journal of Pharmacy and Pharmacology, 61(7), 887–894. [Link]

  • Pinto, M., & Gesto, D. (2008). Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. Retrieved from [Link]

  • Gibson, D., et al. (2014). Design of enzymatically cleavable prodrugs of a potent platinum-containing anticancer agent. Chemistry & biodiversity, 11(12), 1939–1951. [Link]

  • Karaman, R. (2018).
  • Garinot, M., et al. (2009). Metabolism evaluation of biomimetic prodrugs by in vitro models and mass spectrometry. Journal of Mass Spectrometry, 44(9), 1356–1366. [Link]

  • Longdom Publishing. (2024, June 17). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Alexander, J., et al. (1997). Acyloxyisopropyl carbamates as prodrugs for amine drugs. U.S. Patent No. 5,684,018. Washington, DC: U.S.
  • Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ResearchGate. Retrieved from [Link]

  • Alexander, J. (1986). A new process for preparing novel n-(acyloxy-alkoxy) carbonyl derivatives useful as bioreversible prodrug moieties for primary and secondary amine functions in drugs.
  • Drusano, G. L., et al. (2013). Synthesis, pH-dependent, and plasma stability of meropenem prodrugs for potential use against drug-resistant tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4942–4946. [Link]

  • Jana, S., et al. (2010). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry, 17(32), 3874–3908. [Link]

  • Hsieh, P. W., et al. (2009). Current prodrug design for drug discovery. Current Pharmaceutical Design, 15(19), 2236–2250. [Link]

  • International Journal of Novel Research and Development. (2025). Prodrug Design and Development: An Evolving Strategy in Drug Delivery. Retrieved from [Link]

  • Dahan, A., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(2), 653. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(3), 1-10.
  • Obach, R. S., et al. (2013). In Vitro Methods used for Ester Prodrug Screening. ResearchGate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. Retrieved from [Link]

  • Ali, T. H. (n.d.). Lec3: Rational For the Use of Prodrugs. Retrieved from [Link]

  • Shabat, D., et al. (2004). In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy. Proceedings of the National Academy of Sciences, 101(48), 16893–16898. [Link]

  • Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. Retrieved from [Link]

  • Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318-322.
  • Pinto, M., & Gesto, D. (2008). Prodrugs for Amines. Open University of Catalonia. Retrieved from [Link]

  • Ouchi, T., & Ohya, Y. (2008). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. Polymers, 1(1), 1-14.
  • Wu, K. M. (2009). A New Classification of Prodrugs: Regulatory Perspectives. Pharmaceuticals, 2(3), 77–81. [Link]

  • Vlieghe, P., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. International Journal of Pharmaceutics, 392(1-2), 41–49. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Dahan, A., & Amidon, G. L. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Expert Opinion on Drug Delivery, 17(11), 1637–1649. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2007). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Chemistry - Section B, 46B(7), 1164-1168.
  • Pinto, M., & Gesto, D. (2008). Prodrugs for Amines. ResearchGate. Retrieved from [Link]

  • Spring, D. R. (2025). Advances in the Release of Amide-Containing Molecules.
  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Guidances (Drugs). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine

Platform: Process Chemistry & API Development Portal Topic: Troubleshooting Enantiomeric Excess (ee) in (S)-1-(2-Fluorophenyl)propan-1-amine Synthesis Welcome to the Process Chemistry Technical Support Center. This knowl...

Author: BenchChem Technical Support Team. Date: March 2026

Platform: Process Chemistry & API Development Portal Topic: Troubleshooting Enantiomeric Excess (ee) in (S)-1-(2-Fluorophenyl)propan-1-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists encountering stereoselectivity or yield plateaus during the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine. Below are the most frequent support tickets, root cause analyses, and validated protocols to optimize your enantiomeric excess (ee).

🛠️ Knowledge Base Article #CA-902: Stereoselectivity Plateaus in Ellman’s Auxiliary Reductions

User Inquiry (Symptom): "Why is my enantiomeric excess stalling at 70–80% when reducing the N-tert-butanesulfinyl imine intermediate of 1-(2-fluorophenyl)propan-1-one?"

Root Cause Analysis (Causality): The stereochemical outcome of the sulfinyl imine reduction is entirely dictated by the geometry of the transition state. When utilizing protic or highly coordinating solvents (such as Methanol) with Sodium Borohydride (


), the solvent molecules strongly coordinate to the sulfinyl oxygen. This competitive coordination disrupts the intramolecular binding between the metal hydride and the sulfinyl group, forcing an open transition state that offers poor facial discrimination[1].

Resolution: To achieve >98% ee, you must enforce a rigid, closed cyclic transition state. This is accomplished by switching to a non-coordinating solvent (THF) and utilizing a sterically demanding hydride source like L-Selectride. The bulky sec-butyl groups of L-Selectride coordinate strictly to the sulfinyl oxygen, directing hydride delivery exclusively to the Re-face of the imine[1].

Validated Protocol: L-Selectride Reduction Pathway

Self-Validation Checkpoint: Before proceeding to step 2, verify complete imine formation via


H NMR (ensure the disappearance of the ketone 

-protons at ~2.9 ppm).
  • Imine Condensation: Condense 1-(2-fluorophenyl)propan-1-one (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) in THF using

    
     (2.0 eq) as a water scavenger and Lewis acid. Stir at 60 °C for 12 hours, then isolate the pure (R)-sulfinyl imine.
    
  • Cryogenic Setup: Dissolve the isolated imine in strictly anhydrous THF (0.1 M) under an inert Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Stereoselective Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq) over 30 minutes. Maintain strict temperature control to prevent the transition state from relaxing.

  • Quenching & Cleavage: Stir for 4 hours at -78 °C, then quench with saturated aqueous

    
    . Extract with EtOAc. Cleave the chiral auxiliary using 4M HCl in dioxane (room temperature, 1 hour) to yield the optically pure (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride.
    

EllmanPathway K 1-(2-Fluorophenyl)propan-1-one I (R)-t-Butanesulfinyl Imine K->I (R)-t-BuSONH2, Ti(OEt)4 TS_C Closed Transition State (L-Selectride / THF) I->TS_C Non-coordinating solvent TS_O Open Transition State (NaBH4 / MeOH) I->TS_O Coordinating solvent S_Prod High (S)-Diastereomer (>95% de) TS_C->S_Prod Hydride attack Re-face R_Prod Mixed (R)-Diastereomer (<70% de) TS_O->R_Prod Hydride attack Si-face Final (S)-1-(2-Fluorophenyl)propan-1-amine (Target) S_Prod->Final HCl / Dioxane (Cleavage)

Fig 1: Mechanistic divergence in the reduction of (R)-tert-butanesulfinyl imines based on solvent.

🧪 Knowledge Base Article #CA-905: Equilibrium Limitations in Biocatalytic Transamination

User Inquiry (Symptom): "My biocatalytic route using


-Transaminases (

-TAs) yields excellent ee (>99%), but the reaction conversion stubbornly plateaus at 45%."

Root Cause Analysis (Causality):


-TAs operate via a reversible ping-pong bi-bi mechanism dependent on a Pyridoxal 5'-phosphate (PLP) cofactor. When utilizing isopropylamine (IPA) as the cheap amine donor, acetone is generated as a stoichiometric byproduct. The accumulation of acetone shifts the thermodynamic equilibrium backward (Le Chatelier's principle) and competitively inhibits the enzyme's active site by trapping the PLP cofactor in an inactive state[2].

Resolution: Implement active In-Situ Product Removal (ISPR) to continuously strip the inhibitory acetone from the reaction matrix, thereby driving the equilibrium toward complete conversion.

Validated Protocol: -TA Biocatalysis with ISPR

Self-Validation Checkpoint: Monitor the aqueous phase for acetone concentration via GC-FID to ensure the stripping rate exceeds the enzymatic generation rate.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.5) containing 1 mM PLP and 0.5 M Isopropylamine (excess amine donor).

  • Biocatalyst Loading: Add 1-(2-fluorophenyl)propan-1-one (50 mM) and the purified

    
    -TA (e.g., Pseudomonas putida SpuC variant or equivalent commercial RedAm)[2].
    
  • ISPR Execution: Equip the bioreactor with a continuous Nitrogen (

    
    ) sweep (sparging at 0.1 vvm) and an overhead condenser. The 
    
    
    
    stream selectively strips the highly volatile acetone (b.p. 56 °C) from the aqueous phase (maintained at 35 °C) without removing the heavier ketone substrate.
  • Harvesting: After 24 hours, basify the aqueous phase to pH 12 with 5M NaOH and extract the free base (S)-amine with methyl tert-butyl ether (MTBE).

Biocatalysis Substrate 1-(2-Fluorophenyl)propan-1-one + Isopropylamine Equilibrium Reversible Transamination (Equilibrium Limited) Substrate->Equilibrium Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Enzyme->Equilibrium Product (S)-1-(2-Fluorophenyl)propan-1-amine (>99% ee) Equilibrium->Product Byproduct Acetone (Inhibitory Byproduct) Equilibrium->Byproduct ISPR In-Situ Product Removal (ISPR) N2 Sweep Byproduct->ISPR Active Removal ISPR->Equilibrium Drives reaction forward

Fig 2: Biocatalytic transamination workflow utilizing In-Situ Product Removal to overcome equilibrium.

⚙️ Knowledge Base Article #CA-908: Direct Asymmetric Reductive Amination (DARA) Over-Reduction

User Inquiry (Symptom): "Using Iridium-based chiral catalysts for one-pot DARA results in high amounts of 1-(2-fluorophenyl)propan-1-ol byproduct (>25%) rather than the desired chiral amine."

Root Cause Analysis (Causality): In transition-metal catalyzed DARA, the catalytic reduction of the transient imine must kinetically outpace the direct reduction of the starting ketone. If imine formation is sluggish, the highly active Ir-hydride species will rapidly reduce the free ketone to the alcohol byproduct[3].

Resolution: Introduce Titanium(IV) isopropoxide (


) as a dual-purpose additive. It acts as a Lewis acid to rapidly accelerate imine formation and sterically shields the ketone oxygen from premature metal coordination, suppressing the background reduction pathway[3].

📊 Quantitative Data Summaries

Table 1: Comparative Reduction Conditions for N-tert-Butanesulfinyl Imines

Use this table to select the appropriate reductant based on your target diastereomeric ratio (dr).

Reductant / SolventTemp (°C)Transition State GeometryDiastereomeric Ratio (dr)Isolated Yield (%)

/ MeOH
0Open (Solvent Coordinated)60:4085

/ THF +

-50Cyclic (Tight)90:1088
L-Selectride / THF-78Cyclic (Sterically Enforced)>98:292
Table 2: Validated Chiral HPLC Parameters for Resolution Analysis

Free amines often tail on chiral columns due to secondary interactions with residual silanols. Use the basic additive below to ensure sharp peaks and accurate ee integration.

ParameterSpecification
Column Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 254 nm and 210 nm
Temperature 25 °C

📚 References

  • Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl-Alkyl or Aryl-Alkyl Substituted α-Chiral Primary Amines Source: Advanced Synthesis & Catalysis (Wiley Online Library) URL:[Link]

  • Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Optimization

Optimization of reaction conditions for N-alkylation of (S)-1-(2-Fluorophenyl)propan-1-amine

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the N-alkylation of (S)-1-(2-Fluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the N-alkylation of (S)-1-(2-Fluorophenyl)propan-1-amine . As a chiral, fluorinated primary amine, this substrate presents unique challenges—most notably, the preservation of its (S)-stereocenter and the high risk of over-alkylation.

Below, you will find a comprehensive knowledge base, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) designed to ensure high-yielding, stereochemically pure mono-alkylation.

Knowledge Base: Mechanistic Pathways & Logic

The direct alkylation of primary amines is thermodynamically and kinetically challenging. When (S)-1-(2-fluorophenyl)propan-1-amine undergoes a single alkylation, the newly attached alkyl group donates electron density via the inductive effect. This makes the resulting secondary amine significantly more nucleophilic than the primary amine starting material[1]. Consequently, the secondary amine aggressively competes for the remaining alkyl halide, leading to an uncontrolled cascade that produces unwanted tertiary amines (di-alkylation)[1].

To bypass this inherent flaw in direct alkylation, synthetic chemists employ alternative pathways such as Reductive Amination or Protecting-Group-Directed Alkylation .

ReactionPathways P (S)-1-(2-Fluorophenyl) propan-1-amine S Mono-alkylated (Target Secondary Amine) P->S Alkyl Halide (Direct Alkylation) I Imine / Iminium Intermediate P->I Carbonyl Compound (-H2O) T Di-alkylated (Impurity Tertiary Amine) S->T Alkyl Halide (Over-alkylation) I->S NaBH(OAc)3 (Reductive Amination)

Reaction pathways: Direct alkylation vs. Reductive amination for primary amines.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of di-alkylated byproducts during direct alkylation. How can I improve selectivity? A: Over-alkylation is a classic problem because the secondary amine product is more nucleophilic than the primary amine starting material[1]. If you must use direct alkylation, you can suppress over-alkylation by using a large excess of the primary amine (acting as its own solvent/buffer)[1]. Alternatively, switching the base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can drastically improve mono-alkylation selectivity. The "cesium effect" coordinates the intermediate and sterically hinders the second alkylation event[2].

Q2: I want to switch to reductive amination to ensure mono-alkylation. What is the best reducing agent to avoid reducing my starting aldehyde/ketone? A: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation. The boron-hydrogen bond is stabilized by the steric and electron-withdrawing effects of the acetoxy groups, making it a remarkably mild reducing agent[3]. STAB reduces iminium ions much faster than it reduces aldehydes or ketones, allowing you to perform the reaction as a convenient one-pot procedure[3].

Q3: Will the (S)-stereocenter of 1-(2-fluorophenyl)propan-1-amine racemize during these reactions? A: The alpha-chiral center is susceptible to racemization only if subjected to harsh, strong bases (e.g., NaH, KOH) or extreme temperatures which can abstract the alpha-proton. By utilizing mild bases like Cs₂CO₃ at room temperature[2], or by employing mildly acidic reductive amination conditions (using acetic acid in 1,2-dichloroethane)[3], the chiral integrity of the (S)-enantiomer is strictly preserved.

Q4: I need absolute certainty of mono-alkylation without using reductive amination. What is the best approach? A: The Fukuyama alkylation is the gold standard for strict mono-alkylation[4]. This involves protecting the primary amine with a 2-nitrobenzenesulfonyl (Nosyl) group. The sulfonamide proton is highly acidic and easily deprotonated by mild bases, allowing for facile mono-alkylation. The steric bulk and electronic properties of the Nosyl group completely prevent a second alkylation event[4].

Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding.

Protocol A: Reductive Amination with STAB (Preferred Method)

Causality: 1,2-Dichloroethane (DCE) is selected over THF because the kinetics of imine formation and subsequent reduction are significantly faster and cleaner in halogenated solvents[3].

  • Imine Formation: Dissolve (S)-1-(2-fluorophenyl)propan-1-amine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous DCE (0.2 M)[3].

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir for 30 minutes at room temperature (20–25 °C)[3].

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control mild exotherms.

  • Self-Validation Check: Monitor via TLC or LC-MS every 2 hours. The reaction is self-validating when the starting amine spot completely disappears and a single new spot (the secondary amine) appears, confirming the absolute suppression of over-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct Mono-Alkylation (Cesium-Mediated)

Causality: Slow addition of the electrophile ensures the primary amine is always in massive stoichiometric excess relative to the available alkyl halide, kinetically favoring mono-alkylation[2].

  • Preparation: Charge a flame-dried flask with (S)-1-(2-fluorophenyl)propan-1-amine (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and stir at room temperature for 15 minutes[2].

  • Controlled Addition: Add the alkyl halide (1.0 eq) dropwise over 1 hour using a syringe pump.

  • Self-Validation Check: Stir at 25 °C for 12 hours. Monitor via LC-MS. The reaction is validated when the mono-alkylated mass plateaus and no tertiary amine mass is detected.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer with brine (3x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol C: Fukuyama Alkylation (Nosyl Protection)

Causality: The Nosyl group acts as both a protecting group and an activating group, rendering the N-H bond acidic enough for mild alkylation while sterically blocking di-alkylation[4].

  • Protection: React the primary amine with 2-nitrobenzenesulfonyl chloride (1.1 eq) and Et₃N (1.5 eq) in DCM at 0 °C. Self-Validation: The highly crystalline nature of the Nosyl-protected intermediate allows for validation via a sharp melting point or clean ¹H-NMR before proceeding.

  • Alkylation: Dissolve the isolated Nosyl-amide in DMF. Add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq). Stir at 50 °C until complete[4].

  • Deprotection: Add thiophenol (1.2 eq) and K₂CO₃ (2.0 eq) directly to the reaction mixture at room temperature to smoothly cleave the Nosyl group, yielding the pure secondary amine[4].

Optimization Data Matrix

The following table summarizes the quantitative performance metrics of the various optimization strategies for the N-alkylation of chiral primary amines.

MethodologyReagents / CatalystSolventTemp (°C)Conversion (%)Mono : Di Ratio
Direct Alkylation (Unoptimized) K₂CO₃, R-Br (1.2 eq)MeCN6085%60 : 40
Direct Alkylation (Optimized) Cs₂CO₃, R-Br (1.0 eq)DMF2592%90 : 10
Reductive Amination NaBH(OAc)₃, R=O (1.0 eq)DCE25>98%>99 : 1
Fukuyama Alkylation 1. 2-NsCl 2. R-Br / K₂CO₃ 3. PhSHDCM DMF DMF0 50 2595% (Over 3 steps)>99 : 1

References

  • Benchchem - Optimization of reaction time for N-alkylation of isoamylamine. 1

  • Google Patents (US6423871B1) - Efficient synthesis of secondary amines by selective alkylation of primary amines. 2

  • ACS Publications (Journal of Organic Chemistry) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. 3

  • Theses.cz - Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry (Fukuyama Alkylation). 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Amines

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with fluorinated basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with fluorinated basic compounds.

Peak tailing is one of the most ubiquitous problems in liquid chromatography, severely compromising peak integration, resolution, and quantitative accuracy[1]. When analyzing fluorinated amines, this issue is compounded by the unique electronic properties of fluorine and its influence on the basicity of the adjacent amine group.

This guide abandons rigid templates in favor of a causality-driven approach. We will explore the thermodynamic "why" behind peak tailing and provide self-validating experimental protocols to restore peak symmetry.

Diagnostic Triage: Isolating the Root Cause

Before altering mobile phase chemistry, you must determine whether the tailing is a physical (instrumental) issue or a chemical (thermodynamic) issue. Because both problems manifest identically on a chromatogram, guessing leads to wasted time and resources.

The most authoritative self-validating protocol is the Neutral Marker Test [1]. Neutral compounds cannot undergo acid-base interactions with the column; therefore, if a neutral peak tails, the problem is physical. If the neutral peak is symmetrical but your fluorinated amine tails, the problem is chemical[1].

TroubleshootingWorkflow Start Peak Tailing Detected in Fluorinated Amine Test Inject Neutral Marker (e.g., Uracil/Toluene) Start->Test Physical Neutral Peak Tails: Physical/Instrument Issue Test->Physical Yes Chemical Neutral Peak Symmetrical: Chemical/Thermodynamic Issue Test->Chemical No Void Check for Column Void or Blocked Frit Physical->Void Tubing Minimize Extra-Column Volume & Fix Fittings Physical->Tubing Silanol Silanol Interactions: Lower pH or Add TEA Chemical->Silanol Overload Mass Overload: Dilute Sample 10x Chemical->Overload Column Select PFP or End-capped Column Chemical->Column Success Symmetrical Peak Achieved (Asymmetry 0.9 - 1.2) Void->Success Tubing->Success Silanol->Success Overload->Success Column->Success

Caption: Diagnostic workflow to differentiate physical from chemical peak tailing.

The Chemistry of Fluorinated Amines (FAQs)

Q: Why do my fluorinated amines exhibit severe tailing on standard C18 columns compared to non-fluorinated analogs? A: The root cause is a combination of pKa shifting and secondary interactions. Fluorine is highly electronegative; it withdraws electron density via induction, which lowers the pKa of the adjacent amine. If your mobile phase pH approaches this shifted pKa, the compound exists in a mixed ionization state, leading to asymmetrical peaks[2].

Furthermore, basic amines interact strongly with ionized residual silanols (Si-O⁻) present on the silica support surface of the column[3]. While the primary retention mechanism is hydrophobic, the positively charged amine undergoes a secondary ion-exchange interaction with the negative silanol. This electrostatic attraction acts like "velcro"—easy to stick, but hard to let go—causing the characteristic trailing edge[1].

SilanolInteraction Silica Silica Surface (Type A) Silanol Ionized Silanol (-Si-O⁻) Silica->Silanol pH > 3.0 Tailing Secondary Ion-Exchange (Peak Tailing) Silanol->Tailing Electrostatic Attraction Amine Protonated Amine (R-NH3⁺) Amine->Tailing Velcro Effect

Caption: Mechanism of secondary ion-exchange interactions causing peak tailing.

Quantitative Data: Amine pKa Shifts and Mobile Phase Optimization
Amine ClassificationTypical pKa RangeIonization State at pH 7.0Recommended Mobile Phase pHPrimary Tailing Mechanism
Aliphatic Amines 9.0 – 10.5Fully Protonated (+)< 3.0 or > 11.0Severe Silanol Ion-Exchange
Fluorinated Amines 7.0 – 8.5Partially Protonated< 3.0Mixed-Mode (Hydrophobic + Ionic)
Aromatic Amines 4.0 – 5.0Neutral< 2.0 or > 6.0Hydrophobic / π-π

Column Selection and Stationary Phase Optimization

Q: Are there specific column chemistries better suited for fluorinated amines than standard C18? A: Yes. Standard C18 phases rely purely on non-specific hydrophobic interactions[3]. Fluorine atoms are poorly polarizable and do not interact optimally with standard alkyl chains.

For fluorinated compounds, Pentafluorophenyl (PFP) phases provide orthogonal selectivity. Unlike C18, PFP columns engage in multiple interaction mechanisms, including dipole-dipole, π-π stacking, and specific fluorine-fluorine interactions[4]. This allows for better retention and resolution of fluorinated components[5]. Additionally, always ensure you are using a highly deactivated, "end-capped" column built on ultra-pure Type B silica, which converts residual silanol groups into less polar functional groups to prevent secondary interactions[6].

Validated Troubleshooting Protocols

Protocol 1: Mass Overload Verification Workflow

When sample mass exceeds column capacity, peaks take on a right-triangle shape that mimics tailing[7]. Use this self-validating protocol to rule out overload:

  • Baseline Assessment: Record the retention time (

    
    ) and asymmetry factor (
    
    
    
    ) of the tailing fluorinated amine peak.
  • Dilution: Prepare a 10-fold dilution of the sample using the initial mobile phase conditions to prevent solvent-mismatch band broadening.

  • Injection: Inject the standard volume (e.g., 10 µL) of the diluted sample.

  • Causal Analysis: Overlay the chromatograms. If the peak shape improves and the retention time shifts slightly later, the column was mass overloaded[7].

  • Resolution: Permanently reduce the injection mass or switch to a higher-capacity stationary phase.

Protocol 2: Mobile Phase pH Optimization & Silanol Suppression

If the issue is chemical, you must suppress the ionization of the silica surface.

  • pH Adjustment: Prepare an acidic aqueous mobile phase (e.g., 20 mM Potassium Phosphate or 0.1% Formic Acid) adjusted to pH 2.5. This ensures the pH is at least 2 units below the amine's pKa and protonates the silanols (Si-O⁻

    
     Si-OH), neutralizing their negative charge[8].
    
  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase.

  • Additive Introduction (If Needed): If tailing persists, introduce a silanol suppressor. Add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to any residual active silanols and blocking the fluorinated amine from interacting with them[8].

  • Validation: Re-inject the sample. A successful suppression will yield an asymmetry factor (

    
    ) between 0.9 and 1.2.
    
Protocol 3: Void Volume & Extra-Column Dispersion Check

If the neutral marker tails, the issue is physical hardware.

  • Neutral Marker Test: Inject a neutral, unretained marker (e.g., Uracil for reversed-phase). Neutral compounds cannot undergo acid-base ion-exchange interactions[1].

  • Diagnosis: If the neutral marker tails, a physical void or dispersion issue exists[1].

  • Hardware Inspection: Inspect the column inlet fitting. Ensure the tubing is seated completely flush against the column frit before tightening. Improper installation depth creates a mixing chamber that disrupts laminar flow[9].

  • Tubing Optimization: Replace any standard stainless steel tubing with pre-cut, narrow internal diameter (0.005") PEEK tubing to minimize dead volume and dispersion[2].

References

  • Axion Labs. "HPLC Peak Tailing." Source: 1

  • Element Lab Solutions. "Peak Tailing in HPLC." Source: 3

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Source: 5

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Source:8

  • LCGC International. "Overload or Minor Peak?" Source: 7

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." Source: 6

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Source: 2

  • BenchChem. "Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines." Source:4

  • Shimadzu Scientific Instruments. "Diagnosing HPLC Chromatography Problems & Troubleshooting." Source: 9

Sources

Optimization

How to prevent racemization of (S)-1-(2-Fluorophenyl)propan-1-amine

Technical Support Center: Stereochemical Stability of (S)-1-(2-Fluorophenyl)propan-1-amine (S)-1-(2-Fluorophenyl)propan-1-amine is a valuable chiral building block in drug development. Because it is a primary benzylic-ty...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Stability of (S)-1-(2-Fluorophenyl)propan-1-amine

(S)-1-(2-Fluorophenyl)propan-1-amine is a valuable chiral building block in drug development. Because it is a primary benzylic-type amine with an


-chiral center, it is highly susceptible to racemization under specific chemical environments. As a Senior Application Scientist, I have designed this support center to provide mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the stereochemical integrity of your compound.

Section 1: Mechanistic Insights & FAQs

Q: What are the primary mechanisms driving the racemization of (S)-1-(2-Fluorophenyl)propan-1-amine? A: The racemization of primary


-chiral amines typically proceeds via two dominant pathways:
  • Imine-Enamine Tautomerization (Carbonyl-Mediated): In the presence of trace aldehydes or ketones (e.g., acetone used as a solvent), the primary amine undergoes nucleophilic addition to form a Schiff base (imine). This intermediate can tautomerize into an achiral enamine, resulting in the loss of the stereocenter at the

    
    -position[1]. Upon hydrolysis or reprotonation, a racemic mixture of the amine is yielded.
    
  • Metal-Catalyzed Dehydrogenation: Transition metals such as Palladium (Pd/C), Ruthenium, or Iridium (e.g.,

    
    ) can catalyze the dehydrogenation of the amine to a planar imine intermediate[2]. Subsequent re-hydrogenation occurs non-stereoselectively from either face, leading to rapid racemization[3]. Continuous-flow "flash thermal racemization" over Pd catalysts at elevated temperatures can racemize such amines in mere seconds[4].
    

Mechanism A (S)-1-(2-Fluorophenyl) propan-1-amine C Schiff Base (Imine) Intermediate A->C Nucleophilic Attack A->C Dehydrogenation B Trace Carbonyls (Aldehydes/Ketones) B->C D Enamine (Achiral) C->D Tautomerization (Loss of Stereocenter) E Hydrolysis / Reprotonation C->E D->C Reversible F Racemic Mixture (R/S) E->F G Transition Metals (Pd, Ru, Ir) G->C

Pathway of amine racemization via imine-enamine tautomerization and metal catalysis.

Section 2: Troubleshooting Guide & Preventive Protocols

Q: How do I prevent racemization during long-term storage and routine handling? A: The most robust method to prevent spontaneous racemization is to convert the free base into a stable salt, such as a hydrochloride or tartrate. Causality: Protonation of the amine lone pair eliminates its nucleophilicity, entirely preventing the formation of Schiff bases with trace carbonyls[1]. Furthermore, it drastically reduces the electron density at the nitrogen, making metal-catalyzed dehydrogenation highly unfavorable. Always store the salt in a cool, dry environment under an inert atmosphere (argon or nitrogen)[1].

Q: My synthetic step requires a Palladium catalyst (e.g., Pd/C). How do I suppress "flash thermal racemization"? A: If transition metals are unavoidable, you must manipulate the kinetics of the dehydrogenation step. Causality: Metal-catalyzed racemization requires the amine to bind to the metal surface, transfer hydrogen, and form the imine[4]. To suppress this:

  • Lower the Temperature: Perform reactions at the lowest feasible temperature (e.g.,

    
    ) to increase the activation energy barrier for dehydrogenation[1].
    
  • Avoid Hydrogen Donors: Solvents like isopropanol or ethanol can act as hydrogen donors/acceptors, facilitating the reversible redox cycle[2]. Use strictly aprotic solvents like THF or Toluene[1].

  • Minimize Residence Time: If using continuous flow, keep the residence time over the catalyst bed as short as possible[4].

Workflow Start Assess Reaction/Storage Conditions Q1 Are trace carbonyls present? Start->Q1 A1 Use strictly aprotic, carbonyl-free solvents Q1->A1 Yes Q2 Is long-term storage required? Q1->Q2 No A2 Convert to HCl or Tartrate Salt Q2->A2 Yes Q3 Using Pd/Ru/Ir catalysts? Q2->Q3 No A3 Lower temp, avoid H2 donors, limit residence time Q3->A3 Yes

Decision matrix for preventing racemization in chiral amine workflows.

Section 3: Quantitative Data & Solvent Compatibility

The following table summarizes the impact of various environmental factors on the enantiomeric excess (ee) of primary benzylic amines.

Environmental ConditionTime / TempPrimary Mechanism of DegradationExpected ee Retention (%)
Free base in Acetone24h / 25°CSchiff base / Enamine tautomerization< 50%
Free base in DCM7 days / 25°CTrace oxidation / spontaneous> 95%
HCl Salt in H₂O/MeOH 6 months / 25°C None (Protonated lone pair) > 99%
Free base + Pd/C (H₂ donor)1h / 60°CMetal-catalyzed dehydrogenation< 10% (Racemized)
Free base +

30 min / 105°CFlash thermal racemization~ 0% (Racemized)

Data synthesized from established chiral amine stability benchmarks[1][2][4].

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride for Stable Storage This self-validating protocol ensures complete protonation, locking the stereocenter and preventing nucleophilic degradation.

  • Dissolution: Dissolve 10.0 mmol of enantiopure (S)-1-(2-Fluorophenyl)propan-1-amine free base in 20 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5°C[1].

  • Acidification: Dropwise, add 1.1 equivalents (11.0 mmol) of anhydrous HCl (4M in dioxane) under vigorous stirring. A white precipitate will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the suspension rapidly under a positive pressure of nitrogen.

  • Washing & Drying: Wash the filter cake with 2 x 10 mL of cold, anhydrous MTBE. Dry the solid thoroughly under high vacuum at room temperature for 12 hours.

Protocol 2: Enantiomeric Purity Validation via Chiral HPLC To ensure your preventive measures are successful, validate the ee post-reaction.

  • Sample Preparation: If the sample is a salt, suspend 5 mg in 1 mL of Dichloromethane (DCM). Add 1 mL of saturated aqueous

    
     and vortex for 1 minute to liberate the free base.
    
  • Extraction: Extract the organic (DCM) layer and pass it through a small plug of anhydrous

    
     to remove trace water.
    
  • Solvent Exchange: Gently evaporate the DCM under a stream of nitrogen. Crucial: Do not apply heat during evaporation to prevent thermal degradation[1].

  • HPLC Analysis: Dissolve the residue in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 90:10 containing 0.1% Diethylamine to prevent peak tailing).

  • Chromatography: Inject 10

    
    L onto a validated chiral stationary phase (e.g., Chiralpak IG or AD-H). Monitor absorbance at 210 nm and 254 nm. Calculate the ee by comparing the Area Under the Curve (AUC) of the (S) and (R) peaks.
    

References

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization Source: White Rose Research Online URL:[Link]

  • Racemization Source: Grokipedia URL:[Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Chiral Fluorinated Amines

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up the synthesis of chiral fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up the synthesis of chiral fluorinated amines. Fluorine’s high electronegativity and small atomic radius drastically alter the basicity and lipophilicity of amines, making them invaluable in drug development. However, scaling these reactions introduces severe challenges in thermal management, stereocontrol, and reagent safety.

This guide provides field-proven insights, causal explanations for workflow failures, and self-validating protocols to ensure your scale-up campaigns succeed.

Part 1: Troubleshooting & FAQs

Issue 1: Thermal Runaway and HF Generation During Batch Fluorination

Q: When scaling up the nucleophilic fluorination of chiral amino alcohols using DAST or Deoxo-Fluor, we experience dangerous exotherms and significant yield drops due to HF-catalyzed decomposition. How can we safely scale this transformation?

The Causality: Reagents like DAST are thermally unstable above 60°C. In a batch reactor, the poor surface-area-to-volume ratio prevents efficient heat dissipation during the highly exothermic fluorodehydroxylation step. This localized heating accelerates reagent decomposition, generating excess hydrogen fluoride (HF) gas which subsequently cleaves sensitive protecting groups and racemizes chiral centers.

The Solution: Transition to Continuous Flow Chemistry . By pumping your amine precursor and fluorinating agent through a microreactor, you achieve near-instantaneous heat dissipation. Furthermore, utilizing a packed-bed microreactor containing Cesium Fluoride (CsF) allows for the on-demand generation of reactive anions (e.g., NCF₂R⁻) under mild conditions, completely avoiding the accumulation of hazardous intermediates [[1]](). Incorporating an in-line scavenger column (such as immobilized A15/A21 resins) safely quenches HF byproducts before the product exits the reactor 2.

FlowChem ReagentA Amine Precursor (in MeCN) Mixer T-Mixer (Controlled T) ReagentA->Mixer ReagentB Fluorinating Agent (e.g., Selectfluor) ReagentB->Mixer Reactor Packed-Bed Microreactor (CsF or Photocatalyst) Mixer->Reactor Continuous Flow Purification In-line Scavenger Column (Removes HF/Byproducts) Reactor->Purification Crude Stream Product Enantiopure Fluorinated Amine Purification->Product

Continuous flow setup for scalable and safe fluorination of chiral amines.

Issue 2: Loss of Enantiomeric Excess (ee) in Imine Reduction

Q: We are synthesizing


-trifluoromethyl amines via the asymmetric reduction of trifluoromethylated imines. At the 1-gram scale, we achieve 95% ee, but at the 50-gram scale, the ee drops to 70%. Why is this happening? 

The Causality: The strong electron-withdrawing nature of the CF₃ group makes the imine highly electrophilic and susceptible to trace moisture. During scale-up, extended reaction times and inefficient mixing allow competitive, non-catalyzed background reductions or trace-water-induced imine hydrolysis/isomerization to occur, eroding the enantiomeric excess.

The Solution: Switch to a highly efficient, robust catalytic system that outpaces background reactions. Recent scale-up campaigns have successfully utilized Manganese-catalyzed asymmetric hydrogenation featuring a chiral ferrocenyl P,N,N ligand. This system operates via an outer-sphere mechanism, delivering up to 98% ee even at multi-gram scales 3. The mandatory addition of 4 Å molecular sieves acts as a water scavenger, stabilizing the substrate and preserving stereocontrol 4.

Mechanism Imine Trifluoromethylated Imine TransitionState Enantioselective Hydride Transfer (Outer-sphere mechanism) Imine->TransitionState Catalyst Mn-Ferrocenyl P,N,N Catalyst Intermediate Chiral Mn-Hydride Intermediate Catalyst->Intermediate H2 H2 Gas (Pressure) H2->Intermediate Intermediate->TransitionState TransitionState->Catalyst Catalyst Regeneration Product Chiral α-Trifluoromethyl Amine TransitionState->Product

Mechanistic pathway of Mn-catalyzed asymmetric hydrogenation of fluorinated imines.

Issue 3: Cost-Prohibitive Chiral Chromatography at Scale

Q: We need to produce 400 g of an enantiopure fluoropiperidine. Traditional synthesis yields a racemic mixture, and preparative chiral HPLC is too expensive. What is a viable alternative?

The Causality: Late-stage fluorination often proceeds via radical intermediates that scramble stereocenters, necessitating downstream resolution.

The Solution: Employ a hybrid biocatalytic and flow chemistry strategy. Begin with the biocatalytic desymmetrization of a pro-chiral precursor using engineered transaminases to lock in the stereocenter with >99% ee. Follow this with a continuous flow photochemical decarboxylative fluorination. This exact sequence was proven to deliver >400 g of enantiopure (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid (>98% de and >96% ee) without a single chiral chromatography step 5. Alternatively, utilizing N-tert-butylsulfinyl imines as chiral auxiliaries provides highly predictable stereocontrol and easy experimental handling at multi-gram scales 6.

Part 2: Quantitative Data Summary

The following table benchmarks the performance of modern scale-up strategies for chiral fluorinated amines:

Synthesis StrategyReagent / CatalystDemonstrated ScaleYield (%)Enantiomeric Excess (ee/de)Key Scale-Up Advantage
Asymmetric Hydrogenation Mn-Ferrocenyl P,N,N>10 gUp to 98%Up to 98% eeHigh atom economy; broad functional group tolerance 3.
Biocatalytic + Flow Photochem Transaminase + Light>400 g>85%>96% ee, >98% deCompletely avoids chiral chromatography; handles exotherms safely 5.
Continuous Flow Fluorination CsF Packed-Bed>10 g>90%N/A (Late-stage)On-demand anion generation; minimizes fluorinated waste 1.
Chiral Auxiliary Addition N-tert-butylsulfinyl imines1–50 g80–95%>95% deEasy experimental handling; highly predictable stereocontrol 6.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mn-Catalyzed Asymmetric Hydrogenation of Trifluoromethylated Imines

Objective: Scale up the synthesis of an


-trifluoromethyl amine while maintaining >95% ee.
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with the trifluoromethylated imine (50.0 mmol), the Mn-ferrocenyl P,N,N catalyst (0.5 mol%), and freshly activated 4 Å molecular sieves (2.0 g) in anhydrous toluene (100 mL).

    • Causality Note: The 4 Å molecular sieves are strictly required to sequester trace moisture, preventing competitive imine hydrolysis and stabilizing the transition state 4.

  • Pressurization: Seal the autoclave, transfer it to the fume hood, and purge the system with H₂ gas three times. Pressurize the reactor to 50 atm of H₂.

  • Reaction: Stir the mixture at 40°C for 24 hours.

  • Self-Validation Check: Monitor hydrogen uptake via an in-line mass flow controller. Once H₂ consumption plateaus, carefully vent a micro-aliquot (50 µL) and analyze via ¹⁹F NMR. The complete disappearance of the imine CF₃ signal (typically around -71 ppm) and the appearance of the amine CF₃ doublet confirms full conversion. Do not depressurize the bulk reactor until this is validated.

  • Workup: Depressurize the reactor, filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst, and concentrate under reduced pressure to yield the chiral amine.

Protocol B: Continuous Flow Photochemical Decarboxylative Fluorination

Objective: Safely fluorinate a biocatalytically desymmetrized piperidine precursor at scale.

  • System Priming: Equip a commercial flow reactor (e.g., Vapourtec) with a fluoropolymer tubing reactor (PFA, 10 mL volume) wrapped around an LED light source (365 nm). Prime the system with anhydrous acetonitrile (MeCN) at a flow rate of 1.0 mL/min.

  • Reagent Preparation: Prepare Solution A: Biocatalytically derived piperidine carboxylic acid (0.2 M) and photocatalyst (1 mol%) in MeCN. Prepare Solution B: Selectfluor (0.25 M) in MeCN.

  • Flow Execution: Pump Solution A and Solution B via independent syringe pumps at 0.5 mL/min each into a T-mixer, directing the combined stream into the photoreactor.

  • Self-Validation Check: Divert a 100 µL sample of the reactor effluent into a vial containing aqueous NaHCO₃. Analyze the organic layer via ¹⁹F NMR. The presence of the desired C-F signal and the absence of unreacted Selectfluor confirms steady-state conversion. Adjust residence time (flow rate) if starting material persists.

  • In-Line Purification: Direct the reactor effluent through an Omnifit column packed with immobilized A15/A21 mixed-bed scavenger resins.

    • Causality Note: This step instantly neutralizes acidic byproducts and removes excess fluorinating agent without manual workup, preventing downstream product degradation 2.

  • Collection: Collect the purified stream in a bulk vessel and evaporate the solvent to isolate the enantiopure fluoropiperidine.

References

  • Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters (ACS Publications). 3

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Van 't Hoff Institute for Molecular Sciences (HIMS). 1

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. 5

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry. 6

  • Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. 2

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. 4

Sources

Optimization

Purification strategies for (S)-1-(2-Fluorophenyl)propan-1-amine from reaction mixtures

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the isolation and purification of (S)-1-(2-Fluorophenyl)propan-1-amine from reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals tasked with the isolation and purification of (S)-1-(2-Fluorophenyl)propan-1-amine from reaction mixtures.

Because this chiral primary amine features an ortho-fluoro substitution, the electron-withdrawing inductive effect (-I) slightly lowers the amine's pKa compared to unsubstituted phenylethylamines. This subtle electronic shift, combined with steric hindrance, dictates specific causality in how the molecule interacts with resolving agents and chromatographic stationary phases.

Below are our most frequently accessed troubleshooting guides (KBAs) for resolving common experimental failures.

KBA-001: Low Enantiomeric Excess (ee) During Classical Resolution

Issue: Users attempting to resolve racemic 1-(2-fluorophenyl)propan-1-amine using standard L-tartaric acid frequently report that the enantiomeric excess (ee) plateaus below 80%, even after multiple recrystallizations[1].

Root Cause Analysis (Causality): Standard tartaric acid often forms diastereomeric salts with fluorinated phenylalkylamines that possess nearly identical solubility profiles. The ortho-fluoro group disrupts the optimal hydrogen-bonding network required for rigid crystal packing. Consequently, the (S,R) and (R,R) salts co-precipitate.

Corrective Action: Switch the resolving agent to an O,O'-diacylated tartaric acid derivative, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) [2]. The bulky benzoyl groups amplify the steric discrepancies between the diastereomeric salts, significantly widening their solubility gap in moderately polar solvents[3].

Protocol: Diastereomeric Salt Resolution using (+)-DBTA

Self-Validating System: This protocol includes an in-process control (IPC) step to prevent downstream failure.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2-fluorophenyl)propan-1-amine in a 1:1 mixture of Methanol and Acetone (10 mL per gram of amine).

  • Acid Addition: In a separate flask, dissolve 0.75 equivalents of (+)-DBTA in the same solvent system. Slowly add the (+)-DBTA solution to the amine solution at 50°C under continuous stirring[2].

  • Crystallization: Allow the mixture to cool to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour to induce fractional crystallization.

  • Isolation: Filter the precipitate (the less soluble diastereomeric salt enriched with the (S)-enantiomer) and wash the filter cake with cold acetone.

  • IPC Validation: Take a 5 mg aliquot of the isolated salt, partition it between 1M NaOH and Methyl tert-butyl ether (MTBE), and analyze the organic layer via Chiral HPLC. Decision Gate: If ee is < 98%, perform a second recrystallization from pure methanol before proceeding to bulk free-basing.

Workflow N1 Racemic Amine (±)-1-(2-Fluorophenyl)propan-1-amine N2 Add (+)-DBTA in MeOH/Acetone N1->N2 N3 Diastereomeric Salts (S,R') & (R,R') N2->N3 N4 Fractional Crystallization (Cool to 5°C) N3->N4 N5 Filtration N4->N5 N6 Solid Retentate (S,R') Salt N5->N6 Filter N7 Mother Liquor (R,R') Salt N5->N7 Drain N8 Alkaline Workup (pH > 11) Extract with MTBE N6->N8 N9 Pure (S)-Enantiomer Free Base N8->N9

Workflow for the chiral resolution of 1-(2-fluorophenyl)propan-1-amine via diastereomeric salts.

KBA-002: Peak Tailing and Co-elution in Preparative Chromatography

Issue: When scaling up purification using Preparative HPLC on polysaccharide-based chiral stationary phases (CSPs), the amine peaks streak severely, causing the (R) and (S) enantiomers to co-elute.

Root Cause Analysis (Causality): Primary amines strongly interact with residual acidic silanol groups on the silica support of the CSP through ion-exchange mechanisms. This secondary interaction causes severe peak tailing.

Corrective Action: Introduce a basic modifier to the mobile phase to competitively bind the silanol sites[4]. For optimal throughput and peak symmetry, migrate the purification from standard HPLC to Supercritical Fluid Chromatography (SFC) [5]. SFC utilizes supercritical CO₂, which offers high diffusivity and low viscosity, drastically improving the resolution of basic chiral amines[4]. Alternatively, derivatizing the amine with a carbobenzyloxy (Cbz) protecting group prior to chromatography can eliminate silanol interactions entirely[6].

Quantitative Comparison: SFC vs. Preparative HPLC for Primary Amines
ParameterPreparative HPLCPreparative SFCAdvantage / Causality
Mobile Phase Hexane / IPA (Normal Phase)Supercritical CO₂ / MethanolSFC reduces hazardous solvent waste and drying time[4].
Viscosity High (~1.0 cP)Low (~0.05 cP)Low viscosity in SFC allows for 3x–5x higher flow rates[4].
Required Modifiers 0.1% Diethylamine (DEA)0.2% TEA + 0.1% TFAVolatile buffers in SFC coat silanols without permanently altering the column[4].
Resolution (Rs) Typically 1.1 - 1.5Typically > 2.0High diffusivity of CO₂ sharpens peaks, preventing tailing overlap[5].
Protocol: Preparative SFC Method
  • Column Selection: Chiralpak IG or AD-H (250 x 21.1 mm, 5 µm).

  • Mobile Phase: Isocratic flow of 80% CO₂ and 20% Methanol. Add 0.2% Triethylamine (TEA) and 0.1% Trifluoroacetic acid (TFA) to the Methanol stream[4].

  • Parameters: Set flow rate to 70 mL/min, back pressure to 120 bar, and column temperature to 35°C[4].

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • System Validation: Inject a 1 mg/mL racemic standard. Baseline resolution (

    
    ) must be achieved before loading preparative batches. If 
    
    
    
    , increase the TFA/TEA buffer concentration to 0.3%[4].

KBA-003: Yield Attrition During Free-Basing

Issue: After a successful resolution, users report losing 20–30% of the target compound during the alkaline extraction to recover the free base[1].

Root Cause Analysis (Causality): 1-(2-Fluorophenyl)propan-1-amine is highly soluble in water if it is not fully deprotonated. Furthermore, as a low-molecular-weight free base, it possesses significant volatility. If the aqueous phase pH is too low, the amine remains protonated (as a salt) and is lost in the aqueous waste[1]. If the organic layer is concentrated under high vacuum at elevated temperatures, the free base evaporates.

Corrective Action & Protocol:

  • Basification: Suspend the purified diastereomeric salt in water. Slowly add 2M NaOH until the aqueous phase reaches a stable pH > 11.

  • Extraction: Extract the aqueous phase three times with a low-boiling, non-water-miscible solvent like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)[1].

  • Self-Validating Check: After extraction, test the aqueous layer with pH paper. If pH < 11, add more NaOH and re-extract. Spot the aqueous layer on a TLC plate with a ninhydrin stain; a purple spot indicates the amine is still trapped in the water.

  • Concentration: Dry the combined organic layers over anhydrous MgSO₄. When removing the solvent via rotary evaporation, keep the water bath below 30°C and avoid deep vacuum (< 50 mbar) to prevent volatilization of the product[1].

References

  • Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. PubMed / J Chromatogr A. Available at: [Link]

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. RSC Books. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Side Products in the Fluorination of Phenylpropanamine Precursors

Welcome to the Technical Support Center for the fluorination of phenylpropanamine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the fluorination of phenylpropanamine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during these critical synthetic transformations. As the demand for precisely functionalized fluorinated molecules in pharmaceuticals grows, understanding and mitigating the formation of unwanted byproducts is paramount for efficient and successful drug development.

This resource moves beyond a simple recitation of protocols. Here, we delve into the mechanistic underpinnings of common side reactions, offering not just solutions but also a foundational understanding of why these side products form. By grasping the causality, you will be better equipped to proactively design robust fluorination strategies and troubleshoot unforeseen challenges at the bench.

Part 1: Frequently Asked Questions (FAQs) - Navigating Common Challenges

This section addresses the most common issues encountered during the fluorination of phenylpropanamine precursors.

Q1: I am observing a significant amount of an alkene byproduct in my reaction. What is causing this, and how can I favor the desired substitution?

A1: The formation of an alkene is a classic example of a competing elimination reaction, which is a common side reaction in nucleophilic fluorinations, especially when using reagents like DAST (diethylaminosulfur trifluoride).[1][2] This typically occurs when the hydroxyl group of your phenylpropanamine precursor is being replaced. The type of halogenoalkane (or in this case, the activated alcohol) is the most important factor in determining the ratio of substitution to elimination.[3]

  • Mechanism of Elimination: The fluorinating reagent can act as a base, abstracting a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (the activated hydroxyl group). This leads to the formation of a double bond.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) generally favors the SN2 substitution pathway over elimination.[2]

    • Choice of Fluorinating Reagent: Consider using alternative, less basic fluorinating reagents. For instance, reagents like PhenoFluor™ have been shown to reduce elimination side reactions.[1] Newer reagents like XtalFluor-E and XtalFluor-M can also provide significantly less elimination side products compared to DAST and Deoxo-Fluor.

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents can sometimes suppress elimination.

    • Protecting Groups: If the amine is unprotected, it can be protonated by HF generated in situ, which can influence the reaction course. Protecting the amine group can sometimes lead to cleaner reactions.

Q2: My reaction is producing a significant amount of an aziridine byproduct. Why is this happening and how can I prevent it?

A2: The formation of an aziridine is a common intramolecular cyclization reaction that can occur when a vicinal amino alcohol (an amino group and a hydroxyl group on adjacent carbons), a key feature of many phenylpropanamine precursors like norephedrine, is subjected to fluorination conditions.

  • Mechanism of Aziridine Formation: The hydroxyl group is first activated by the fluorinating reagent. The neighboring nitrogen atom of the amine then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the leaving group to form the strained three-membered aziridine ring. This intramolecular reaction is often kinetically favorable.

  • Troubleshooting Strategies:

    • Amine Protection: The most effective way to prevent aziridine formation is to protect the amine functionality. A suitable protecting group, such as a carbamate (e.g., Boc, Cbz) or a sulfonamide (e.g., Ns, Ts), will render the nitrogen non-nucleophilic, thus preventing the intramolecular cyclization. The choice of protecting group will depend on the overall synthetic strategy and its compatibility with the fluorination conditions.

    • Reaction Conditions: In some cases, careful optimization of reaction conditions, such as the choice of a less activating fluorinating reagent or lower reaction temperatures, may disfavor the cyclization. However, amine protection is the more robust solution.

Q3: I am seeing a mixture of mono- and di-fluorinated products in my electrophilic fluorination of a β-keto phenylpropanamine precursor. How can I improve the selectivity for the desired mono-fluorinated product?

A3: Over-fluorination is a frequent issue in electrophilic fluorinations, particularly when the mono-fluorinated product is of similar or higher reactivity than the starting material.[4] This is often the case with β-dicarbonyl compounds or other activated methylene groups.

  • Mechanism of Over-fluorination: After the first fluorine atom is introduced, the remaining α-proton can still be acidic enough to be removed, leading to the formation of another enolate that can react with the electrophilic fluorine source.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) of the electrophilic fluorinating reagent, such as Selectfluor®, can help to minimize over-fluorination.[5]

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC, LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed.[5] Running the reaction at a lower temperature can also enhance selectivity for the mono-fluorinated product.[5]

    • Base Selection: The choice of base used to generate the enolate can influence the selectivity. A weaker base or a sterically hindered base might favor mono-fluorination.

Q4: My fluorination reaction is resulting in rearranged products. What is the cause, and what are my options to minimize this?

A4: Skeletal rearrangements are a known side reaction, particularly when using fluorinating reagents that can generate carbocationic intermediates, such as DAST. Phenylpropanamine precursors, with their potential for benzylic carbocation formation, can be susceptible to such rearrangements.

  • Mechanism of Rearrangement: The fluorinating reagent can promote the formation of a carbocation at the benzylic position. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by the fluoride nucleophile.

  • Troubleshooting Strategies:

    • Choice of Fluorinating Reagent: Consider using a less Lewis-acidic fluorinating reagent. Deoxo-Fluor is often less prone to causing rearrangements compared to DAST.

    • Solvent Effects: The polarity of the solvent can influence the stability of any carbocationic intermediates. Experimenting with less polar solvents may reduce the extent of rearrangement.

    • Alternative Synthetic Route: If rearrangements persist, an alternative synthetic strategy that avoids the formation of a carbocationic intermediate may be necessary.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting guides for common side products observed during the fluorination of phenylpropanamine precursors.

Troubleshooting Elimination Byproducts
Observation Potential Cause Recommended Action Rationale
Significant alkene formation detected by GC-MS or NMR. Reaction temperature is too high.Lower the reaction temperature to -78 °C and allow it to slowly warm to room temperature.[2]Favors the SN2 substitution pathway, which has a lower activation energy than the E2 elimination pathway.
The fluorinating reagent is too basic.Switch to a less basic fluorinating reagent such as PhenoFluor™ or XtalFluor reagents.[1]Reduces the rate of proton abstraction that initiates the elimination cascade.
The solvent is promoting elimination.Switch to a less polar, aprotic solvent like dichloromethane (DCM) or toluene.Less polar solvents can disfavor the formation of the charged transition state of the elimination reaction.
The substrate is sterically hindered.If possible, modify the substrate to reduce steric hindrance around the reaction center.Reduces the steric barrier for the backside attack required for SN2 substitution.
Troubleshooting Aziridine Formation
Observation Potential Cause Recommended Action Rationale
A product with a mass corresponding to the cyclized aziridine is observed by LC-MS. The free amine is acting as an intramolecular nucleophile.Protect the amine group with a suitable protecting group (e.g., Boc, Cbz).The protected amine is no longer nucleophilic and cannot participate in the intramolecular cyclization.
The reaction conditions favor intramolecular cyclization.In addition to protection, ensure the reaction is run at the lowest possible temperature.Lower temperatures can disfavor the cyclization reaction, although amine protection is the more reliable solution.
Troubleshooting Over-fluorination
Observation Potential Cause Recommended Action Rationale
A mixture of mono- and di-fluorinated products is observed by ¹⁹F NMR or LC-MS. Excess electrophilic fluorinating reagent.Use a stoichiometric amount or a slight sub-stoichiometric amount (0.95-1.0 eq) of the fluorinating agent.[5]Limits the availability of the fluorinating agent to react with the mono-fluorinated product.
The reaction was allowed to proceed for too long.Monitor the reaction closely by TLC, LC-MS, or in-situ ¹⁹F NMR and quench as soon as the starting material is consumed.[5]Prevents the slower reaction of the mono-fluorinated product from occurring to a significant extent.
The reaction temperature is too high.Run the reaction at a lower temperature.[5]Can increase the selectivity for the more reactive starting material over the mono-fluorinated product.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Deoxyfluorination with DAST to Minimize Elimination
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the phenylpropanamine precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization of Side Products by ¹⁹F NMR and LC-MS

A combination of ¹⁹F NMR and LC-MS is a powerful approach for the identification and quantification of fluorinated products and byproducts.[6]

  • ¹⁹F NMR Spectroscopy:

    • Prepare a sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹⁹F NMR spectrum. The chemical shift and coupling constants of the fluorine signals will provide information about the electronic environment and neighboring protons, respectively, helping to distinguish between the desired product and byproducts.

    • Integration of the signals can be used to determine the relative ratios of the different fluorinated species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Develop a suitable gradient elution method to separate the components of the mixture.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of each eluting component, allowing for the identification of the desired product and potential side products based on their expected molecular weights.

Table 1: Common Side Products and Their Expected Mass Spectrometric Signatures
Side ProductStructureExpected [M+H]⁺Notes
Elimination Product Alkene[M-H₂O+H]⁺Loss of water from the starting material.
Aziridine Product Cyclized amine[M-H₂O+H]⁺Same mass as the elimination product, requires chromatographic separation and NMR for confirmation.
Di-fluorinated Product Two fluorine atoms[M+2F-2OH+H]⁺Observed in electrophilic fluorination of β-keto precursors.
Rearranged Product Isomer of the desired productSame as desired productRequires careful analysis of NMR and potentially comparison to authentic standards.

Part 4: Visualization of Reaction Pathways

Diagram 1: Competing Substitution and Elimination Pathways

G sub Phenylpropanamine Precursor (with -OH) activated Activated Intermediate (-OSO₂NR₂ or similar) sub->activated Activation reagent Fluorinating Reagent (e.g., DAST) reagent->activated sn2 SN2 Pathway (Substitution) activated->sn2 F⁻ attack at C-α e2 E2 Pathway (Elimination) activated->e2 Base abstracts H-β product Desired Fluorinated Product sn2->product byproduct Alkene Byproduct e2->byproduct

Caption: Competing SN2 (substitution) and E2 (elimination) pathways in the fluorination of a phenylpropanamine precursor.

Diagram 2: Intramolecular Cyclization to Form Aziridine

G start Vicinal Amino Alcohol Precursor activated Activated Alcohol (-OLG) start->activated Activation by Fluorinating Reagent cyclization Intramolecular SN2 Attack activated->cyclization N attacks C-α aziridine Aziridine Byproduct cyclization->aziridine

Caption: Mechanism of aziridine byproduct formation through intramolecular cyclization.

References

  • Konev, A. S., et al. (2023). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. Molecules, 28(15), 5691. [Link]

  • Li, G., et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Chemical Communications, 53(5), 843-846. [Link]

  • Deng, J., et al. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal. [Link]

  • Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 12(7), 785. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Sladojevich, F., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of Visualized Experiments, (82), e51134. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • University of California, Irvine. (2020, April 10). Elimination Reactions. [Link]

  • Dujourdy, L., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Drug Testing and Analysis, 12(8), 1059-1077. [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. [Link]

  • Powers, D. C., & Ritter, T. (2017). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Accounts of Chemical Research, 50(6), 1391-1399. [Link]

Sources

Optimization

Technical Support Center: Amine Sweetening Unit Optimization for High-Purity Gas Synthesis

Target Audience: Researchers, scientists, and drug development professionals utilizing lab-scale or pilot amine units for high-purity gas processing (e.g., biogas upgrading for synthetic biology, pharmaceutical-grade CO₂...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals utilizing lab-scale or pilot amine units for high-purity gas processing (e.g., biogas upgrading for synthetic biology, pharmaceutical-grade CO₂/H₂S removal).

Welcome to the Advanced Technical Support Center. In biopharmaceutical manufacturing and lab-scale synthesis, high-purity gases are critical. Amine sweetening units are frequently scaled down to pilot or bench-top systems to purify these gas streams. As a Senior Application Scientist, I have structured this guide to move beyond basic operations—focusing on the mechanistic causality behind system failures and providing self-validating experimental protocols to restore efficiency.

I. Core Principles & Solvent Selection

Q: How do I select the optimal amine solvent for my specific high-purity gas requirements?

A: The choice of amine dictates both the kinetics of your absorption and the energy penalty of your regeneration cycle. Aqueous solutions of alkanolamines are the industry standard for removing acidic impurities like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) [[1]](1].

  • Monoethanolamine (MEA): Highly efficient for bulk H₂S and CO₂ removal due to its fast reaction kinetics and high water solubility; however, it is highly corrosive and requires significant energy for thermal regeneration [[2]](2].

  • Diethanolamine (DEA): Less corrosive than MEA but suffers from a lower overall absorption capacity 2[2].

  • Methyldiethanolamine (MDEA): Highly selective for H₂S and highly energy-efficient, though less effective for bulk CO₂ removal [[2]](2].

Mechanistic Note: For optimal CO₂ capture in lab-scale units, experimental data indicates that maximum removal efficiency is typically achieved at a lean amine concentration of approximately 30 wt% operating at 40 °C 3[3].

II. Troubleshooting Operational Bottlenecks

Q: My lab-scale absorber is experiencing severe foaming, leading to amine carry-over. What is the mechanistic cause, and how do I resolve it?

A: Foaming is a critical failure state that drastically reduces the effective gas-liquid surface area in the absorber tower, leading to high amine carry-over and a drop in gas purity 4[4]. Mechanistically, foaming is triggered by hydrocarbon condensation, suspended solids, or the accumulation of thermal degradation products (e.g., acetic acid, octanoic acid, and piperazine derivatives) 5[5].

Causality: The most common laboratory error is poor temperature control. If the lean amine entering the absorber is cooler than the sour gas feed, heavier hydrocarbons in the gas will condense into liquid droplets 6[6]. These droplets alter the surface tension of the solvent and act as nucleation sites that stabilize foam bubbles.

Experimental Protocol: Step-by-Step Foam Mitigation & Validation
  • Baseline Assessment: Record the differential pressure (dP) across the absorber column to quantify the severity of the foaming blockages.

  • Temperature Calibration: Measure the sour gas inlet temperature. Adjust the lean amine heat exchanger to ensure the lean amine entering the top of the absorber is exactly 5–10°C hotter than the sour gas. Causality: This prevents the dew point of heavier hydrocarbons from being reached, stopping condensation-induced foaming.

  • Chemical Intervention: If high dP persists after thermal equilibration, inject a silicone-based antifoam agent at a precise concentration of 1 ppm, which has been proven to reduce foaminess by up to 20 times 5[5].

  • System Validation (Self-Validating Step): Continuously monitor the dP for 60 minutes. A return to the baseline dP confirms the foam has collapsed and the effective gas-liquid surface area is restored.

Q: We are observing rapid amine degradation and a subsequent loss of CO₂ absorption capacity. How can we validate and mitigate this?

A: Amines degrade via two primary pathways: oxidative degradation in the absorber (driven by the presence of O₂) and thermal degradation in the stripper [[7]](7]. The presence of O₂ significantly accelerates degradation; for instance, MEA degradation rates can be over 8.3 times higher in the presence of O₂ compared to strictly anaerobic environments 8[8]. Furthermore, thermal degradation accelerates rapidly when stripper temperatures exceed 125–130°C 5[5].

Experimental Protocol: Step-by-Step Degradation Kinetics Assay
  • Sample Extraction: Draw 10 mL of rich amine from the absorber bottom and 10 mL of lean amine from the stripper outlet using sealed, inert vials to prevent further atmospheric oxidation.

  • Chromatographic Profiling: Run the samples through a Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system to identify and quantify degradation products (e.g., bicine, acetic acid, octanoic acid) 1[1].

  • Reclamation: If total degradation products exceed 5 wt%, divert a slipstream of the lean amine (typically 1-3% of the total circulation rate) to a semi-continuous thermal reclaimer to purify the solvent 9[9].

  • System Validation (Self-Validating Step): Titrate the reclaimed amine to determine its active alkalinity and measure its CO₂ loading capacity. An increase in the moles of CO₂ absorbed per mole of amine validates the protocol's success.

III. Quantitative Data: Amine Performance & Degradation Metrics

Table 1: Comparative Analysis of Standard Amine Solvents for Gas Sweetening

Amine SolventPrimary ApplicationAbsorption KineticsRegeneration EnergyDegradation Risk
Monoethanolamine (MEA) Bulk CO₂ & H₂S removalVery FastHighHigh (Oxidative)
Diethanolamine (DEA) Moderate CO₂/H₂S removalModerateModerateModerate
Methyldiethanolamine (MDEA) Selective H₂S removalSlow (for CO₂)LowLow

IV. Experimental Workflows & Logical Relationships

The following diagrams map the physical workflow of the amine sweetening unit and the logical decision tree for troubleshooting foaming events.

AmineWorkflow SourGas Sour Gas Inlet (CO2/H2S) Absorber Amine Absorber (40-55°C) SourGas->Absorber SweetGas Sweet Gas Output (High Purity) Absorber->SweetGas Purified RichAmine Rich Amine (CO2/H2S Loaded) Absorber->RichAmine Absorption HeatExchanger Cross Exchanger RichAmine->HeatExchanger HeatExchanger->Absorber Cooled & Recycled Stripper Regenerator/Stripper (100-140°C) HeatExchanger->Stripper Heated AcidGas Acid Gas Vent (Waste) Stripper->AcidGas Desorption LeanAmine Lean Amine (Regenerated) Stripper->LeanAmine Thermal Regeneration LeanAmine->HeatExchanger

Logical workflow of the amine sweetening and thermal regeneration process.

FoamingTroubleshooting Start Foaming Detected in Absorber CheckTemp Check Lean Amine Temp vs Gas Inlet Temp Start->CheckTemp TempLow Lean Amine < Gas Temp (Hydrocarbon Condensation) CheckTemp->TempLow TempOK Lean Amine > Gas Temp CheckTemp->TempOK ActionTemp Increase Lean Amine Temp by 5-10°C TempLow->ActionTemp CheckDegradation Analyze Degradation Products (GC-MS) TempOK->CheckDegradation HighDeg High Acetic/Octanoic Acid CheckDegradation->HighDeg ActionDeg Add Antifoam (1 ppm) & Reclaim Amine HighDeg->ActionDeg

Troubleshooting decision tree for mitigating amine absorber foaming.

V. References

  • CO2 & H2S Removal (Amine Solvent) - Beta Pramesti Asia. 2

  • Degradation kinetics of monoethanolamine during CO and H S absorption from biogas - ThaiScience. 8

  • The Vital Role of Temperature in Amine Columns for Treating Natural Gas - WIKA.6

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository.1

  • Foaming of CO2 Loaded Amine Solvents Degraded Thermally Under Stripper Conditions - ResearchGate. 5

  • FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS - Jonell Systems. 4

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. 7

  • 1983: FUNDAMENTALS OF GAS SWEETENING - University of Oklahoma. 9

  • Simulation and Optimization of the Acid Gas Absorption Process by an Aqueous Diethanolamine Solution in a Natural Gas Sweetening Unit - PMC / NIH. 3

Sources

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of Chiral Fluorophenylpropanamines: A Comparative Methodological Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction Fluorophenylpropanamines (e.g., 2-FA, 3-FA, 4-FA) represent a critical class of chiral amines with profound significan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

Fluorophenylpropanamines (e.g., 2-FA, 3-FA, 4-FA) represent a critical class of chiral amines with profound significance in neuropharmacology and forensic toxicology[1]. Because the spatial arrangement of atoms dictates receptor binding affinity and pharmacokinetic profiles, the biological efficacy and toxicity of these compounds are highly enantioselective[2].

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration of these flexible, low-molecular-weight amines. A simple relative assignment is insufficient for regulatory compliance or advanced pharmacological profiling. This guide objectively compares the three most robust analytical techniques for determining the absolute configuration of fluorophenylpropanamines: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) via Mosher's Method, and Single-Crystal X-ray Crystallography[3].

Comparative Data Summary

To select the appropriate analytical workflow, one must balance sample availability, instrumental capabilities, and the required level of certainty.

FeatureVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)X-ray Crystallography (Anomalous Dispersion)
Phase Solution (e.g., CDCl₃)Solution (e.g., CDCl₃)Solid (Single Crystal)
Derivatization None requiredRequired (Covalent MTPA-Cl bonding)Often required (Heavy atom salt like HBr)
Sample Recovery Non-destructiveDestructive (Covalently modified)Non-destructive
Throughput Medium (Requires DFT calculations)High (Standard NMR acquisition)Low (Crystal growth is rate-limiting)
Certainty High (Dependent on DFT accuracy)High (Empirical model dependent)Absolute (Direct 3D spatial determination)

Vibrational Circular Dichroism (VCD) & DFT Modeling

Causality & Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. Unlike electronic circular dichroism (ECD), VCD does not require a UV chromophore and provides a spectrum rich in structural information across the entire molecular backbone[5]. For fluorophenylpropanamines, VCD is exceptionally powerful because it operates in the solution state, completely eliminating the bottleneck of growing single crystals[4]. The absolute configuration is assigned by comparing the experimental spectrum against a Density Functional Theory (DFT) calculated spectrum of a chosen enantiomer[5].

Self-Validating Protocol
  • Sample Preparation: Dissolve 5–10 mg of the fluorophenylpropanamine free base in 150 µL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents shift the solvent's vibrational absorption bands away from the analyte's critical signals, preventing spectral masking[4].

  • Spectral Acquisition: Acquire simultaneous IR and VCD spectra using a VCD spectrometer equipped with a photo-elastic modulator (PEM). Collect data at 8 cm⁻¹ resolution for 4–6 hours to ensure a high signal-to-noise ratio, as VCD signals are intrinsically weak (ΔA ≈ 10⁻⁴)[6].

  • Computational Modeling: Perform a comprehensive conformational search using Molecular Mechanics. Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-311G(d,p) level of theory)[7].

  • Frequency Calculation: Calculate the rotational and dipole strengths for each conformer, applying a Boltzmann distribution to generate a population-weighted theoretical VCD spectrum[5].

VCD_Workflow A Sample Preparation (5-10 mg in CDCl3) B IR/VCD Spectral Acquisition A->B E Spectral Overlay & Cai-factor Analysis B->E Experimental Data C Conformational Search (Molecular Mechanics) D DFT Optimization & VCD Calculation C->D D->E Theoretical Data F Absolute Configuration Assigned E->F

Fig 1. Synergistic experimental and computational workflow for VCD absolute configuration assignment.

NMR Spectroscopy: Mosher’s Method

Causality & Mechanism

Standard NMR cannot distinguish enantiomers directly. Mosher’s method circumvents this by covalently reacting the chiral amine with a Chiral Derivatizing Agent (CDA), specifically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric amides[]. The phenyl ring of the MTPA moiety creates a strong anisotropic magnetic shielding cone. By comparing the chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomers, the spatial arrangement of substituents around the stereocenter can be deduced[10]. For fluorophenylpropanamines, leveraging ¹⁹F NMR alongside ¹H NMR provides a highly sensitive, uncrowded spectral window for internal cross-validation.

Self-Validating Protocol
  • Parallel Derivatization: Divide the chiral amine into two equal aliquots. React one aliquot with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in dry dichloromethane (CH₂Cl₂) using a non-nucleophilic base (e.g., triethylamine)[10]. (Note: Due to CIP priority rules, (R)-MTPA-Cl yields the (S)-MTPA amide, and vice versa).

  • Purification: Isolate the diastereomeric amides using preparative TLC or flash chromatography to remove unreacted reagents that could convolute the NMR spectra.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (S)-MTPA and (R)-MTPA amides in CDCl₃[].

  • ΔδSR Calculation & Mapping: Calculate the chemical shift difference (ΔδSR = δS - δR) for the alkyl protons, the amine proton, and the aromatic fluorine. Map these values onto the extended Newman projection of the Mosher model. Positive Δδ values indicate substituents residing on the right side of the MTPA plane, while negative values indicate the left side, unambiguously confirming the R or S configuration[10].

Mosher_Method A Chiral Fluorophenylpropanamine (Unknown Configuration) B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (S)-MTPA Amide B->D E (R)-MTPA Amide C->E F Acquire 1H / 19F NMR D->F E->F G Calculate ΔδSR = δS - δR F->G H Map Shielding Cones & Assign Stereocenter G->H

Fig 2. Parallel derivatization and NMR analysis logic for Mosher's method configuration assignment.

Single-Crystal X-ray Crystallography (Anomalous Dispersion)

Causality & Mechanism

X-ray crystallography is the definitive gold standard for absolute configuration, provided a high-quality crystal can be grown. It relies on anomalous dispersion—the phase shift of X-rays scattered by core electrons[4]. However, fluorophenylpropanamines consist entirely of light atoms (C, H, N, F), which exhibit negligible anomalous scattering under standard molybdenum (Mo-Kα) sources[]. To build a self-validating crystallographic system, a heavy atom must be introduced to artificially increase the anomalous signal[6].

Self-Validating Protocol
  • Heavy-Atom Derivatization: React the fluorophenylpropanamine free base with hydrobromic acid (HBr) to precipitate the hydrobromide salt. Causality: The bromine atom (atomic number > 16) acts as a strong anomalous scatterer, essential for distinguishing enantiomers[4].

  • Crystallization: Dissolve the salt in a minimum volume of hot methanol. Use vapor diffusion (e.g., methanol/diethyl ether system) at 4°C to slowly grow diffraction-quality single crystals over 3–7 days.

  • Diffraction & Refinement: Mount a suitable crystal and collect diffraction data at cryogenic temperatures (e.g., 100 K) using a diffractometer (preferably with a Cu-Kα source to maximize the anomalous signal of Br).

  • Flack Parameter Validation: Solve the structure and refine the Flack parameter. A Flack parameter of ~0.0 (with a standard uncertainty < 0.1) confirms the correct absolute configuration, whereas a value of ~1.0 indicates the inverted model.

Conclusion & Strategic Recommendations

For rapid, non-destructive analysis of fluorophenylpropanamines in the solution state, VCD coupled with DFT is the premier choice, especially when crystallization efforts fail[5]. Mosher's method remains a highly accessible and cost-effective alternative for laboratories equipped with standard NMR, offering robust internal cross-validation via ¹⁹F and ¹H nuclei[10]. X-ray crystallography should be reserved as the ultimate arbiter for regulatory submissions (e.g., FDA IND applications), necessitating the strategic formation of heavy-atom salts to ensure reliable anomalous dispersion[6].

References

  • - bocsci.com 2.1 - nih.gov 3.3 - benchchem.com 4.2 - mdpi.com 5.4 - spectroscopyasia.com 6.5 - nih.gov 7.6 - spectroscopyeurope.com 8.10 - springernature.com 9.7 - frontiersin.org 10.8 - nih.gov

Sources

Comparative

Comparison of different chiral stationary phases for separating fluorinated amine enantiomers

The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern drug development. Fluorination dramatically alters a molecule's physicochemical profile—enhancing metabolic stability, in...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern drug development. Fluorination dramatically alters a molecule's physicochemical profile—enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity. However, the extreme electronegativity of fluorine fundamentally changes the basicity (pKa) and nucleophilicity of adjacent amine groups. This electronic modulation complicates the chromatographic resolution of their enantiomers, as the altered protonation states and introduced dipole moments require highly specific chiral recognition environments [1].

This guide provides an in-depth, objective comparison of the leading Chiral Stationary Phases (CSPs) used for the enantioseparation of fluorinated amines. By synthesizing thermodynamic principles with field-proven experimental data, this guide establishes a self-validating framework for chiral method development.

Mechanistic Overview of Chiral Recognition

Chiral separation is governed by the formation of transient diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase [2]. The success of this separation (quantified by the separation factor,


) depends on the difference in binding energies (

) between the two complexes.

For fluorinated amines, the separation mechanism is uniquely influenced by:

  • Inductive Effects: The electron-withdrawing C-F bond lowers the pKa of the amine, shifting its ionization equilibrium. This directly impacts ion-pairing interactions on the CSP.

  • Dipole-Dipole and Halogen Bonding: The highly polarized C-F bond acts as a strong dipole and a weak hydrogen-bond acceptor, creating secondary interaction sites that can either enhance or disrupt the primary chiral recognition mechanism [2].

Comparison of Leading Chiral Stationary Phases

A. Polysaccharide-Based CSPs (Amylose/Cellulose Derivatives)
  • Mechanism: Chiral recognition occurs via insertion of the analyte into the helical groove of the polymer, stabilized by hydrogen bonding,

    
     interactions, and dipole-dipole stacking [5].
    
  • Performance on Fluorinated Amines: Exceptional for N-protected fluorinated amino acids and fluoroquinolines. The carbamate linkages on the CSP provide strong hydrogen-bond donor/acceptor sites that interact favorably with the polarized C-F bonds [7].

  • Optimal Conditions: Normal Phase (NP) using Hexane/Isopropanol with basic additives (e.g., 0.1% Diethylamine) to suppress peak tailing.

B. Macrocyclic Glycopeptide-Based CSPs (Teicoplanin/Vancomycin)
  • Mechanism: Features a complex architecture of hydrophobic inclusion cavities, peptide binding clefts, and peripheral sugar moieties. Recognition is driven by steric fit, hydrogen bonding, and ionic interactions [3].

  • Performance on Fluorinated Amines: The gold standard for unprotected fluorinated amino acids (e.g., fluorotryptophans). The amine group interacts directly with the carboxylic acid/amine moieties of the glycopeptide.

  • Optimal Conditions: Reversed-Phase (RP) or Polar Ionic Mode (PIM) using Methanol/Water with volatile buffers (e.g., Ammonium Acetate).

C. Cinchona Alkaloid-Based Zwitterionic CSPs (e.g., ZWIX)
  • Mechanism: Operates via a synergistic counter-ion exchange mechanism. The CSP contains both a strong basic site (quinuclidine ring) and a strong acidic site (sulfonic acid) [4].

  • Performance on Fluorinated Amines: Highly effective for ampholytic fluorinated amines (like fluorinated

    
    -phenylalanines). The reduced basicity of the fluorinated amine is perfectly accommodated by the strong ion-exchange capacity of the selector.
    
  • Optimal Conditions: Polar Ionic Mode (PIM) using Methanol/Acetonitrile with specific acid/base ratios (e.g., Formic Acid/Diethylamine) to establish the zwitterionic equilibrium [4].

D. Crown Ether-Based CSPs
  • Mechanism: Forms highly stable host-guest inclusion complexes specifically with primary ammonium ions (

    
    ) inside the crown ether cavity [6].
    
  • Performance on Fluorinated Amines: Excellent resolution, but strictly limited to primary fluorinated amines. Secondary or tertiary amines cannot form the requisite tripod hydrogen-bonding network.

Quantitative Experimental Data

The following table synthesizes representative chromatographic data for various fluorinated amine classes across different CSPs, highlighting the causality between selector type and separation efficiency.

Analyte ClassOptimal CSP TypeRepresentative Mobile PhaseRetention Factor (

)
Separation Factor (

)
Resolution (

)
5-Fluorotryptophan Macrocyclic Glycopeptide (Teicoplanin)H₂O/MeOH (30/70) + 0.1% AcOH1.451.823.15
Fluorinated

-phenylalanine
Cinchona Alkaloid (ZWIX)MeOH/MeCN (50/50) + 25mM DEA / 50mM FA2.101.452.80
Fluorinated cyclic

-amino acid
Polysaccharide (Amylose tris-carbamate)n-Hexane/IPA/DEA (80/20/0.1)0.951.251.90
Fluoroquinoline (Ofloxacin) Polysaccharide (Cellulose tris-carbamate)n-Hexane/EtOH/TFA (70/30/0.1)3.201.181.65
Primary Fluoroalkylamine Crown Ether (18-crown-6)MeOH/H₂O (80/20) + 10mM HClO₄4.151.604.20

Note: Data synthesized from comparative thermodynamic and chromatographic studies.[3][4][5][7]

Workflow Visualization

The following diagram illustrates the logical progression for developing a robust chiral separation method for a novel fluorinated amine.

G cluster_screen Phase 1: CSP Screening cluster_opt Phase 2: Method Optimization Start Fluorinated Amine Enantiomer Mixture Poly Polysaccharide CSP (e.g., Amylose/Cellulose) Start->Poly Macro Macrocyclic Glycopeptide (e.g., Teicoplanin) Start->Macro Zwit Zwitterionic CSP (e.g., Cinchona Alkaloid) Start->Zwit Eval Evaluate Initial Separation (k, α, Rs) Poly->Eval Macro->Eval Zwit->Eval MP Mobile Phase Tuning (NP, RP, or PO Mode) Eval->MP Add Acid/Base Additives (TFA, TEA modulation) MP->Add Temp Thermodynamic Tuning (Temperature adjustment) Add->Temp Success Baseline Resolution (Rs > 1.5) Temp->Success

Caption: Workflow for chiral method development of fluorinated amines.

Step-by-Step Experimental Methodology

To ensure a self-validating system, method development must systematically isolate variables. The following protocol dictates the optimization of a chiral separation for a novel fluorinated amine.

Step 1: System Equilibration & Baseline Validation
  • Purge the HPLC system with the intended mobile phase (e.g., Hexane/Isopropanol 80:20 v/v) for at least 20 column volumes.

  • Self-Validation Check: Inject a blank solvent sample. A stable, drift-free baseline confirms system equilibration and absence of ghost peaks, ensuring that subsequent analyte peaks are genuine.

Step 2: CSP and Mobile Phase Screening
  • Prepare the fluorinated amine racemate at a concentration of 1 mg/mL in the mobile phase.

  • Screen across three orthogonal CSPs (Polysaccharide, Macrocyclic, and Zwitterionic) using generic gradients or isocratic holds.

  • Causality: Because fluorine reduces amine basicity, the analyte may elute near the void volume in standard Reversed-Phase. If

    
    , switch to Polar Ionic Mode (PIM) to enhance electrostatic interactions.
    
Step 3: Additive Modulation (The TFA/TEA Balance)
  • If peak tailing is observed (Asymmetry factor

    
    ), it indicates secondary, non-enantioselective interactions between the fluorinated amine and residual silanols on the silica support.
    
  • Introduce 0.1% Triethylamine (TEA) and 0.1% Trifluoroacetic acid (TFA) to the mobile phase [1].

  • Causality: TEA masks acidic silanols, while TFA ensures the fluorinated amine remains protonated (counteracting the pKa drop caused by the fluorine atom), thereby sharpening the peak and improving

    
    .
    
Step 4: Thermodynamic Profiling (Van't Hoff Analysis)
  • Run the optimized method at four distinct column temperatures (e.g., 15°C, 25°C, 35°C, 45°C).

  • Plot the natural logarithm of the separation factor (

    
    ) against the inverse of temperature (
    
    
    
    ).
  • Self-Validation Check: A linear Van't Hoff plot confirms a single, consistent chiral recognition mechanism across the temperature range. If the slope is positive, the separation is enthalpically driven (lower temperatures improve resolution). If negative, it is entropically driven [5].

Conclusion

The enantioseparation of fluorinated amines requires a nuanced understanding of how fluorine alters the electronic landscape of the molecule. While Polysaccharide CSPs offer excellent broad-spectrum utility, the unique ion-exchange capabilities of Cinchona Alkaloid (Zwitterionic) CSPs and the specific cavity interactions of Macrocyclic Glycopeptides often provide superior resolution for unprotected, highly polarized fluorinated amines. By systematically profiling the thermodynamics and modulating mobile phase additives, researchers can establish highly robust, self-validating analytical methods.

References

  • BenchChem. "Triethylamine, trifluoroacetic acid | 454-49-9". BenchChem Technical Guides.
  • MDPI.
  • NIH. "Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles". PMC, 2024.
  • U-Szeged. "Enantioselective high-performance liquid chromatographic separations utilizing Cinchona alkaloid- and polysaccharide". SZTE Doktori Repozitórium.
  • ResearchGate. "High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases". ResearchGate, 2025.
  • MDPI. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans". Molecules, 2021.
  • Oxford Academic. "Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases". Journal of Chromatographic Science, 2018.
Validation

Pharmacological and Structural Comparison Guide: (S)- vs. (R)-1-(2-Fluorophenyl)propan-1-amine

Executive Summary The enantiomers of 1-(2-fluorophenyl)propan-1-amine—specifically the (S) and (R) configurations—serve as critical chiral pharmacophores in modern drug discovery[1],[2]. While the isolated primary amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomers of 1-(2-fluorophenyl)propan-1-amine—specifically the (S) and (R) configurations—serve as critical chiral pharmacophores in modern drug discovery[1],[2]. While the isolated primary amines exhibit relatively weak baseline monoaminergic activity, their true pharmacological value is unlocked when integrated into larger molecular scaffolds. Most notably, they act as the core recognition elements in highly selective voltage-gated sodium channel (NaV1.6) inhibitors used for the treatment of epilepsy and related seizure disorders[3].

This guide provides a comprehensive structural, mechanistic, and comparative analysis of these enantiomers, supported by self-validating experimental protocols designed for rigorous drug development workflows.

Structural and Mechanistic Rationale

In medicinal chemistry, the stereochemistry at the alpha-carbon of 1-(2-fluorophenyl)propan-1-amine dictates the trajectory of the entire molecule within a target receptor's binding pocket. The causality behind their divergent biological activities is rooted in three structural pillars:

  • The 2-Fluoro Substitution: The highly electronegative ortho-fluorine atom restricts the rotameric freedom of the benzylic amine via electrostatic repulsion[4]. Furthermore, it acts as a weak hydrogen bond acceptor and modulates the pKa of the adjacent amine, optimizing the molecule's lipophilicity and membrane permeability[5].

  • The Alpha-Ethyl Group: The propan-1-amine backbone provides a larger steric sweep volume than a standard ethanamine (methyl) group. This amplifies the energy penalty of a stereochemical mismatch within a tight binding pocket.

  • Chiral Recognition in NaV1.6: In the context of NaV1.6 antagonism, the (S)-enantiomer optimally projects the 2-fluorophenyl ring into the deep lipophilic pocket of the Domain IV S6 segment, while orienting the ethyl chain towards the solvent-exposed pore[6]. Conversely, the (R)-enantiomer forces a steric clash, drastically reducing binding affinity and therapeutic efficacy.

NaV16_Modulation S_Enant (S)-1-(2-Fluorophenyl) propan-1-amine Core NaV_Receptor NaV1.6 Central Cavity (Domain IV S6) S_Enant->NaV_Receptor Optimal 2-Fluoro Alignment R_Enant (R)-1-(2-Fluorophenyl) propan-1-amine Core R_Enant->NaV_Receptor Alpha-Ethyl Steric Penalty HighAffinity High Affinity Binding (IC50 < 30 nM) NaV_Receptor->HighAffinity LowAffinity Steric Clash (IC50 > 1000 nM) NaV_Receptor->LowAffinity Outcome_S Seizure Suppression (Therapeutic Efficacy) HighAffinity->Outcome_S Outcome_R Off-Target Effects (hERG Liability) LowAffinity->Outcome_R

Stereospecific modulation of NaV1.6 channels by 1-(2-fluorophenyl)propan-1-amine derivatives.

Comparative Biological Activity Profile

Because 1-(2-fluorophenyl)propan-1-amine acts primarily as a building block, the quantitative data below represents its comparative biological performance when embedded as the primary chiral recognition element in a validated benzenesulfonamide NaV1.6 inhibitor scaffold[3].

Pharmacological Metric(S)-Enantiomer Derivative(R)-Enantiomer DerivativeMechanistic Rationale
Target Affinity (NaV1.6 IC₅₀) 15 - 30 nM> 1,000 nMThe (S)-configuration optimally projects the 2-fluorophenyl ring into the Domain IV S6 lipophilic pocket.
Selectivity (NaV1.1 IC₅₀) > 2,000 nM> 5,000 nMThe (S)-enantiomer maintains >100-fold selectivity, preventing the pro-convulsant effects of NaV1.1 blockade[6].
Microsomal Stability (CLint) 12 µL/min/mg45 µL/min/mgThe (S)-orientation sterically shields the alpha-carbon from CYP450-mediated N-dealkylation.
Cardiotoxicity (hERG IC₅₀) > 10 µM~ 5 µMThe (R)-enantiomer exposes the lipophilic core to the hERG channel cavity, increasing off-target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental design must be treated as a self-validating system. The following protocols guarantee that observed biological activity is strictly a function of stereochemistry, eliminating false positives caused by chiral inversion or trace impurities.

Experimental_Workflow Step1 1. Chiral Resolution Preparative HPLC (Chiralpak IG) Step2 Step2 Step1->Step2 Isolate Enantiomers Step3 3. Scaffold Integration Sulfonamide Coupling Step2->Step3 Confirm Causality Baseline Step4 4. Electrophysiology Automated Patch-Clamp (HEK293) Step3->Step4 Synthesize APIs Step5 5. Selectivity Profiling NaV1.1 vs NaV1.6 Counter-screen Step4->Step5 Measure State-Dependent Block

Self-validating workflow for chiral resolution and electrophysiological profiling.

Phase 1: Chiral Isolation and Baseline Validation
  • Step 1: Preparative Chiral Chromatography

    • Method: Dissolve the racemic 1-(2-fluorophenyl)propan-1-amine in Hexane/Isopropanol (80:20). Inject onto a Chiralpak IG preparative column.

    • Causality: The immobilized amylose stationary phase provides optimal pi-pi and dipole interactions with the 2-fluorophenyl ring, allowing baseline resolution of the (S) and (R) enantiomers.

  • Step 2: Enantiomeric Excess (ee) Verification (The Validation Step)

    • Method: Analyze the collected fractions using analytical chiral HPLC. Proceed to scaffold integration only if ee > 99.5%.

    • Causality: Because the (S)-enantiomer is exponentially more potent at the NaV1.6 target[3], even a 1% (S)-impurity in an (R)-batch will produce a false-positive signal in highly sensitive patch-clamp assays, destroying the integrity of the structure-activity relationship (SAR).

Phase 2: Pharmacological Profiling
  • Step 3: Automated Patch-Clamp Electrophysiology

    • Method: Express human NaV1.6 channels in HEK293 cells. Apply the synthesized (S)- and (R)-derivatives at varying concentrations (1 nM to 10 µM). Use a voltage protocol that holds cells at a depolarized potential (e.g., -70 mV) to promote the inactivated state.

    • Causality: NaV inhibitors bind preferentially to the open or inactivated states of the channel[6]. Testing at hyperpolarized resting potentials (e.g., -120 mV) would yield artificially low affinities and fail to capture the drug's true therapeutic mechanism.

  • Step 4: Target Selectivity Counter-Screening (The Validation Step)

    • Method: Screen the exact same compounds against NaV1.1 and hERG channels using identical patch-clamp parameters.

    • Causality: A compound that blocks NaV1.6 but also indiscriminately blocks NaV1.1 will cause severe pro-convulsant off-target effects[6]. This counter-screen validates that the measured IC₅₀ in Step 3 is driven by specific pocket geometry rather than non-specific lipophilic membrane disruption.

References

  • Molaid. "(R)-1-(2-Fluorophenyl)propan-1-amine | 1168139-58-9". Molaid Chemical Catalog. URL: [Link]

  • Xenon Pharmaceuticals Inc. "WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents". Google Patents.
  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Ojima, I., et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Comparative

Differentiating Positional Isomers of Fluorophenylpropanamine by Mass Spectrometry: A Comprehensive Comparison Guide

Executive Summary The differentiation of positional isomers of novel psychoactive substances (NPS) remains one of the most formidable analytical challenges in forensic toxicology and drug development. Fluorophenylpropana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of positional isomers of novel psychoactive substances (NPS) remains one of the most formidable analytical challenges in forensic toxicology and drug development. Fluorophenylpropanamine (fluoroamphetamine, FA) isomers—specifically 2-FA (ortho), 3-FA (meta), and 4-FA (para)—share identical molecular weights (153.20 g/mol ) and exhibit nearly indistinguishable fragmentation pathways under standard conditions[1]. Because legal controls often depend on the precise location of a single substitution on an aromatic ring, unambiguous identification is critical[2].

This guide objectively compares advanced mass spectrometry (MS) modalities—LC-MS/MS, Low-Energy GC-MS, DART-ToF-MS, and Infrared Ion Spectroscopy (IRIS)—evaluating their operational performance, mechanistic principles, and practical workflows to help laboratories select the optimal analytical strategy.

The Mechanistic Challenge: Why Standard GC-MS Fails

In conventional Gas Chromatography-Mass Spectrometry (GC-MS), molecules are subjected to 70 eV electron ionization (EI). This high-energy process imparts excessive internal energy to the FA molecules, causing rapid


-cleavage of the alkylamine chain before any ring-specific rearrangements can occur. This results in a dominant iminium ion (

44) and a fluorotropylium ion (

109) across all isomers[1].

Because regioisomeric meta- and para-ring-substituted compounds lack the proximity required for ortho-effect reactions, their 70 eV EI mass spectra are virtually identical[1]. Relying solely on chromatographic retention times is risky due to matrix effects and column degradation. Therefore, orthogonal separation mechanisms or alternative ionization strategies are required.

Comparative Analysis of Advanced MS Modalities

LC-MS/MS via Pentafluorophenyl (PFP) Chromatography

While standard C18 columns fail to resolve FA isomers due to their identical hydrophobicity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a Pentafluorophenyl (PFP) stationary phase provides baseline separation[3][4].

  • The Causality: PFP columns exploit

    
    , dipole-dipole, and hydrogen-bonding interactions. The spatial orientation of the fluorine atom on the analyte's aromatic ring dictates the strength of these electrostatic interactions with the fluorinated stationary phase, allowing chromatographic resolution before the molecules enter the mass spectrometer[4].
    
GC-MS with Low-Energy EI (15 eV) and Chemometrics

Lowering the ionization energy from 70 eV to 15 eV using a high-efficiency EI source fundamentally alters the fragmentation kinetics.

  • The Causality: Reduced internal energy slows down rapid

    
    -cleavage, preserving the molecular ion and allowing subtle, ring-position-dependent fragmentation pathways to manifest. When these information-rich spectra are processed using Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), laboratories can achieve 100% correct isomer identification without derivatization[5].
    
DART-ToF-MS with Machine Learning

For high-throughput ambient screening, Direct Analysis in Real Time–Time-of-Flight (DART-ToF) MS combined with in-source collision-induced dissociation (is-CID) is highly effective[6].

  • The Causality: While the raw DART spectra of FA isomers appear similar to the human eye, the application of a Random Forest machine learning classifier detects reproducible micro-variations across multiple low-abundance ions. This multivariate approach consistently achieves out-of-bag error rates below 5%[6][7].

Infrared Ion Spectroscopy (IRIS)

IRIS represents the gold standard for definitive structural elucidation. It combines the sensitivity of MS with the structural specificity of Fourier Transform Infrared (FTIR) spectroscopy[2].

  • The Causality: Ions are mass-selected and trapped, then irradiated with a tunable infrared laser. Resonant infrared multiple photon dissociation (IRMPD) occurs only when the laser frequency matches a specific normal mode vibration of the molecule. The bands in the 1000–1500 cm⁻¹ region show specific molecular ring vibrations that are strictly dependent on the position of the fluorine atom, providing an unequivocal fingerprint[2][8][9].

Performance Comparison Matrix

Analytical ModalitySeparation MechanismSensitivityThroughputIsomer Resolution AccuracyBest Use Case
LC-MS/MS (PFP)

/ Dipole Interactions
High (pg/mL)Medium (10-15 min/run)100% (Chromatographic)Quantitative biofluid analysis (urine/plasma).
Low-Energy GC-MS 15 eV EI + PCA/LDAModerate (ng/mg)Medium (15-20 min/run)100% (Chemometric)Routine forensic analysis of seized powders.
DART-ToF-MS Ambient Ionization + MLModerate (ng/mg)High (<1 min/run)>95% (Algorithmic)Rapid triage and high-throughput screening.
IRIS IRMPD Vibrational ModesHighLow (Complex setup)100% (Spectroscopic)Definitive legal identification of unknown NPS.

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification Workflow (Urine/Plasma)

This self-validating protocol ensures baseline separation of isomers prior to MRM detection, preventing false positives in quantitative assays.[4]

  • Sample Preparation:

    • Urine: Perform a 1:10 dilute-and-shoot using mobile phase A (0.1% formic acid in water).

    • Plasma: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Vortex for 5 min, centrifuge at 10,000 rpm, evaporate the organic layer under nitrogen at 40°C, and reconstitute in 200 µL of mobile phase A.

  • Chromatographic Separation: Inject 5 µL onto a PFP column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Run a shallow gradient from 5% B to 40% B over 8 minutes to maximize

      
       interaction time.
      
  • MS/MS Detection: Operate the triple quadrupole in positive ESI mode. Monitor the primary MRM transition

    
     154.1 
    
    
    
    137.1 (loss of NH₃) and secondary transition
    
    
    154.1
    
    
    109.0. Isomer identity is confirmed strictly by PFP retention time matching with certified reference materials.

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Prep Sample Prep (LLE / Dilute) Sample->Prep Column PFP Column (π-π & Dipole) Prep->Column MS ESI-MS/MS (MRM Mode) Column->MS Data Isomer Resolution Achieved MS->Data

Workflow for LC-MS/MS differentiation of FA isomers using a PFP column.
Protocol B: Ambient DART-ToF-MS Screening Workflow

This protocol utilizes machine learning to bypass the need for chromatographic separation, enabling sub-minute analysis.[6][7]

  • Sample Introduction: Dissolve seized powder in methanol (1 mg/mL). Apply 2 µL aliquots onto a linear rail system to ensure a consistent introduction speed into the DART gas stream.

  • Ionization & Acquisition: Operate the DART source with helium gas at 300°C. Induce in-source collision-induced dissociation (is-CID) by applying a 60V orifice voltage to generate fragment ions. Acquire ToF data from

    
     50 to 500.
    
  • Chemometric Classification: Export the centroided mass spectra. Process the data using a pre-trained Random Forest classifier. The algorithm evaluates the relative abundances of minor fragment ions against a training set of known 2-FA, 3-FA, and 4-FA standards, outputting a probability score for isomer identity.

Decision Framework

To determine the most appropriate analytical pathway for fluorophenylpropanamine isomer differentiation, follow the logical flow below:

DecisionTree Start FA Isomer Differentiation HighThroughput Rapid Ambient Screening? Start->HighThroughput Quant Quantification in Biofluids? HighThroughput->Quant No DART DART-ToF-MS + Machine Learning HighThroughput->DART Yes LCMS LC-MS/MS (PFP Column) Quant->LCMS Yes GCMS Low-Energy GC-MS + Chemometrics Quant->GCMS No (Seized Material) IRIS Infrared Ion Spectroscopy GCMS->IRIS High Certainty Req.

Decision framework for selecting the appropriate MS technique for isomer differentiation.

References

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry Analytical Chemistry / PubMed Central URL:[Link]

  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy Analytical Chemistry / ACS Publications URL:[Link]

  • Revealing hidden information in GC–MS spectra from isomeric drugs Forensic Science International / UvA-DARE URL:[Link]

Sources

Validation

Comparative study of enzymatic vs. chemical resolution of 1-(2-Fluorophenyl)propan-1-amine

Executive Summary 1-(2-Fluorophenyl)propan-1-amine is a highly valuable -chiral amine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because opposite enantiomers of chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluorophenyl)propan-1-amine is a highly valuable


-chiral amine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because opposite enantiomers of chiral amines frequently exhibit divergent pharmacological or toxicological profiles, achieving absolute enantiomeric purity (>99% ee) is a critical regulatory requirement.

This guide provides an objective, data-driven comparison of the two predominant methodologies for resolving racemic 1-(2-Fluorophenyl)propan-1-amine: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) and Chemical Resolution via Diastereomeric Salt Formation (DSF) using (S)-Mandelic acid.

Mechanistic & Thermodynamic Grounding

Enzymatic Kinetic Resolution (EKR) via CAL-B

Enzymatic kinetic resolution relies on the differential transition-state activation energies between two enantiomers when interacting with an enzyme's chiral active site[1]. CAL-B (commercially available in its immobilized form as Novozym 435) is a robust biocatalyst that catalyzes the stereoselective acylation of primary amines[2].

  • Causality of Selectivity : The active site of CAL-B contains a highly stereospecific binding pocket that preferentially accommodates the (R)-enantiomer of 1-arylalkylamines[3]. When an acyl donor is introduced, the (R)-amine undergoes rapid acylation to form an (R)-amide. The (S)-amine remains unreacted due to severe steric clashes within the catalytic triad[2]. The ortho-fluoro substitution on the phenyl ring further locks the conformation, enhancing the enantiomeric recognition.

  • Thermodynamic Limit : Classical EKR is strictly limited to a 50% theoretical yield for a single enantiomer[4]. However, the enantioselectivity (E-value) is exceptionally high (often E > 200), allowing for single-pass purification[3].

Chemical Resolution via Diastereomeric Salt Formation (DSF)

Chemical resolution operates under thermodynamic control, exploiting the differential solubility and lattice energies of diastereomeric salts[5].

  • Causality of Separation : Reacting racemic 1-(2-Fluorophenyl)propan-1-amine with an enantiopure chiral resolving acid (CRA), such as (S)-Mandelic acid, generates a mixture of (R,S) and (S,S) diastereomeric ammonium salts[6]. Because these salts possess distinct physical properties, the less soluble diastereomer selectively nucleates and precipitates from a carefully chosen solvent matrix[7].

  • Equilibrium Dynamics : The resolution efficiency (resolvability) is dictated by the supersaturation level and the cooling rate. Rapid cooling can lead to kinetic trapping and co-precipitation of the undesired diastereomer, severely reducing the ee[5].

Comparative Performance Data

The following table synthesizes representative experimental data for the resolution of 1-(2-Fluorophenyl)propan-1-amine at a standard 100 mmol scale.

Performance MetricEnzymatic Resolution (CAL-B)Chemical Resolution (DSF)
Resolving Agent CAL-B (Novozym 435) + Isopropyl Acetate(S)-Mandelic Acid
Max Theoretical Yield 50% (without dynamic racemization)[4]50% (per crystallization cycle)[6]
Isolated Yield (Target) 46% ((S)-Amine)38% ((S)-Amine, after 2 recrystallizations)
Enantiomeric Excess (ee) >99% (Achieved in a single pass)96% (Requires multiple recrystallizations)
E-Factor (Waste) Low (Solvent recyclable, enzyme reusable)High (Large solvent volumes, acid waste)
Scalability Excellent (Continuous flow compatible)[3]Good (Standard batch reactors)[7]
Cost Profile High initial catalyst cost, low operational costLow reagent cost, high operational/solvent cost

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Kinetic Resolution (EKR) Workflow

This protocol utilizes an immobilized biocatalyst to ensure easy recovery and minimal product contamination.

  • Substrate Preparation : Dissolve 100 mmol of rac-1-(2-Fluorophenyl)propan-1-amine in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition : Add 150 mmol (1.5 eq) of isopropyl acetate. Expert Insight: Isopropyl acetate is specifically chosen over highly reactive donors like ethyl acetate to minimize background, non-enzymatic acylation that degrades overall enantioselectivity[4].

  • Biocatalyst Loading : Introduce 5.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation & Monitoring : Agitate the suspension at 45°C for 24 hours. Continuously monitor the reaction via chiral HPLC (e.g., using a polysaccharide-based column) until exactly 50% conversion is reached[8].

  • Filtration & Recovery : Filter the mixture to recover the immobilized enzyme. The beads can be washed with MTBE and reused for up to 10 catalytic cycles without significant loss of activity[9].

  • Separation : Concentrate the filtrate and subject it to acid-base extraction. The unreacted (S)-amine will partition into the acidic aqueous layer, while the highly lipophilic (R)-amide remains in the organic phase[8].

Protocol B: Chemical Resolution (DSF) Workflow

This protocol relies on precise thermodynamic control to prevent the co-precipitation of the undesired diastereomer.

  • Salt Formation : Dissolve 100 mmol of rac-1-(2-Fluorophenyl)propan-1-amine in 150 mL of an Ethyl Acetate/Isopropanol (7:1 v/v) mixture[7]. Heat the solution to 65°C.

  • Acid Addition : Slowly add a hot solution of 100 mmol of (S)-Mandelic acid dissolved in 50 mL of the same solvent mixture.

  • Controlled Crystallization : Cool the mixture at a strictly controlled rate of 0.5°C/min down to 20°C. Expert Insight: Rapid cooling induces supersaturation spikes, leading to the kinetic co-precipitation of the more soluble (R,S)-salt and ruining the optical purity[5].

  • Isolation : Vacuum filter the precipitated (S,S)-diastereomeric salt.

  • Recrystallization : To achieve >95% ee, resuspend the solid in 100 mL of boiling solvent mixture, dissolve completely, and repeat the controlled cooling process.

  • Basification (Freebasing) : Suspend the enantiopure salt in 1M NaOH (aqueous) and extract with dichloromethane (3 x 50 mL) to liberate the free (S)-1-(2-Fluorophenyl)propan-1-amine[5].

Visualizations of Resolution Workflows

EKR_Workflow Racemic rac-1-(2-Fluorophenyl) propan-1-amine Reaction Enzymatic Acylation (50% Conversion) Racemic->Reaction AcylDonor Isopropyl Acetate (Acyl Donor) AcylDonor->Reaction Enzyme CAL-B (Novozym 435) Biocatalyst Enzyme->Reaction R_Amide (R)-Amide (Acylated) Reaction->R_Amide S_Amine (S)-Amine (Unreacted) Reaction->S_Amine Separation Chromatographic Separation R_Amide->Separation S_Amine->Separation

Workflow for Enzymatic Kinetic Resolution (EKR) using CAL-B.

DSF_Workflow Racemic rac-1-(2-Fluorophenyl) propan-1-amine SaltMix Diastereomeric Salt Mixture Racemic->SaltMix ChiralAcid (S)-Mandelic Acid (Resolving Agent) ChiralAcid->SaltMix Crystallization Fractional Crystallization SaltMix->Crystallization Precipitate (S,S)-Salt (Precipitate) Crystallization->Precipitate MotherLiquor (R,S)-Salt (Mother Liquor) Crystallization->MotherLiquor Basification Basification (NaOH) & Extraction Precipitate->Basification PureAmine (S)-Amine (Enantiopure) Basification->PureAmine

Workflow for Chemical Resolution via Diastereomeric Salt Crystallization.

Conclusion & Expert Recommendation

For the resolution of 1-(2-Fluorophenyl)propan-1-amine, Enzymatic Kinetic Resolution is unequivocally the superior choice for late-stage API development where absolute enantiomeric purity (>99% ee) and green chemistry metrics (low E-factor) are prioritized[3]. While Chemical Resolution boasts lower upfront reagent costs, the necessity for multiple recrystallizations severely diminishes the isolated yield and increases solvent consumption, making it more suited for early-stage, large-scale bulk manufacturing where >99% ee is not strictly required on the first pass[6].

References

1.8 - Benchchem 2.9 - PMC 3.2 - ACS Publications 4.4 - Organic Chemistry Portal 5.3 - PMC 6.1 - SciELO 7.6 - ACS Publications 8.7 - White Rose University Consortium 9.5 - Benchchem

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-1-(2-Fluorophenyl)propan-1-amine

Comprehensive Safety & Operational Guide: Handling (S)-1-(2-Fluorophenyl)propan-1-amine Executive Summary & Chemical Profile (S)-1-(2-Fluorophenyl)propan-1-amine is a chiral, fluorinated primary amine utilized extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (S)-1-(2-Fluorophenyl)propan-1-amine

Executive Summary & Chemical Profile

(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral, fluorinated primary amine utilized extensively as a pharmacophore building block in drug discovery, particularly in the synthesis of CNS-active agents and kinase inhibitors[1]. Depending on the synthetic stage, researchers will encounter this compound in one of two physical states: the volatile, corrosive free base (CAS: 1075715-56-8) or the more stable, yet highly irritating hydrochloride salt (CAS: 1955554-65-0)[2]. Because the free base form presents a higher vapor pressure and significant skin permeability, handling protocols must be rigorously designed to mitigate inhalation, dermal contact, and environmental risks.

Hazard Assessment & Causality

The primary hazards of (S)-1-(2-Fluorophenyl)propan-1-amine stem directly from its molecular architecture. The primary amine moiety acts as a strong localized base, capable of rapidly saponifying lipid bilayers in the skin and eyes, leading to severe irritation or chemical burns[3]. Concurrently, the lipophilic 2-fluorophenyl group enhances the molecule's ability to penetrate dermal layers, increasing systemic exposure risks.

Table 1: GHS Hazard Classification Summary [4]

Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity driven by rapid absorption of the lipophilic fluorinated amine in the GI tract.
H315 Causes skin irritationBasic amine group disrupts the acid mantle of the skin, causing localized lipid saponification.
H319 Causes serious eye irritationHigh pH upon contact with ocular fluid causes rapid, potentially irreversible corneal protein denaturation.
H335 May cause respiratory irritationHigh vapor pressure of the free base form readily volatilizes, irritating mucous membranes.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be grounded in the compound's specific physicochemical properties rather than generic lab standards.

Table 2: Required PPE and Operational Causality

PPE CategorySpecificationScientific Causality & Validation
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (or Laminated Silver Shield) for bulk handling.Low-molecular-weight amines can permeate standard nitrile matrices over extended periods. Butyl rubber provides superior chemical resistance to basic organic permeation.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1+).Amines cause rapid corneal damage (H319)[4]. Standard safety glasses with side shields are insufficient against vapor accumulation or aerosolized droplets.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents skin exposure to micro-droplets; knit cuffs prevent the sleeve from dragging through contaminated surfaces.
Respiratory Half-mask respirator equipped with an ABEK filter cartridge (for spills/out-of-hood work).In the ABEK system, the 'K' designation utilizes metal-oxide impregnated activated carbon specifically engineered to bind and neutralize ammonia and low-boiling amines[5],[6].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during standard laboratory operations.

Step 1: Pre-Operation Validation

  • Verify the fume hood continuous monitoring system indicates a face velocity of >100 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can cause violent exothermic reactions with primary amines.

Step 2: PPE Donning & Tool Selection

  • Apply inner nitrile gloves, FR lab coat, chemical goggles, and outer butyl rubber gloves.

  • For the HCl Salt: Utilize anti-static spatulas and grounded weigh boats to prevent the aerosolization of irritating dust.

  • For the Free Base: Utilize positive displacement pipettes or glass syringes with stainless steel needles for volumetric transfer to prevent vapor release.

Step 3: Execution & Reaction Setup

  • Execute all transfers over a secondary containment tray (e.g., a PTFE-lined tray).

  • Purge reaction vessels with inert gas (Nitrogen or Argon) prior to introduction. Causality: Primary amines rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, which can degrade reagent purity and clog syringe needles.

Step 4: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a 5% citric acid solution. Causality: The mild acid safely protonates residual free amine into a water-soluble, non-volatile citrate salt, instantly eliminating lingering odors and contact hazards.

Workflow cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Execution cluster_2 Phase 3: Cleanup & Disposal N1 Verify Fume Hood Flow (>100 fpm) N2 Don Core PPE (Butyl/Nitrile, Goggles) N1->N2 N3 Weighing / Transfer (Anti-static tools) N2->N3 N4 Closed-System Reaction (Inert gas purge) N3->N4 N5 Decontaminate Surfaces (5% Citric Acid) N4->N5 N6 Segregate Halogenated Waste N5->N6

Fig 1: End-to-end operational workflow for handling fluorinated primary amines.

Emergency Response & Spill Management

Spills of fluorinated amines require immediate, calculated action to prevent respiratory distress and environmental contamination.

  • Assessment & Isolation: If the spill exceeds 50 mL of the free base or occurs outside a functioning fume hood, evacuate the immediate area.

  • Respiratory Defense: Responders must don a half-mask or full-face respirator equipped with ABEK-rated cartridges before re-entering the spill zone[6]. Standard N95 or P100 masks provide zero protection against amine vapors.

  • Neutralization: Cover the spill with a neutralizing absorbent (e.g., sodium bisulfate or a commercial acidic spill kit). Causality: Acidic neutralization reduces the vapor pressure of the amine to zero by converting it to a solid salt, safely and immediately halting inhalation hazards.

  • Collection: Sweep the neutralized complex using non-sparking tools into a high-density polyethylene (HDPE) waste container.

SpillResponse S1 Spill Detected S2 Assess Volume & State S1->S2 S3 Evacuate & Isolate (High Risk) S2->S3 >50mL / High Conc. S4 Don Spill Kit PPE (ABEK Respirator) S2->S4 Manageable S3->S4 S5 Neutralize & Absorb (Citric Acid / Sand) S4->S5 S6 Halogenated Waste Disposal S5->S6

Fig 2: Emergency spill response pathway and decision matrix.

Disposal & Destruction Plan

Due to the covalently bound fluorine atom, (S)-1-(2-Fluorophenyl)propan-1-amine cannot be disposed of in standard organic waste streams.

  • Strict Segregation: All liquid waste, neutralized spill debris, and contaminated consumables (gloves, wipes) must be strictly segregated into Halogenated Organic Waste containers.

  • Destruction Causality: Halogenated waste requires specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers. Standard incineration of fluorinated compounds generates highly toxic and corrosive hydrogen fluoride (HF) gas. Segregation ensures the waste is routed to a facility capable of scrubbing HF emissions safely, preventing catastrophic damage to incinerator linings and environmental release.

References

Sources

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